molecular formula C6H6N2S B1283859 3-Amino-5-methylthiophene-2-carbonitrile CAS No. 83060-73-5

3-Amino-5-methylthiophene-2-carbonitrile

Cat. No.: B1283859
CAS No.: 83060-73-5
M. Wt: 138.19 g/mol
InChI Key: QRYUNVRWSZIEDZ-UHFFFAOYSA-N
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Description

3-Amino-5-methylthiophene-2-carbonitrile is a useful research compound. Its molecular formula is C6H6N2S and its molecular weight is 138.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-5-methylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-4-2-5(8)6(3-7)9-4/h2H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYUNVRWSZIEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574537
Record name 3-Amino-5-methylthiophene-2-carbonitrile
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Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83060-73-5
Record name 3-Amino-5-methylthiophene-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83060-73-5
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-Amino-5-methylthiophene-2-carbonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the molecular structure and weight of 3-Amino-5-methylthiophene-2-carbonitrile, tailored for researchers, scientists, and drug development professionals.

This guide provides a detailed exploration of this compound, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its fundamental molecular characteristics, established synthetic protocols, and its versatile reactivity, offering insights valuable for its application in drug design and development.

Core Molecular Structure and Physicochemical Properties

A foundational understanding of a molecule's structure and inherent properties is a critical first step in its evaluation as a potential scaffold for drug development. These characteristics dictate its behavior in chemical synthesis and its interactions within biological systems.

This compound is a substituted thiophene, a five-membered aromatic ring containing a sulfur atom. The thiophene core is functionalized with an amino group (-NH2) at the 3-position, a carbonitrile (cyano, -CN) group at the 2-position, and a methyl group (-CH3) at the 5-position.

The molecular formula for this compound is C6H6N2S.[1][2] This composition gives it a precise molecular weight of 138.19 g/mol .[1][3] This value is indispensable for accurate stoichiometric calculations in synthetic procedures and for the unambiguous identification of the compound via mass spectrometry.

Table 1: Key Molecular and Physical Properties

PropertyValue
IUPAC Name 2-amino-5-methylthiophene-3-carbonitrile[3]
CAS Number 138564-58-6[3]
Molecular Formula C6H6N2S[1][2][3]
Molecular Weight 138.19 g/mol [1][3]
Canonical SMILES CC1=CC(=C(S1)N)C#N[3]
InChI Key YGXADLPRHBRTPG-UHFFFAOYSA-N[3]

The spatial arrangement of the functional groups on the thiophene ring is crucial for its reactivity and its ability to interact with biological targets.

Caption: Molecular structure of this compound.

Synthesis and Chemical Reactivity

The synthetic accessibility of a molecular building block is a key determinant of its utility in a drug discovery program, influencing both the cost and the timeline of research and development.

The most prevalent and efficient synthesis of this compound is achieved through the Gewald aminothiophene synthesis. This is a one-pot, multi-component reaction that is highly regarded for its operational simplicity and atom economy.

Underlying Chemical Principles: The reaction mechanism is a cascade of events initiated by the Knoevenagel condensation of an aldehyde (propionaldehyde in this case) with an active methylene compound (malononitrile). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated intermediate. The subsequent intramolecular cyclization and aromatization via tautomerization yields the desired 2-aminothiophene product. The selection of the base and solvent is critical to maximizing the yield and purity of the final product.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

  • Reagents and Materials:

    • Propionaldehyde

    • Malononitrile

    • Elemental sulfur

    • Triethylamine

    • N,N-Dimethylformamide (DMF)

  • Step-by-Step Procedure:

    • In a suitable reaction vessel, a mixture of elemental sulfur (12.13 g, 378.35 mmol) and propionaldehyde (26.34 g, 454.1 mmol) is prepared in N,N-dimethylformamide (100 mL).[4]

    • The mixture is cooled to approximately -5°C, and triethylamine (22.97 g, 227 mmol) is added dropwise over a 15-minute period.[4]

    • The reaction is then stirred at ambient temperature (around 18°C) for 2 hours.[4]

    • A solution of malononitrile (25 g, 378.44 mmol) in N,N-dimethylformamide (50 mL) is added dropwise to the reaction mixture over 20 minutes.[4]

    • The reaction is monitored for completion using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product.

    • The solid product is isolated by filtration, washed thoroughly with water, and dried.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent.

  • Protocol Validation: The identity and purity of the synthesized compound must be rigorously confirmed. Standard analytical methods for this validation include ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry, and melting point analysis.

G Reactants Propionaldehyde + Malononitrile + Sulfur + Base Step1 Knoevenagel Condensation Reactants->Step1 Step2 Michael Addition of Sulfur Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Tautomerization & Aromatization Step3->Step4 Product This compound Step4->Product

Caption: Key stages of the Gewald aminothiophene synthesis workflow.

The this compound molecule is endowed with multiple reactive sites, making it an exceptionally versatile starting material for the synthesis of more complex molecules.

  • The Amino Group (at C3): This primary amine is a strong nucleophile and can undergo a wide array of chemical transformations, including acylation, alkylation, diazotization followed by Sandmeyer reactions, and condensation with carbonyl compounds to form imines or fused heterocyclic systems.

  • The Cyano Group (at C2): The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or it can participate in various cycloaddition reactions.

This rich chemical reactivity allows for the selective modification of the thiophene core, enabling the creation of large and diverse libraries of compounds for biological screening. A prominent example of its application is in the synthesis of the antipsychotic drug Olanzapine.[5]

Significance and Applications in Drug Discovery

The structural motif of this compound is of considerable interest in medicinal chemistry. The thiophene ring is often employed as a bioisosteric replacement for a phenyl ring, offering a similar size and shape but with distinct electronic and metabolic properties.

The juxtaposition of the amino and cyano groups on the thiophene ring constitutes a key pharmacophore present in numerous biologically active compounds, including various enzyme inhibitors. The ease with which these functional groups can be chemically modified allows for the systematic optimization of a compound's structure-activity relationship (SAR) and its pharmacokinetic profile.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its efficient and scalable synthesis, coupled with its rich and predictable reactivity, provides a solid foundation for the design and synthesis of novel therapeutic agents. A comprehensive understanding of its molecular properties and chemical behavior is paramount for its effective utilization in the quest for new and improved medicines.

References

  • Wikipedia. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. [Link]

  • PubChem, National Center for Biotechnology Information. 2-Amino-5-methyl-3-thiophenecarbonitrile. [Link]

  • PubChem, National Center for Biotechnology Information. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. [Link]

  • Corey Organics. 2-(2-nitroanilino)-5-methylthiophene-3-Carbonitrile. [Link]

Sources

Synthesis of 3-Amino-5-methylthiophene-2-carbonitrile via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-amino-5-methylthiophene-2-carbonitrile, a critical intermediate in pharmaceutical manufacturing, via the Gewald three-component reaction. The Gewald reaction stands as a cornerstone of heterocyclic chemistry, offering an efficient, atom-economical, and robust one-pot method for the preparation of highly substituted 2-aminothiophenes from simple, readily available precursors.[1][2][3] This document delves into the underlying reaction mechanism, provides a detailed and field-tested experimental protocol, discusses critical parameters for process optimization, and outlines common troubleshooting strategies. By blending theoretical principles with practical insights, this guide serves as an essential resource for researchers aiming to successfully implement and optimize this vital synthetic transformation.

Introduction: The Strategic Importance of 2-Aminothiophenes

Polysubstituted 2-aminothiophenes are privileged scaffolds in modern medicinal chemistry and materials science.[4][5] Their unique electronic properties and ability to participate in a wide array of subsequent chemical transformations make them invaluable building blocks for the synthesis of complex molecular architectures. Notably, this compound is a key precursor for the synthesis of the atypical antipsychotic drug, Olanzapine.[6]

The Gewald reaction, first reported by Karl Gewald in 1966, is a multicomponent reaction that synthesizes a 2-aminothiophene from a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base.[7][8][9] Its prominence stems from its operational simplicity, use of inexpensive starting materials, and mild reaction conditions, making it highly amenable to both laboratory-scale synthesis and industrial scale-up.[1][10]

This guide focuses specifically on the synthesis of this compound from acetone, malononitrile, and sulfur, providing the scientific and practical framework necessary for its successful execution.

A Mechanistic Deep Dive into the Gewald Reaction

Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. While the exact sequence can be influenced by specific substrates and conditions, the generally accepted pathway for the Gewald reaction proceeds through three key stages.[5][11]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (acetone) and the active methylene compound (malononitrile). The base, typically a secondary amine like morpholine or piperidine, deprotonates the malononitrile to form a carbanion, which then attacks the carbonyl carbon of acetone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, 2-cyanopent-3-en-2-ylidenemalononitrile.[11][12]

  • Michael Addition of Sulfur: Elemental sulfur (S₈), often activated by the amine base to form polysulfides, acts as the sulfur source.[7] A sulfur nucleophile adds to the β-carbon of the unsaturated intermediate in a Michael-type addition, generating a thiolate intermediate.

  • Intramolecular Cyclization & Aromatization: The newly formed thiolate anion attacks one of the nitrile groups intramolecularly. The resulting cyclic intermediate then undergoes tautomerization to yield the stable, aromatic 2-aminothiophene ring system.[5] This final aromatization step provides a strong thermodynamic driving force for the reaction.[13]

The choice of base is critical. Morpholine is particularly effective as it not only catalyzes the condensation but also excels at dissolving elemental sulfur by forming morpholine polysulfides, which act as both the base and the sulfur transfer agent.[7]

Gewald_Mechanism Reactants Acetone + Malononitrile + Sulfur (S₈) + Base (Morpholine) Step1 Step 1: Knoevenagel-Cope Condensation Reactants->Step1 Base -H₂O Intermediate1 α,β-Unsaturated Nitrile Intermediate Step1->Intermediate1 Step2 Step 2: Michael Addition of Sulfur Intermediate1->Step2 +S₈ +Base Intermediate2 Thiolate Intermediate Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization & Tautomerization Intermediate2->Step3 Product This compound Step3->Product

Caption: The accepted three-stage mechanism of the Gewald reaction.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
AcetoneC₃H₆O58.081.01007.3 mL
MalononitrileC₃H₂N₂66.061.01006.61 g
SulfurS32.061.01003.21 g
MorpholineC₄H₉NO87.120.5505.0 mL
EthanolC₂H₅OH46.07--50 mL
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add ethanol (50 mL), acetone (7.3 mL, 100 mmol), malononitrile (6.61 g, 100 mmol), and finely powdered elemental sulfur (3.21 g, 100 mmol).

  • Addition of Catalyst: While stirring the suspension at room temperature, slowly add morpholine (5.0 mL, 50 mmol) to the flask. An exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 60-65°C) with continuous stirring. The solids will gradually dissolve, and the solution will typically darken in color.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.

  • Filtration: Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual morpholine and salts, followed by a wash with a small amount of cold ethanol to remove colored impurities.

  • Drying: Dry the isolated solid product in a vacuum oven at 40-50°C to a constant weight. The crude product is typically obtained as a yellow to light brown crystalline solid.

Experimental_Workflow A 1. Charge Reactants (Acetone, Malononitrile, Sulfur, Ethanol) to Flask B 2. Add Morpholine (Catalyst) A->B C 3. Heat to Reflux (60-65°C) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool Reaction Mixture (Ice Bath) D->E Reaction Complete F 6. Isolate by Vacuum Filtration E->F G 7. Wash with Cold Water & Cold Ethanol F->G H 8. Dry Product Under Vacuum G->H I 9. Purify by Recrystallization H->I J 10. Characterize Final Product (NMR, IR, MS, MP) I->J

Sources

Chemical reactivity of the amino group in 3-Amino-5-methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group in 3-Amino-5-methylthiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block, particularly valued in medicinal chemistry for the synthesis of a variety of biologically active compounds. The strategic positioning of the amino, cyano, and methyl groups on the thiophene ring imparts a unique chemical reactivity profile, making it a versatile precursor for complex molecular architectures. This technical guide provides a comprehensive exploration of the chemical reactivity centered on the amino group of this compound. We will delve into the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and illustrate key transformations. The content herein is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this scaffold in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The 2-aminothiophene scaffold is a privileged motif in drug discovery, appearing in a range of therapeutic agents with diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] this compound, in particular, serves as a crucial intermediate in the synthesis of pharmaceuticals such as the antipsychotic drug Olanzapine.[4][5] The reactivity of the amino group is modulated by the electron-withdrawing nature of the adjacent cyano group and the electronic properties of the thiophene ring, making it a nucleophile that can readily participate in a variety of chemical transformations. This guide will focus on the key reactions of this amino group, providing a detailed understanding of its synthetic utility.

Synthesis of the Core Scaffold: The Gewald Reaction

The most prevalent and efficient method for the synthesis of this compound is the Gewald reaction, a one-pot, three-component condensation.[6][7][8] This reaction offers a straightforward and atom-economical route to polysubstituted 2-aminothiophenes.

The reaction mechanism is initiated by a Knoevenagel condensation between an aldehyde (propionaldehyde in this case) and an active methylene compound (malononitrile), catalyzed by a base.[7] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[9][10]

G cluster_0 Gewald Reaction Synthesis Propionaldehyde Propionaldehyde Knoevenagel_Condensation Knoevenagel Condensation Propionaldehyde->Knoevenagel_Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Condensation Elemental_Sulfur Elemental_Sulfur Michael_Addition Michael Addition of Sulfur Elemental_Sulfur->Michael_Addition Base Base Base->Knoevenagel_Condensation Knoevenagel_Condensation->Michael_Addition Cyclization_Tautomerization Cyclization & Tautomerization Michael_Addition->Cyclization_Tautomerization Product 3-Amino-5-methyl- thiophene-2-carbonitrile Cyclization_Tautomerization->Product

Caption: Workflow for the Gewald synthesis.

Experimental Protocol: Gewald Synthesis
  • To a mixture of propionaldehyde and N,N-dimethylformamide (DMF), slowly add triethylamine at a temperature maintained below 0°C.

  • Add elemental sulfur to the mixture and stir at room temperature for approximately 2 hours.

  • Slowly add a solution of malononitrile in DMF to the reaction mixture.

  • Continue stirring at room temperature for an additional 45 minutes.

  • Pour the reaction mixture into ice water with stirring.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.[11]

Chemical Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group in this compound makes it nucleophilic and thus reactive towards a variety of electrophiles.

N-Acylation

The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. These amides are often key intermediates in the synthesis of more complex heterocyclic systems.

N-Alkylation and N-Arylation

Direct N-alkylation of 2-aminothiophenes can be challenging under mild conditions.[12][13] However, N-arylation is a key transformation in the synthesis of olanzapine. This is typically achieved through a nucleophilic aromatic substitution reaction with an activated aryl halide.

Example: Synthesis of an Olanzapine Intermediate

A crucial step in the synthesis of olanzapine involves the reaction of this compound with 1-fluoro-2-nitrobenzene.[14] The amino group acts as a nucleophile, displacing the fluoride to form 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile.[15] This intermediate is then reduced to the corresponding diamine, which undergoes cyclization to form the core of the olanzapine molecule.[4]

G cluster_1 N-Arylation for Olanzapine Intermediate Synthesis Start_Mat_1 3-Amino-5-methyl- thiophene-2-carbonitrile Reaction Nucleophilic Aromatic Substitution Start_Mat_1->Reaction Start_Mat_2 1-Fluoro-2-nitrobenzene Start_Mat_2->Reaction Base_NaH NaH Base_NaH->Reaction Intermediate 2-(2-Nitroanilino)-5-methyl- thiophene-3-carbonitrile Reaction->Intermediate Reduction Reduction (e.g., Raney Nickel) Intermediate->Reduction Diamine 2-(2-Aminoanilino)-5-methyl- thiophene-3-carbonitrile Reduction->Diamine

Caption: N-Arylation and subsequent reduction.

Experimental Protocol: N-Arylation
  • To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cooled in an ice bath, add a solution of this compound and 1-fluoro-2-nitrobenzene in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for several hours.

  • Upon completion, pour the mixture into crushed ice and adjust the pH to 8 with a saturated ammonium chloride solution.

  • Collect the precipitate by filtration and purify by column chromatography to obtain 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile.[14]

Diazotization

The amino group can be converted to a diazonium salt by treatment with a diazotizing agent, such as sodium nitrite in an acidic medium. These diazonium salts are versatile intermediates that can undergo various subsequent reactions, including azo coupling to form azo dyes.[16][17] The diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[17]

Cyclization Reactions: Synthesis of Thieno[2,3-d]pyrimidines

One of the most significant applications of this compound is its use as a precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with a wide range of biological activities.[18][19][20][21] The reaction involves the condensation of the amino group and the adjacent cyano group with a suitable one-carbon synthon to form the pyrimidine ring.

Common Reagents for Cyclization:

  • Formamide: Heating with formamide leads to the formation of 4-aminothieno[2,3-d]pyrimidines.

  • Orthoesters (e.g., triethyl orthoformate): Reaction with orthoesters, often in the presence of an acid catalyst, yields 4-alkoxythieno[2,3-d]pyrimidines.

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent reacts with the amino group to form an amidine intermediate, which can then be cyclized with an amine in the presence of an acid to afford various substituted thieno[2,3-d]pyrimidines.[19]

G cluster_2 Synthesis of Thieno[2,3-d]pyrimidines Start_Mat 3-Amino-5-methyl- thiophene-2-carbonitrile Reaction_1 Cyclization Start_Mat->Reaction_1 Reaction_2 Cyclization Start_Mat->Reaction_2 Reaction_3 Amidine Formation & Cyclization Start_Mat->Reaction_3 Reagent_1 Formamide Reagent_1->Reaction_1 Reagent_2 Triethyl Orthoformate Reagent_2->Reaction_2 Reagent_3 DMF-DMA Reagent_3->Reaction_3 Product_1 4-Amino-6-methyl- thieno[2,3-d]pyrimidine Reaction_1->Product_1 Product_2 4-Ethoxy-6-methyl- thieno[2,3-d]pyrimidine Reaction_2->Product_2 Product_3 Substituted 4-amino- 6-methylthieno[2,3-d]pyrimidine Reaction_3->Product_3

Caption: Common cyclization pathways.

Experimental Protocol: Cyclization with DMF-DMA and an Amine
  • A mixture of this compound and DMF-DMA is heated, and the reaction progress is monitored.

  • After the formation of the intermediate amidine, an appropriate amine and acetic acid are added.

  • The mixture is heated, and upon completion, the product is isolated and purified.[19]

Data Summary: Representative Reactions

Reaction TypeReagentsConditionsProductYield (%)
N-Arylation 1-Fluoro-2-nitrobenzene, NaHAnhydrous THF, rt2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile77
Cyclization DMF-DMA, various anilines, acetic acid120°C, microwave irradiationSubstituted thieno[2,3-d]pyrimidinesVaries

Conclusion

The amino group of this compound is a versatile functional handle that enables a wide array of chemical transformations. Its nucleophilicity, modulated by the adjacent cyano group and the thiophene ring, allows for facile acylation, challenging but achievable alkylation/arylation, diazotization, and, most importantly, cyclization reactions to form fused heterocyclic systems. A thorough understanding of the reactivity of this amino group, as detailed in this guide, is crucial for leveraging this valuable building block in the design and synthesis of novel compounds with potential therapeutic applications. The provided protocols and mechanistic insights serve as a practical resource for researchers in the field of medicinal and synthetic chemistry.

References

Sources

Potential biological activities of 3-Amino-5-methylthiophene-2-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 3-Amino-5-methylthiophene-2-carbonitrile Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The thiophene nucleus, particularly the 2-aminothiophene scaffold, represents a cornerstone in medicinal chemistry, serving as a versatile precursor for a myriad of pharmacologically active compounds.[1] This guide focuses on the this compound framework, a key derivative synthesized through the efficient Gewald reaction. We will provide an in-depth exploration of the synthesis, antimicrobial, and anticancer activities of its derivatives, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutic agents.

The this compound Scaffold: Synthesis and Significance

Substituted 2-aminothiophenes are crucial intermediates in the synthesis of agrochemicals, dyes, and a wide array of pharmacologically active agents.[1] The this compound structure is of particular interest due to its synthetic accessibility and its role as a building block for potent therapeutic molecules, including the antipsychotic drug Olanzapine.[2]

The Gewald Reaction: A Cornerstone of Synthesis

The most prominent and efficient method for synthesizing 2-aminothiophenes is the Gewald three-component reaction.[1][3][4] This one-pot synthesis involves the condensation of a ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base.[3][5] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the desired polysubstituted 2-aminothiophene ring.[3][5]

The general mechanism for the Gewald reaction is illustrated below.

Gewald_Reaction Reactants Ketone/Aldehyde + Activated Nitrile + Elemental Sulfur (S8) Knoevenagel Knoevenagel Condensation Product (Stable Intermediate) Reactants->Knoevenagel Knoevenagel Condensation Base Base (e.g., Morpholine) Base->Knoevenagel Sulfur_Adduct Sulfur Adduct (Intermediate) Knoevenagel->Sulfur_Adduct Sulfur Addition Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiophene Derivative Cyclized_Intermediate->Product Tautomerization

Caption: The Gewald three-component reaction mechanism.

Modern variations of this reaction utilize catalysts like piperidinium borate or solvent-free ball-milling techniques to improve yields and reaction times, highlighting its adaptability and efficiency.[1][6]

Antimicrobial Activities of Thiophene Derivatives

The thiophene nucleus is a well-recognized entity in the synthesis of heterocyclic compounds with promising antimicrobial properties.[7] Derivatives of this compound have been explored for their activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Spectrum of Activity

Numerous studies have demonstrated that modifications to the 2-aminothiophene scaffold significantly influence its biological activity.[7] For instance, the introduction of pyridine side chains has been shown to yield compounds with excellent antimicrobial activity.[7] Some thiophene derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 3.125–6.25 μg/mL.[8]

Specifically, certain thiophene derivatives have demonstrated bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli.[9] The activity of these compounds is often dose-dependent, with higher concentrations leading to a significant reduction in bacterial counts over time.[9]

Table 1: Summary of Antimicrobial Activity of Selected Thiophene Derivatives

Compound ClassTarget Organism(s)Reported Activity (MIC/Inhibition)Reference
Spiro–indoline–oxadiazole derivativeClostridium difficileMIC: 2 to 4 μg/ml[10]
Thiophene-Thiadiazole HybridsGram (+ve) and (-ve) bacteriaMIC: 3.125–6.25 μg/mL[8]
Hydroxythiophene derivative (4a)Various bacteriaInhibition zones: 15–21 mm[11]
Pyridine side chain derivatives (7b, 8)Various bacteriaComparable to ampicillin and gentamicin[7]
Thiophene derivatives (4, 5, 8)Colistin-resistant A. baumannii & E. coliMIC₅₀: 8 to 32 mg/L[9]
Proposed Mechanisms of Antimicrobial Action

The antimicrobial efficacy of thiophene derivatives is attributed to several potential mechanisms:

  • Enzyme Inhibition: Some compounds are effective inhibitors of essential bacterial enzymes like DNA gyrase.[8]

  • Membrane Permeabilization: Treatment with certain thiophene derivatives has been shown to increase the membrane permeability of bacteria, leading to cell death.[9]

  • Inhibition of Adherence: These molecules can reduce the adherence of bacteria to host cells, a critical step in infection.[9]

  • Biofilm Inhibition: Certain derivatives have demonstrated the ability to inhibit the formation of bacterial biofilms, which are notoriously difficult to eradicate.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow Prep Prepare serial dilutions of the thiophene derivative in a 96-well plate. Inoculate Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Prep->Inoculate Controls Include positive (bacteria only) and negative (broth only) controls. Inoculate->Controls Incubate Incubate the plate at 37°C for 18-24 hours. Controls->Incubate Read Visually inspect for turbidity or measure absorbance (e.g., at 600 nm). Incubate->Read Determine_MIC The MIC is the lowest concentration with no visible bacterial growth. Read->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the synthesized thiophene derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth). This will create a range of concentrations to be tested.

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18 to 24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Anticancer Activities of Thiophene Derivatives

Small molecules based on the 2-aminothiophene scaffold have demonstrated significant antitumor activity through various mechanisms of action.[12] Their structural versatility allows for fine-tuning to target specific pathways involved in cancer cell proliferation and survival.

Cytotoxicity Against Cancer Cell Lines

Derivatives of this compound have shown potent, concentration-dependent antiproliferative effects against a variety of human cancer cell lines, including:

  • Breast Cancer: MCF-7 and MDA-MB-231[13]

  • Leukemia: K562[14][15]

  • Liver Cancer: HepG2[12][14][16]

  • Cervical Adenocarcinoma: HeLa[17]

  • Pancreatic Adenocarcinoma: PANC-1[17]

  • Lung Cancer: A549[14][18]

  • Colon Cancer: SW480[14]

Importantly, some of these compounds have shown a protective effect on non-tumor cell lines, indicating a degree of selectivity for cancer cells.[17]

Table 2: Summary of Anticancer Activity of Selected Thiophene Derivatives

Compound/DerivativeCancer Cell LineReported Activity (IC₅₀)Reference
Thienopyrimidine 4aHepG2 (Liver)13.18 µM[16]
4-amino-thienopyrimidine (2)MCF-7 (Breast)0.013 µM[13]
1-benzyl-3-(...thiophen-2-yl)urea (BU17)A549 (Lung)6.10 µM[18]
Thienopyrimidine (7f)K562 (Leukemia)PI3Kδ IC₅₀ = 6.99 µM[15]
Metal Complex (4)K562 (Leukemia) & SW480 (Colon)Inhibition: 62.05% & 66.83%[14]
Thiophene derivatives (6CN14, 7CN09)HeLa, PANC-1Potent antiproliferative activity[17]
Mechanisms of Anticancer Action

The anticancer effects of these thiophene derivatives are multifaceted, often involving the modulation of several key cellular pathways.

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. This is often achieved by upregulating the expression of pro-apoptotic proteins like Bax and caspases (-3, -8, -9) while inhibiting anti-apoptotic proteins such as Bcl-2.[12]

  • Cell Cycle Arrest: Many thiophene derivatives can interfere with the progression of the cell cycle, causing cells to accumulate in specific phases, such as G2/M or G1, thereby preventing cell division and proliferation.[12][18][19]

  • Enzyme Inhibition:

    • Kinase Inhibition: Thiophene-based drugs are known to target various kinases, which are often overactive in cancer cells.[20] For example, some derivatives inhibit the PI3K/AKT pathway, a crucial signaling cascade for cell survival and growth.[15]

    • Tubulin Polymerization Inhibition: Certain compounds act as antimitotic agents by destabilizing tubulin polymerization, which is essential for forming the mitotic spindle during cell division.[18]

Signaling Pathway: Induction of Apoptosis by a Thiophene Derivative

Apoptosis_Pathway Thiophene Thiophene Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiophene->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiophene->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: A potential pathway for apoptosis induction.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

// Steps Seed_Cells [label="Seed cancer cells into a 96-well plate\nand allow them to adhere overnight.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat_Cells [label="Treat cells with various concentrations\nof the thiophene derivative.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_Treatment [label="Incubate for a specified period\n(e.g., 24, 48, or 72 hours).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_MTT [label="Add MTT reagent to each well and\nincubate for 2-4 hours.", fillcolor="#FBBC05"]; Solubilize [label="Add a solubilizing agent (e.g., DMSO)\nto dissolve the formazan crystals.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure absorbance at ~570 nm\nusing a plate reader.", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Seed_Cells -> Treat_Cells; Treat_Cells -> Incubate_Treatment; Incubate_Treatment -> Add_MTT; Add_MTT -> Solubilize; Solubilize -> Measure_Absorbance; }

Sources

An In-Depth Technical Guide to 3-Amino-5-methylthiophene-2-carbonitrile: A Versatile Trifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Amino-5-methylthiophene-2-carbonitrile (CAS No. 83060-73-5) has emerged as a highly valuable and versatile building block for the synthesis of complex heterocyclic systems. Its unique trifunctional architecture, featuring a thiophene core, a methyl substituent, and vicinal amino and nitrile groups, provides a powerful platform for constructing fused heterocycles, particularly thieno[3,2-d]pyrimidines. This technical guide offers an in-depth exploration of its synthesis, reactivity, and application, providing researchers, medicinal chemists, and drug development professionals with field-proven insights and detailed experimental protocols to effectively leverage this scaffold in their synthetic endeavors.

Introduction: The Strategic Value of the Aminothiophene Scaffold

Substituted 2- and 3-aminothiophenes are privileged scaffolds in medicinal chemistry and materials science.[1] The strategic placement of an amino group ortho to an electron-withdrawing nitrile function transforms the simple thiophene ring into a pre-organized synthon primed for cyclocondensation reactions. Specifically, this compound offers three key points of functionality:

  • The ortho-Aminonitrile Moiety: This arrangement is the cornerstone of its utility, acting as a powerful precursor for the annulation of a pyrimidine ring to form the thieno[3,2-d]pyrimidine core. This fused heterocyclic system is a bioisostere of purine and is prevalent in a wide range of biologically active molecules, including kinase inhibitors.

  • The Thiophene Sulfur Atom: The sulfur heteroatom imparts distinct electronic and conformational properties, influencing molecular geometry and potential interactions with biological targets.

  • The C5-Methyl Group: This substituent provides a simple yet crucial handle for modulating lipophilicity and exploring structure-activity relationships (SAR) in drug discovery programs without introducing excessive steric bulk.

This guide will elucidate the synthetic pathways to access this key intermediate and detail its transformation into higher-order molecular architectures.

Synthesis of the Building Block

Unlike the more common 2-amino-3-cyanothiophenes often prepared via the Gewald reaction, the synthesis of this compound requires a different strategic approach. A highly effective and documented method involves the conjugate addition of a mercaptoacetonitrile anion to an α-acetylenic nitrile, followed by an intramolecular Thorpe-Ziegler cyclization.[2]

The causality of this pathway is rooted in the specific reactivity of the chosen precursors. The α-acetylenic nitrile provides the three-carbon backbone, including the nitrile and the carbon that will become C5 of the thiophene ring. Mercaptoacetonitrile serves as the sulfur source and provides the C2-carbon and the second nitrile. The base-catalyzed intramolecular cyclization of the resulting vinylic thioether intermediate is a thermodynamically favorable process that leads to the formation of the aromatic thiophene ring.[2]

Detailed Experimental Protocol: Synthesis of this compound[2]

This protocol is adapted from the procedure described by Ren, Rao, and Klein in the Journal of Heterocyclic Chemistry.

Step 1: In situ generation of Mercaptoacetonitrile Sodium Salt

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) in 20 mL of anhydrous tetrahydrofuran (THF), add a solution of α,α'-dimercapto-p-xylene (1.7 g, 10 mmol) in 10 mL of THF dropwise under a nitrogen atmosphere.

  • After the addition is complete, add a solution of glycolonitrile (0.57 g, 10 mmol) in 10 mL of THF dropwise.

  • Stir the resulting mixture at room temperature for 1 hour to ensure the complete formation of the mercaptoacetonitrile sodium salt.

Step 2: Cyclization to form the Thiophene Ring

  • To the reaction mixture from Step 1, add a solution of 2-pentynenitrile (0.81 g, 10 mmol) in 10 mL of THF dropwise.

  • Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully pour the reaction mixture into 100 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to afford this compound as a crystalline solid.

Reactivity and Synthetic Utility: Gateway to Fused Heterocycles

The primary synthetic application of this compound is its use as a precursor to 6-methylthieno[3,2-d]pyrimidines . The ortho-disposed amino and nitrile groups readily participate in cyclocondensation reactions with a variety of C1 synthons.

Table 1: Key Cyclocondensation Reactions
C1 ReagentReaction ConditionsFused Ring Product Type
Formamide (HCONH₂)Heat at reflux (e.g., 180 °C)4-Aminothieno[3,2-d]pyrimidine
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Heat in DMF or neatN,N-Dimethyl-N'-(thienyl)formamidine (intermediate)
Aryl or Alkyl Isothiocyanates (R-NCS)Heat in pyridine or DMF4-Thioxo-3-(aryl/alkyl)thieno[3,2-d]pyrimidine
Urea (H₂NCONH₂)Heat, often with a catalystThieno[3,2-d]pyrimidin-4(3H)-one
Acetic Anhydride ((CH₃CO)₂O)Heat at reflux2-Methylthieno[3,2-d]pyrimidin-4(3H)-one

The choice of reagent dictates the substitution pattern on the newly formed pyrimidine ring, offering a modular approach to generate diverse compound libraries for screening.

Synthetic_Utility cluster_reagents C1 Reagents cluster_products Thieno[3,2-d]pyrimidine Products main 3-Amino-5-methyl- thiophene-2-carbonitrile r1 Formamide main->r1 r2 Isothiocyanates main->r2 r3 Urea main->r3 r4 Acetic Anhydride main->r4 p1 4-Amino Derivatives r1->p1 Cyclocondensation p2 4-Thioxo Derivatives r2->p2 Cyclocondensation p3 4-Oxo Derivatives r3->p3 Cyclocondensation p4 2-Methyl-4-oxo Derivatives r4->p4 Cyclocondensation

Caption: Synthetic utility of this compound.

Application Spotlight: Synthesis of Kinase Inhibitors

The thieno[3,2-d]pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. This structural element can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. This compound has been explicitly used in the development of novel therapeutics, including Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, which are of interest in immuno-oncology.[3][4]

Workflow: From Building Block to Bioactive Compound

The general workflow involves the initial construction of a substituted thieno[3,2-d]pyrimidine core, followed by further functionalization to install groups that interact with other regions of the target protein, such as the solvent-front or back pocket.

Drug_Discovery_Workflow A 3-Amino-5-methyl- thiophene-2-carbonitrile B Cyclocondensation (e.g., with an ester/LDA) A->B Step 1 C Substituted Thieno[3,2-d]pyrimidinone Core B->C Step 2 D Further Functionalization (e.g., Cross-Coupling) C->D Step 3 E Final HPK1 Kinase Inhibitor D->E Step 4

Caption: General workflow for kinase inhibitor synthesis.

Detailed Experimental Protocol: Synthesis of a 4-Aminothieno[3,2-d]pyrimidine

This protocol is a representative procedure for the cyclocondensation with formamide, based on established methods for related aminothiophenes.[5]

  • Place this compound (1.38 g, 10 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Add freshly distilled formamide (15 mL).

  • Heat the reaction mixture to 180 °C and maintain at reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Pour the cooled mixture into 100 mL of ice-water and stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 20 mL).

  • Recrystallize the crude product from ethanol to afford pure 6-methylthieno[3,2-d]pyrimidin-4-amine.

Conclusion and Future Outlook

This compound is a quintessential example of a strategic building block in modern organic synthesis. Its pre-organized functional groups provide a reliable and efficient entry into the medicinally important thieno[3,2-d]pyrimidine class of heterocycles. The straightforward, albeit non-Gewald, synthesis and the modular nature of its subsequent cyclocondensation reactions make it an invaluable tool for generating chemical diversity in drug discovery and materials science. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the utility of scaffolds derived from this versatile building block is set to expand, cementing its place in the synthetic chemist's toolbox.

References

  • Ren, W., Rao, K. V. B., & Klein, R. S. (1986). Convenient synthesis of substituted 3‐aminothiophene‐2‐carbonitriles from α‐acetylenic nitriles and their conversion to thieno[3,2‐d]pyrimidines. Journal of Heterocyclic Chemistry, 23(6), 1757–1763. [Link]

  • Aurelio, L., Flynn, B. L., & Scammells, P. J. (2009). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Australian Journal of Chemistry, 62(4), 402-406. [Link]

  • Abdel-Hafez, S. H., et al. (2020). Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. ResearchGate. [Link]

  • He, X., et al. (2019). HPK1 inhibitors and methods of using same. U.S.
  • He, X., et al. (2019). HPK1 inhibitors and methods of using same. United States Patent Application Publication No. US 2019/0389869 A1. [Link]

  • Rahman, M. M., et al. (2002). Syntheses of Some Thieno [2,3-d] pyrimidines and Imidazo [1,2-c] thieno [3,2-e] pyrimidines. Pakistan Journal of Scientific and Industrial Research, 45(4), 226-230. [Link]

Sources

Discovery and history of 3-Amino-5-methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-methylthiophene-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methylthiophene-3-carbonitrile (CAS No: 138564-58-6), a pivotal heterocyclic intermediate in modern organic synthesis and pharmaceutical development. We will explore its historical discovery through the lens of the Gewald reaction, detail its physicochemical properties, and present both classical and modern "green" synthetic protocols. The core of this guide focuses on the compound's critical role as a building block, with a special emphasis on its application in the synthesis of the atypical antipsychotic drug, Olanzapine. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile thiophene derivative.

Introduction and Physicochemical Profile

2-Amino-5-methylthiophene-3-carbonitrile is a polysubstituted thiophene that has garnered significant attention for its utility as a synthetic precursor.[1] Its unique arrangement of an amino group, a nitrile moiety, and a methyl group on a thiophene ring provides a reactive and versatile scaffold for constructing more complex molecular architectures. First synthesized in the latter half of the 20th century, its importance has grown in tandem with the demand for novel therapeutics and functional materials.[1]

The nitrile group (—C≡N) is a particularly valuable functional group in medicinal chemistry. Its linear geometry and small molecular volume allow it to fit into constrained binding pockets within biological targets, while the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, enhancing drug-receptor interactions.[2]

Table 1: Physicochemical Properties of 2-Amino-5-methylthiophene-3-carbonitrile

PropertyValueSource(s)
IUPAC Name 2-amino-5-methylthiophene-3-carbonitrile[3]
CAS Number 138564-58-6[1][3][4]
Molecular Formula C₆H₆N₂S[1][3]
Molecular Weight 138.19 g/mol [3]
Appearance White to off-white/yellow crystalline solid[1]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMF, ethanol)[1]
InChIKey YGXADLPRHBRTPG-UHFFFAOYSA-N[3]
Storage 2-8°C, inert atmosphere, keep in dark place

Note on Nomenclature: This compound is occasionally referred to as 3-Amino-5-methylthiophene-2-carbonitrile (CAS No: 83060-73-5).[5][6][7] Both names and CAS numbers refer to the same chemical structure; this guide will consistently use the IUPAC-preferred nomenclature.

The Genesis: The Gewald Reaction

The synthesis of 2-Amino-5-methylthiophene-3-carbonitrile is a direct application of the Gewald reaction , a powerful multi-component condensation reaction first reported by the German chemist Karl Gewald in 1966.[8][9] This reaction has become a cornerstone of thiophene chemistry due to its operational simplicity, use of readily available starting materials, and the high degree of functionalization achieved in a single step.[10]

The Gewald reaction synthesizes a 2-aminothiophene from a ketone or aldehyde, an α-activated nitrile (like malononitrile or a cyanoester), and elemental sulfur in the presence of a base.[8][11]

Core Reaction Mechanism

The mechanism, though not fully elucidated until decades after its discovery, proceeds through a sequence of well-understood organic transformations.[8] The choice of a base (typically a secondary or tertiary amine like piperidine or triethylamine) is critical; it serves to catalyze the initial condensation and facilitate the subsequent cyclization.

The key steps for the synthesis of 2-Amino-5-methylthiophene-3-carbonitrile are:

  • Knoevenagel Condensation: The base deprotonates the α-carbon of malononitrile, creating a nucleophile that attacks the carbonyl carbon of propionaldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[8]

  • Michael Addition of Sulfur: Elemental sulfur adds to the intermediate. The exact mechanism of this step is still debated but is believed to involve the formation of a thiolate intermediate.[8][10]

  • Ring Closure & Tautomerization: The molecule undergoes intramolecular cyclization, followed by a tautomeric shift to form the stable aromatic 2-aminothiophene ring.[8]

Gewald_Mechanism Fig. 1: Gewald Reaction Mechanism Propionaldehyde Propionaldehyde Knoevenagel_Adduct Knoevenagel Adduct (α,β-unsaturated nitrile) Propionaldehyde->Knoevenagel_Adduct Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Sulfur Elemental Sulfur (S₈) Thiolate_Intermediate Thiolate Intermediate Sulfur->Thiolate_Intermediate + Sulfur Base Base (e.g., Triethylamine) Base->Knoevenagel_Adduct Catalyst Knoevenagel_Adduct->Thiolate_Intermediate Final_Product 2-Amino-5-methyl- thiophene-3-carbonitrile Thiolate_Intermediate->Final_Product Cyclization & Tautomerization

Fig. 1: Simplified workflow of the Gewald Reaction.

Synthetic Protocols

Classical Laboratory Protocol

This protocol is a well-established method for the gram-scale synthesis of the target compound. The causality for the specific conditions is rooted in controlling the exothermic nature of the initial condensation and ensuring all components react completely.

Materials:

  • Propionaldehyde

  • Malononitrile

  • Sulfur powder

  • Triethylamine (base)

  • N,N-Dimethylformamide (DMF, solvent)

  • Ice/water bath

Step-by-Step Procedure: [1]

  • Initial Setup: In a reaction vessel equipped with a stirrer and addition funnel, prepare a mixture of sulfur powder (1.0 eq) and propionaldehyde (1.2 eq) in DMF.

  • Base Addition: Cool the mixture to approximately -5°C using an ice-salt bath. The cooling is crucial to manage the heat generated during the Knoevenagel condensation. Add triethylamine (0.6 eq) dropwise over 15 minutes, maintaining the low temperature.

  • Stirring: Stir the mixture at approximately 18°C (room temperature) for 2 hours. This allows the initial reaction between sulfur and the aldehyde to proceed.

  • Nitrile Addition: Prepare a solution of malononitrile (1.0 eq) in DMF. Add this solution dropwise to the reaction mixture over 20 minutes.

  • Final Reaction: Stir the complete mixture at 18°C for an additional 45 minutes to ensure the cyclization is complete.

  • Workup and Isolation: Pour the reaction mixture into a beaker of ice/water (approx. 1.2 L) while stirring vigorously. The product, being sparingly soluble in water, will precipitate out as a solid.

  • Purification: Collect the solid precipitate by filtration. Wash thoroughly with water to remove residual DMF and salts. Dry the product overnight in a vacuum oven at 70°C. This procedure typically yields the target compound at over 60% purity.[1]

Modern & Green Chemistry Approaches

While effective, the classical protocol involves organic solvents and relatively long reaction times. Modern synthetic chemistry emphasizes principles of "green chemistry," aiming to reduce waste, energy consumption, and the use of hazardous substances.[12]

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically accelerate the Gewald reaction.[8][12] The direct coupling of microwave energy with the polar reactants leads to rapid, uniform heating, often reducing reaction times from hours to mere minutes.[12]

Solvent-Free Ball-Milling: A more recent innovation is the use of mechanochemistry, specifically ball-milling, to conduct the Gewald reaction under solvent- and catalyst-free conditions.[13] High-energy milling provides the activation energy required for the reaction by converting mechanical force into chemical reactivity. This approach is highly efficient, environmentally friendly, and can lead to high yields of the pure product directly after milling, minimizing the need for complex purification steps.[13]

Synthesis_Comparison Fig. 2: Comparison of Synthetic Workflows cluster_0 Classical Synthesis cluster_1 Green Synthesis (Ball-Milling) a Reactants in DMF Temp: -5°C to 18°C Time: ~3 hours b Aqueous Workup Precipitation & Filtration a->b c Drying Vacuum Oven b->c d Solvent-Free Reactants Planetary Ball Mill Time: ~30 mins e Purification Recrystallization (if needed) d->e

Fig. 2: Comparison of classical and green synthetic workflows.

Key Application: Synthesis of Olanzapine

The primary industrial application of 2-Amino-5-methylthiophene-3-carbonitrile is as a key intermediate in the synthesis of Olanzapine , an important atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[4][14][15] The thiophene core of the starting material becomes the thieno[2,3-b][1][10]benzodiazepine nucleus of the final drug.

The synthetic pathway involves two main steps from our starting material:

  • Formation of the Anilino Intermediate: The amino group of 2-Amino-5-methylthiophene-3-carbonitrile is coupled with a substituted phenyl ring. This is typically achieved via a nucleophilic aromatic substitution reaction with 2-fluoronitrobenzene.[14] This forms the precursor, 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile.

  • Reductive Cyclization: The nitro group on the phenyl ring is reduced to an amine (e.g., using Raney Nickel as a catalyst).[14] This newly formed amine then undergoes an intramolecular cyclization with the nitrile group, forming the seven-membered diazepine ring characteristic of Olanzapine.

Olanzapine_Synthesis Fig. 3: Synthetic Pathway to Olanzapine start 2-Amino-5-methyl- thiophene-3-carbonitrile intermediate 2-(2-Nitroanilino)-5-methyl- thiophene-3-carbonitrile start->intermediate Step 1 reagent1 + 2-Fluoronitrobenzene (Nucleophilic Substitution) final Olanzapine intermediate->final Step 2 reagent2 1. Reduction (e.g., Raney Ni) 2. Intramolecular Cyclization

Fig. 3: Key steps in the synthesis of Olanzapine.

This role as a crucial precursor underscores the importance of producing 2-Amino-5-methylthiophene-3-carbonitrile at high purity and consistency, as any impurities can carry through to the final active pharmaceutical ingredient (API).[4]

Safety and Handling

While comprehensive toxicity data is limited, standard laboratory precautions should be observed when handling 2-Amino-5-methylthiophene-3-carbonitrile. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Amino-5-methylthiophene-3-carbonitrile, born from the versatile Gewald reaction, stands as a testament to the power of multi-component reactions in organic synthesis. Its journey from a laboratory curiosity to a cornerstone intermediate in the production of life-changing pharmaceuticals like Olanzapine highlights its enduring importance. As the fields of medicinal and materials chemistry continue to evolve, the demand for efficient, sustainable, and scalable routes to such valuable building blocks will only increase, ensuring that this humble thiophene derivative remains a compound of significant scientific and commercial interest.

References

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • ResearchGate. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]

  • Springer. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-methyl-3-thiophenecarbonitrile in Advancing Pharmaceutical Synthesis. Retrieved from [Link]

  • ACS Omega. (2021, November 19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.

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Methodological & Application

Synthesis of thieno[2,3-d]pyrimidines from 3-Amino-5-methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Thieno[2,3-d]pyrimidines from 3-Amino-5-methylthiophene-2-carbonitrile

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Medicinal Chemistry

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic system in modern drug discovery, recognized for its significant and diverse pharmacological activities. As bioisosteres of purines and quinazolines, these compounds can effectively interact with a wide range of biological targets.[1] This structural motif is central to numerous therapeutic agents, exhibiting properties that include anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[2][3] The development of novel thieno[2,3-d]pyrimidine derivatives is a focal point for researchers aiming to create next-generation therapeutics with enhanced potency and selectivity.[1]

This guide provides a detailed exploration of synthetic pathways to construct the thieno[2,3-d]pyrimidine scaffold, starting from the versatile and readily accessible building block, this compound. This starting material is itself efficiently synthesized via the Gewald multicomponent reaction, a robust method for preparing polysubstituted 2-aminothiophenes.[4][5][6] We will delve into the mechanistic underpinnings of key cyclization strategies, present detailed experimental protocols, and offer insights gleaned from practical application to empower researchers in their synthetic endeavors.

Synthetic Strategies for Pyrimidine Ring Annulation

The primary challenge in synthesizing thieno[2,3-d]pyrimidines from this compound lies in the construction of the fused pyrimidine ring. The ortho-disposed amino and nitrile functionalities on the thiophene ring are perfectly poised for cyclization with appropriate electrophilic reagents. Several reliable strategies have been established, each offering access to differently substituted thieno[2,3-d]pyrimidine cores.

The overall synthetic landscape is depicted below:

G cluster_routes Cyclization Strategies cluster_products Thieno[2,3-d]pyrimidine Cores start This compound r1 Formamide / Triethyl Orthoformate start->r1 C1 Synthon r2 Acyl Halides / Anhydrides start->r2 Acylation r3 DMF-DMA, then Ar-NH2 start->r3 Amidine Formation r4 Isothiocyanates start->r4 Thiourea Formation p1 4-Amino Derivatives r1->p1 p2 4-Oxo Derivatives r2->p2 p3 4-(Arylamino) Derivatives r3->p3 p4 4-Thioxo Derivatives r4->p4

Caption: Key synthetic routes from this compound.

Strategy 1: Cyclization with One-Carbon Synthons to Yield 4-Aminothieno[2,3-d]pyrimidines

The most direct method to form the pyrimidine ring involves reaction with reagents that can provide a single carbon atom to bridge the amino and nitrile groups.

  • Mechanism: Heating this compound with formamide or triethyl orthoformate followed by an amine source leads to the formation of an intermediate that readily cyclizes. The amino group acts as a nucleophile, attacking the electrophilic carbon of the C1 synthon. Subsequent intramolecular attack by the nitrile nitrogen closes the ring, and tautomerization yields the aromatic 4-aminothieno[2,3-d]pyrimidine.

  • Application: This method is ideal for producing the parent 4-amino scaffold, which can be a crucial intermediate for further functionalization.

Strategy 2: Acylation and Cyclization for 4-Oxo-thieno[2,3-d]pyrimidines

This pathway introduces a carbonyl group at the 4-position of the pyrimidine ring, yielding a 4-oxo (or its tautomeric 4-hydroxy) derivative.

  • Mechanism: The synthesis begins with the acylation of the 2-amino group using an acyl halide or anhydride. The resulting 2-acylamino intermediate is then subjected to base- or acid-catalyzed intramolecular cyclization.[7] The nitrile group is activated and attacked by the amide nitrogen, forming the pyrimidine ring.

  • Application: This route is highly versatile, as the choice of acylating agent allows for the introduction of various substituents at the 2-position of the final product. These 4-oxo compounds are common precursors for 4-chloro derivatives, which are highly reactive intermediates for nucleophilic substitution.[7]

Strategy 3: The Dimroth Rearrangement Pathway

A powerful and frequently employed method involves an initial reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclocondensation with an amine, which proceeds via a Dimroth rearrangement.[3][8][9]

  • Mechanism: DMF-DMA reacts with the nucleophilic 2-amino group to form a highly reactive N,N-dimethylformamidine intermediate. This intermediate then reacts with a primary amine (often an aniline derivative). The subsequent intramolecular cyclization and rearrangement, known as the Dimroth rearrangement, results in the formation of the N-substituted 4-aminothieno[2,3-d]pyrimidine. Microwave irradiation can significantly accelerate this reaction.[8][9]

G A 3-Amino-5-methyl- thiophene-2-carbonitrile + DMF-DMA B Formamidine Intermediate A->B Amidine Formation C Cyclocondensation + Ar-NH2 B->C Nucleophilic Attack D 4-(Arylamino)-thieno[2,3-d]pyrimidine C->D Dimroth Rearrangement

Caption: Workflow for the Dimroth rearrangement synthesis pathway.

  • Application: This is the method of choice for synthesizing a library of 4-(arylamino)thieno[2,3-d]pyrimidines, which are of significant interest in kinase inhibitor research.[1]

Experimental Protocols

The following protocols are presented as representative examples. Researchers should adapt these procedures based on the specific substrate and scale of the reaction. Standard laboratory safety precautions must be followed at all times.

Protocol 1: Synthesis of 6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine (Strategy 2)

This protocol describes the synthesis of a 4-oxo derivative via acylation with acetic anhydride followed by cyclization.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (catalyst)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard reflux and filtration apparatus

Procedure:

  • Acetylation: In a round-bottom flask, suspend this compound (1.0 eq) in acetic anhydride (3.0 eq).

  • Add a catalytic amount of pyridine (2-3 drops).

  • Heat the mixture to reflux (approx. 140°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it slowly into ice-cold water with stirring to precipitate the acetylated intermediate.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Cyclization: To the crude acetylated intermediate, add a 10% aqueous solution of sodium hydroxide in ethanol.

  • Reflux the mixture for 4-6 hours. The cyclization can be monitored by TLC.

  • After cooling, neutralize the reaction mixture with dilute HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain the purified 6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine.

Protocol 2: Synthesis of 4-(Arylamino)-6-methylthieno[2,3-d]pyrimidines (Strategy 3)

This protocol details the synthesis via the formamidine intermediate and subsequent Dimroth rearrangement, which can be enhanced by microwave heating.[9]

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted aniline (e.g., 4-chloroaniline)

  • Glacial acetic acid

  • Microwave reactor (optional) or standard reflux apparatus

  • Ethanol

Procedure:

  • Formamidine Synthesis: In a flask suitable for microwave synthesis or conventional heating, dissolve this compound (1.0 eq) in DMF-DMA (2.5 eq).

  • Heat the mixture at 70°C for 30 minutes (conventional) or irradiate in a microwave reactor at 200W for 20 minutes.[8] This step is typically quantitative and the intermediate can be used directly.

  • Cyclocondensation: To the resulting formamidine intermediate, add the desired substituted aniline (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Add ethanol as a solvent and heat the mixture to reflux for 6-12 hours, or until TLC indicates the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Filter the solid product, wash with cold ethanol to remove unreacted starting materials and impurities.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Data Summary and Comparison

StrategyKey ReagentsProduct CoreTypical YieldsAdvantages
1: C1 Synthon Formamide, Triethyl Orthoformate4-Amino60-80%Direct, provides parent scaffold
2: Acylation Acetic Anhydride, NaOH4-Oxo70-90%Versatile for 2-position substitution
3: Dimroth DMF-DMA, Ar-NH₂4-(Arylamino)50-85%Excellent for library synthesis

Field-Proven Insights and Troubleshooting

  • Purity of Starting Material: The success of these syntheses hinges on the purity of the starting this compound. Impurities from the Gewald reaction can interfere with cyclization. Recrystallization of the starting material is recommended.

  • Microwave-Assisted Synthesis: For the Dimroth rearrangement pathway, microwave assistance has been shown to dramatically reduce reaction times and improve yields.[8][9] It is a highly recommended technique for high-throughput synthesis.

  • Solvent Choice: Anhydrous solvents are crucial for reactions involving acyl halides and DMF-DMA to prevent hydrolysis of these reactive reagents.

  • Troubleshooting Low Yields: If cyclization is sluggish or yields are low, consider the following:

    • In Strategy 2, ensure the initial acylation is complete before attempting cyclization. The use of a stronger base or higher temperatures for cyclization might be necessary.

    • In Strategy 3, the choice of solvent for the cyclocondensation step is important. More polar solvents can sometimes facilitate the reaction. The acidity of the catalyst can also be optimized.

Conclusion

The synthesis of thieno[2,3-d]pyrimidines from this compound is a well-established and versatile process crucial for medicinal chemistry and drug development. By understanding the underlying mechanisms of the different cyclization strategies, researchers can rationally select the most appropriate route to access a wide array of derivatives. The protocols and insights provided in this guide serve as a robust foundation for the successful synthesis and exploration of this important class of heterocyclic compounds.

References

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  • Ogura, H., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-473.
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  • Seddik, A. A. (2016). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Mini-Reviews in Organic Chemistry, 13(4), 283-294.
  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5).
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Application Notes: The 3-Amino-5-methylthiophene-2-carbonitrile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the privileged heterocyclic structures, the substituted aminothiophene core has emerged as a remarkably versatile and valuable synthon. Specifically, 3-Amino-5-methylthiophene-2-carbonitrile, with its strategic placement of an amino group and a nitrile group on a thiophene ring, represents a key building block for the synthesis of complex, biologically active molecules.[1][2] The power of this scaffold lies in the ortho-relationship of the nucleophilic amine and the electrophilic carbon of the nitrile, which provides a reactive handle for a multitude of cyclization reactions to form fused heterocyclic systems.[3][4]

While this guide focuses on the 3-amino-2-carbonitrile isomer, its vast potential is best understood through the extensive research conducted on its close analogue, 2-amino-5-methylthiophene-3-carbonitrile. Both isomers share the critical ortho-amino-nitrile functionality that enables their use in constructing potent pharmacological agents. Derivatives of this scaffold have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects, underscoring its significance in drug discovery programs.[5][6][7][8]

Part 1: Synthesis and Chemical Profile

The primary and most efficient route for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component condensation.[3][9] This reaction typically combines a ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base.[5] The versatility and mild conditions of the Gewald reaction have made it a cornerstone in thiophene chemistry.[3][10]

Protocol 1: Generalized Synthesis of Aminothiophenes via Gewald Reaction

This protocol describes a general, robust method for the synthesis of substituted 2-aminothiophenes, the class of compounds to which this compound belongs. The causality behind this one-pot reaction is a sequence of a Knoevenagel condensation followed by sulfur addition and subsequent cyclization.[10]

Materials:

  • α-Mercaptoacetone (for the specific target) or a suitable ketone/aldehyde

  • Malononitrile (or other activated nitrile)

  • Elemental Sulfur (S₈)

  • Base catalyst (e.g., triethylamine, piperidine, or morpholine)

  • Solvent (e.g., Ethanol, Methanol, or DMF)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carbonyl compound (1.0 eq) and the activated nitrile (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Catalyst Addition: Add the basic catalyst (e.g., triethylamine, 0.1-1.2 eq) to the mixture. The base is critical as it facilitates the initial Knoevenagel condensation between the carbonyl and the active methylene group of the nitrile.[5]

  • Sulfur Addition: To the stirred solution, add elemental sulfur (1.1 eq) in one portion.

  • Reaction Execution: Gently heat the mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The heating provides the activation energy for the sulfur ring opening and subsequent cyclization.[10]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be removed under reduced pressure. The crude product is then typically poured into ice-water, and the resulting solid is collected by filtration.

  • Purification: The crude solid is washed with cold water and a non-polar solvent (like hexane) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure aminothiophene product.

Mechanism of the Gewald Reaction

The reaction proceeds through a well-studied pathway initiated by a base-catalyzed Knoevenagel condensation. This is followed by the nucleophilic attack of the resulting intermediate on the elemental sulfur ring (S₈), leading to a polysulfide intermediate which then undergoes ring closure and aromatization to form the stable 2-aminothiophene product.[10]

Gewald_Mechanism Start Ketone + Activated Nitrile + Sulfur (S8) Knoevenagel Knoevenagel-Cope Condensation Product Start->Knoevenagel Step 1 Base Base (e.g., Et3N) Base->Knoevenagel SulfurAddition Thiolate Intermediate (after Sulfur Addition) Knoevenagel->SulfurAddition Step 2 Cyclization Intramolecular Cyclization SulfurAddition->Cyclization Step 3 Product 2-Aminothiophene Product Cyclization->Product Step 4 (Tautomerization)

Caption: Workflow of the Gewald multicomponent reaction.

Part 2: The Cornerstone Application: Synthesis of Thieno[2,3-d]pyrimidines

The true utility of the this compound scaffold in medicinal chemistry is realized in its conversion to fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines.[3][11] This ring system is considered a bioisostere of purine and is a core component of many kinase inhibitors and other biologically active molecules.[12] The adjacent amino and nitrile groups are perfectly poised to react with single-carbon synthons to construct the pyrimidine ring.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4-one Core

This protocol outlines a common and effective method for the cyclization of the aminothiophene nitrile with formic acid to generate the foundational thieno[2,3-d]pyrimidin-4-one structure, which can be further functionalized.

Materials:

  • This compound

  • Formic Acid (or Triethyl orthoformate with an acid catalyst)

  • Acetic Anhydride (optional, as a dehydrating agent)

Step-by-Step Methodology:

  • Initial Reaction: In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in an excess of formic acid.

  • Heating: Heat the mixture to reflux (around 100-110 °C) for 4-8 hours. The formic acid serves as both the solvent and the reagent for introducing the carbon atom required for the pyrimidine ring.

  • Intermediate Formation: The initial reaction forms an N-formyl intermediate, which then undergoes an intramolecular cyclization via attack of the formyl oxygen onto the nitrile group, followed by tautomerization.

  • Isolation: After cooling, the excess formic acid is removed under reduced pressure. The resulting solid residue is triturated with water or diethyl ether, filtered, and dried.

  • Purification: The crude thieno[2,3-d]pyrimidin-4-one is often pure enough for subsequent steps. If necessary, it can be recrystallized from a high-boiling point solvent like DMF or acetic acid.

  • Further Functionalization: The resulting pyrimidinone can be chlorinated (e.g., with POCl₃) to produce a 4-chlorothieno[2,3-d]pyrimidine, a highly versatile intermediate for introducing various amine-based side chains via nucleophilic substitution.[13]

Synthetic Workflow for Thienopyrimidine Derivatives

The strategic value of this compound lies in its role as a launchpad for creating diverse libraries of thienopyrimidine derivatives.

Thieno_Workflow Start 3-Amino-5-methyl- thiophene-2-carbonitrile Cyclization Cyclization (e.g., with Formic Acid) Start->Cyclization Core Thieno[2,3-d]pyrimidin-4-one Core Structure Cyclization->Core Activation Activation Step (e.g., Chlorination with POCl3) Core->Activation Intermediate 4-Chloro-thienopyrimidine Intermediate Activation->Intermediate Diversification Nucleophilic Substitution (Reaction with various Amines) Intermediate->Diversification Library Diverse Library of Bioactive Derivatives Diversification->Library

Caption: Diversification workflow from the core scaffold.

Part 3: Therapeutic Applications of Derivatives

The derivatives synthesized from the aminothiophene scaffold have shown significant promise across several key therapeutic areas.

Anticancer Activity

A prominent application of thieno[2,3-d]pyrimidine derivatives is in oncology, particularly as inhibitors of protein kinases that are crucial for tumor growth and survival.[14]

  • EGFR Inhibition: Many cancers exhibit overexpression or mutation of the Epidermal Growth Factor Receptor (EGFR). Thienopyrimidine derivatives have been designed to act as potent EGFR inhibitors.[15] By competing with ATP for the kinase binding site, these compounds can block downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[15]

  • Other Kinase Targets: Beyond EGFR, this scaffold has been used to develop inhibitors for other kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim-1 kinase.[14]

Table 1: Representative Anticancer Activity of Thienopyrimidine Derivatives

Compound ID Target Cell Line IC₅₀ (µM) Target Kinase Reference
9u * A549 (Lung) 0.35 EGFR [15]
9u * MCF-7 (Breast) 3.24 EGFR [15]
9u * PC-3 (Prostate) 5.12 EGFR [15]
4a HepG2 (Liver) 13.18 Thymidylate Synthase [16]

*Compound 9u is (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide.[15]

Antimicrobial Activity

The structural diversity achievable from the aminothiophene core has led to the discovery of potent antibacterial and antifungal agents.[6][17] These compounds often exert their effects by disrupting microbial cellular processes.

  • Broad-Spectrum Activity: Various derivatives incorporating different side chains have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species.[18][19] Research has shown that strategic modifications to the thiophene ring substituents can significantly modulate the antimicrobial spectrum and potency.[18][20]

Table 2: Representative Antimicrobial Activity of Thiophene Derivatives

Compound Class Test Organism Activity Measure Result Reference
Pyridine derivative Pseudomonas aeruginosa Inhibition Potent activity [21]
Fused Thiophene Aspergillus fumigatus % Inhibition 78.9% [18]
Fused Thiophene Syncephalastrum racemosum % Inhibition 95.5% [18]

| Thiophene derivative | Colistin-Resistant A. baumannii | MIC₅₀ | 16-32 mg/L |[20] |

CNS and Anti-inflammatory Applications
  • Antipsychotic Intermediates: The aminothiophene scaffold is a key intermediate in the synthesis of important central nervous system (CNS) drugs. Notably, it is a precursor to the atypical antipsychotic drug Olanzapine.[8][22] The synthesis involves the reaction of 2-amino-5-methylthiophene-3-carbonitrile with 2-fluoronitrobenzene, followed by reduction of the nitro group and subsequent cyclization to form the final thieno[2,3-b][10][23]benzodiazepine core.[8][24]

  • Anti-inflammatory Agents: Derivatives of 2-aminothiophenes have been identified as having significant anti-inflammatory properties.[2][17] Additionally, certain molecules derived from this scaffold act as allosteric enhancers of the A1 adenosine receptor, a target involved in mediating anti-inflammatory responses.[5][17]

Part 4: Conclusion and Future Outlook

This compound and its isomers are more than just chemical intermediates; they are enabling scaffolds that provide a reliable and versatile entry point into a rich chemical space of fused heterocyclic compounds. The proven success of its derivatives, particularly the thieno[2,3-d]pyrimidines, as potent anticancer and antimicrobial agents validates the continued exploration of this core structure.

Future research will likely focus on leveraging this scaffold in modern drug discovery paradigms such as fragment-based screening and DNA-encoded library (DEL) technology. The inherent reactivity and favorable physicochemical properties of the aminothiophene core make it an ideal candidate for developing next-generation therapeutics targeting a host of challenging diseases.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synthesis. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

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  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. PubMed. [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Institutes of Health (NIH). [Link]

  • Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. MDPI. [Link]

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Application Notes and Protocols for the Development of Anticancer Agents from 3-Amino-5-methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Oncology

In the landscape of modern oncology drug discovery, the quest for novel molecular scaffolds that can selectively target cancer cell vulnerabilities remains a paramount objective. Among these, the thieno[2,3-d]pyrimidine core has emerged as a "privileged structure," demonstrating a remarkable capacity for elaboration into potent and selective inhibitors of various protein kinases implicated in tumorigenesis. The strategic starting material for the construction of this valuable scaffold is often a substituted 2-aminothiophene-3-carbonitrile. This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific and highly versatile building block, 3-Amino-5-methylthiophene-2-carbonitrile , in the synthesis and evaluation of novel anticancer agents.

The rationale for focusing on this starting material lies in its inherent structural features: a nucleophilic amino group and an electrophilic carbon of the nitrile group, perfectly poised for cyclization reactions to form the fused pyrimidine ring. The methyl group at the 5-position of the thiophene ring provides a point of distinction and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This guide will provide a comprehensive overview of the synthetic strategies, detailed experimental protocols for biological evaluation, and an exploration of the underlying mechanism of action of the resulting thieno[2,3-d]pyrimidine derivatives.

Synthetic Strategy: Construction of the Thieno[2,3-d]pyrimidine Core

The primary synthetic route to leverage the reactivity of this compound is through a cyclocondensation reaction. This reaction builds the pyrimidine ring onto the thiophene core, yielding the thieno[2,3-d]pyrimidine scaffold. A particularly effective method involves the acid-catalyzed reaction with a variety of nitriles, which allows for the introduction of diverse substituents at the 2-position of the resulting thieno[2,3-d]pyrimidine. This diversity is crucial for tuning the biological activity and selectivity of the compounds.

Protocol 1: General Procedure for the Synthesis of 2-Substituted-4-amino-5-methylthieno[2,3-d]pyrimidines

This protocol outlines the cyclocondensation of this compound with an aryl or alkyl nitrile to yield the corresponding 4-aminothieno[2,3-d]pyrimidine.[1][2]

Materials:

  • This compound

  • Aryl or alkyl nitrile (e.g., benzonitrile, acetonitrile)

  • Dry dioxane

  • Dry hydrogen chloride (gas)

  • Round-bottom flask

  • Magnetic stirrer

  • Gas dispersion tube

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, DMF)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and the desired nitrile (1-1.2 equivalents) in dry dioxane.

  • Place the flask in an ice bath and begin stirring the solution.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction mixture is typically allowed to stand, often resulting in the precipitation of the product.

  • Collect the precipitate by filtration and wash with a small amount of cold dioxane or an appropriate solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, dimethylformamide) to yield the pure 2-substituted-4-amino-5-methylthieno[2,3-d]pyrimidine.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Causality Behind Experimental Choices:

  • Dry Conditions: The use of dry dioxane and HCl gas is critical as the reaction is sensitive to moisture, which can lead to unwanted side reactions and hydrolysis of the nitrile.

  • Acid Catalyst: Hydrogen chloride acts as a catalyst to activate the nitrile group, making it more susceptible to nucleophilic attack by the amino group of the thiophene.

  • Stoichiometry: A slight excess of the nitrile can be used to ensure complete consumption of the starting thiophene.

  • Temperature Control: The reaction is initiated at a low temperature to control the exothermicity and prevent the formation of byproducts.

Biological Evaluation: Assessing Anticancer Potential

Once a library of 2-substituted-4-amino-5-methylthieno[2,3-d]pyrimidines has been synthesized, a systematic biological evaluation is necessary to identify lead compounds. This typically involves a tiered approach, starting with in vitro cytotoxicity screening against a panel of cancer cell lines, followed by mechanistic studies to identify the molecular target(s).

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Normal cell line (e.g., MCF-10A for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized thieno[2,3-d]pyrimidine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Self-Validating System:

  • The inclusion of a normal cell line allows for the determination of a selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells), which is a crucial parameter for a potential therapeutic agent. A higher SI indicates greater selectivity for cancer cells.

  • A known anticancer drug as a positive control validates the assay's sensitivity and reproducibility.

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of representative 2-substituted-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylates against human breast cancer cell lines.

Compound IDR-group at position 2Cell LineIC₅₀ (µM)[3]
2 BenzylMCF-70.045
MDA-MB-2310.16
3 EthylMCF-70.11
MDA-MB-2310.24

Mechanism of Action: Kinase Inhibition

Thieno[2,3-d]pyrimidines frequently exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell survival and proliferation. Two of the most relevant signaling pathways targeted by this class of compounds are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][4]

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to their regression.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6][7][8] This pathway is often hyperactivated in cancer. Thieno[2,3-d]pyrimidines can act as ATP-competitive inhibitors of PI3K, preventing the phosphorylation of its downstream target Akt and thereby inhibiting the pro-survival signals.

Visualizations

Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies Start 3-Amino-5-methyl- thiophene-2-carbonitrile Synthesis Cyclocondensation with Nitriles Start->Synthesis Purification Purification & Characterization Synthesis->Purification Library Library of 2-substituted 4-aminothieno[2,3-d]pyrimidines Purification->Library Screening Cytotoxicity Screening (MTT Assay) Library->Screening IC50 IC50 Determination & Selectivity Index Screening->IC50 Kinase_Assay Kinase Inhibition Assays (e.g., VEGFR-2, PI3K) IC50->Kinase_Assay Pathway_Analysis Signaling Pathway Analysis Kinase_Assay->Pathway_Analysis Lead_Compound Lead Compound Identification Pathway_Analysis->Lead_Compound

Caption: Drug development workflow for thieno[2,3-d]pyrimidine-based anticancer agents.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Survival Cell Survival (Anti-apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by thieno[2,3-d]pyrimidine derivatives.

Conclusion and Future Directions

This compound serves as an exceptionally valuable and versatile starting material for the synthesis of thieno[2,3-d]pyrimidine-based anticancer agents. The straightforward and adaptable synthetic protocols, coupled with the potent and selective biological activity of the resulting compounds, underscore the significance of this chemical scaffold in oncology research. The ability of these derivatives to target key oncogenic signaling pathways, such as VEGFR and PI3K/Akt, provides a strong mechanistic rationale for their continued development. Future research should focus on expanding the library of 2-substituted derivatives to further probe the structure-activity relationships, optimizing the pharmacokinetic properties of lead compounds for in vivo studies, and exploring potential synergistic combinations with existing cancer therapies.

References

  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • Mavrova, A., Dimov, S., Vuchev, D., Iliev, I., Yancheva, D., Sulikovska, I., ... & Nikolova, B. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3293. [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Iliev, I., Mavrova, A., Vuchev, D., Yancheva, D., Tsoneva, I., Nikolova, B., ... & Konstantinov, S. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6347. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., & Al-Dib, M. A. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332. [Link]

  • Mavrova, A., Dimov, S., Vuchev, D., Iliev, I., Yancheva, D., Sulikovska, I., ... & Nikolova, B. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. [Link]

Sources

Application Notes & Protocols: Antimicrobial Applications of 3-Amino-5-methylthiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Thiophene-based heterocycles have emerged as a promising class of pharmacologically active compounds.[1][2][3] This document provides a detailed guide for researchers on the synthesis, evaluation, and potential mechanisms of 3-Amino-5-methylthiophene-2-carbonitrile derivatives as a new frontier in antimicrobial drug discovery. It includes step-by-step protocols for antimicrobial susceptibility testing and visual workflows to aid in experimental design and data interpretation.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The chemical scaffold of a potential drug is paramount to its biological activity. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry due to its presence in numerous approved drugs with diverse activities, including antimicrobial agents like Cefoxitin and Temocillin.[3] Derivatives of 2-aminothiophenes, in particular, have garnered significant interest for their broad-spectrum antibacterial and antifungal properties.[3][4][5] The this compound core offers a versatile platform for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize antimicrobial potency and selectivity. This guide focuses on providing the foundational knowledge and practical protocols to explore this chemical space.

Synthesis of Thiophene Derivatives

The synthesis of the core scaffold and its subsequent derivatization is the first critical step in the drug discovery pipeline. The Gewald reaction is a common and efficient one-pot, three-component method for synthesizing substituted 2-aminothiophenes.[6]

General Synthesis Pathway via Gewald Reaction

The reaction typically involves the condensation of a ketone or aldehyde, a compound with an active methylene group (like malononitrile), and elemental sulfur in the presence of a base. For the parent scaffold, this can be achieved through a multi-step process starting with the condensation of a suitable precursor with a cyanating agent.[7] Further derivatization can be achieved through reactions at the amino group, such as acylation or Schiff base formation.[5][8]

Synthesis_Pathway Reactants Ketone/Aldehyde + Malononitrile + Elemental Sulfur Core 3-Amino-5-methylthiophene -2-carbonitrile Scaffold Reactants->Core Gewald Reaction Base Base (e.g., Morpholine) Base->Reactants Derivatives Antimicrobial Thiophene Derivatives Core->Derivatives Derivatization Reagents Acyl Halides, Aldehydes, Other Electrophiles Reagents->Core

Caption: Generalized synthesis route for this compound derivatives.

Antimicrobial Activity Profile

Derivatives of the this compound scaffold have demonstrated significant activity against a range of pathogenic microbes, including drug-resistant strains.[1][4] The specific substitutions on the core structure dramatically influence the spectrum and potency of the antimicrobial effect.

Summary of Reported Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for various thiophene derivatives against representative bacterial and fungal strains. A lower MIC value indicates higher antimicrobial potency.

Compound ClassTest OrganismGram StainMIC Range (µg/mL)Reference
Biphenyl Dicarbonitrile DerivativesGram-positive bacteriaPositiveSignificant Activity[4]
Biphenyl Dicarbonitrile DerivativesGram-negative bacteriaNegativeSignificant Activity[4]
Thiophene Benzamide DerivativesAcinetobacter baumannii (Col-R)Negative16 - 32[1]
Thiophene Benzamide DerivativesEscherichia coli (Col-R)Negative8 - 32[1]
Spiro-indoline-oxadiazole ThiophenesClostridium difficilePositive2 - 4[9][10]
Substituted Benzylidene-amino ThiophenesCandida spp.N/AVariable[8]

Col-R: Colistin-Resistant

Protocols for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potential of newly synthesized derivatives, standardized susceptibility testing is essential. The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Protocol 1: Broth Microdilution for MIC Determination

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Rationale: The broth microdilution method allows for the efficient testing of multiple compounds against various microorganisms in a high-throughput format (96-well plates), providing quantitative MIC data.

Materials:

  • 96-well sterile microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic, e.g., Gentamicin, Fluconazole)

  • Sterile diluent (e.g., saline, broth)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies from a fresh agar plate (18-24 hours old).

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[13]

    • Dilute this adjusted suspension in the appropriate test broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13] This dilution must be performed within 15 minutes of standardization.[12]

  • Plate Preparation:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first well of a row and mix, creating an initial 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation and Controls:

    • Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

    • Growth Control: A well containing only broth and inoculum (no compound).

    • Sterility Control: A well containing only sterile broth.

    • Positive Control: A row dedicated to a standard antibiotic, prepared similarly to the test compound.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.[13]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[14]

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for initial screening.

Rationale: The agar diffusion method is a simpler, less resource-intensive technique for screening compounds. The size of the zone of inhibition provides a visual and comparative measure of a compound's potency.

Materials:

  • Mueller-Hinton Agar (MHA) plates[14]

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Test compound solution of a known concentration

Procedure:

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Create a uniform microbial lawn by swabbing the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking.[12]

  • Well Creation:

    • Allow the plate surface to dry for 3-5 minutes.

    • Use a sterile cork borer (e.g., 6 mm diameter) to create uniform wells in the agar.

  • Compound Application:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.

    • A well with the solvent (e.g., DMSO) should be included as a negative control.

    • A well with a standard antibiotic can be used as a positive control.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters. A larger zone diameter generally indicates greater antimicrobial activity.

Proposed Mechanism of Action

While the exact mechanisms for all derivatives are still under investigation, evidence suggests that some thiophene compounds exert their antimicrobial effect by disrupting the bacterial cell membrane.[1] This is a particularly attractive mechanism as it is less prone to the development of resistance compared to targets of traditional antibiotics.

Hypothesized Mechanism:

  • Electrostatic Interaction: The thiophene derivative may initially interact with the outer membrane of Gram-negative bacteria.

  • Membrane Permeabilization: The compound inserts into the lipid bilayer, disrupting its integrity and increasing permeability.[1]

  • Binding to Outer Membrane Proteins (OMPs): Docking studies suggest that some thiophene derivatives have a strong binding affinity for essential OMPs, potentially disrupting nutrient transport or cell wall maintenance.[1][2]

  • Cellular Leakage & Death: The loss of membrane integrity leads to the leakage of essential intracellular components, ultimately resulting in bacterial cell death.

Mechanism_of_Action Proposed Mechanism in Gram-Negative Bacteria Thiophene Thiophene Derivative OuterMembrane Outer Membrane (Lipopolysaccharide) Thiophene->OuterMembrane Interaction & Insertion OMP Outer Membrane Proteins (OMPs) Thiophene->OMP Binding & Disruption Periplasm Periplasmic Space OuterMembrane->Periplasm Increased Permeability InnerMembrane Inner Membrane Periplasm->InnerMembrane Disruption Cascade Cytoplasm Cytoplasm InnerMembrane->Cytoplasm Leakage of Ions & Metabolites CellDeath Cell Death Cytoplasm->CellDeath Loss of Homeostasis

Sources

The Thiophene Scaffold: A Privileged Structure in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for the Utilization of 3-Amino-5-methylthiophene-2-carbonitrile

Introduction: The Quest for Kinase Specificity and the Rise of the Thienopyrimidine Core

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenge remains the achievement of high selectivity to minimize off-target effects and associated toxicities. In this context, the thieno[2,3-d]pyrimidine scaffold has garnered significant attention as a versatile and "privileged" structure in medicinal chemistry.[1][2] Its bioisosteric relationship with native purine bases allows it to effectively compete for the ATP-binding site of kinases, while the fused thiophene ring offers unique structural and electronic properties that can be exploited to enhance potency and selectivity.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of This compound , a key building block for the synthesis of a diverse array of thieno[2,3-d]pyrimidine-based kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-tested synthetic protocols, and discuss the structure-activity relationships (SAR) that guide the design of potent and selective inhibitors targeting critical kinases such as VEGFR, EGFR, and c-Met.

The Strategic Advantage of this compound

The utility of this compound as a starting material stems from the reactive potential of its constituent functional groups. The ortho-amino-nitrile arrangement on the thiophene ring is primed for cyclization reactions to form the fused pyrimidine ring, the cornerstone of the thienopyrimidine core. The methyl group at the 5-position of the thiophene ring can also be a key structural element for interaction with the kinase active site.

The nitrile group itself is a crucial pharmacophore. It is a strong hydrogen bond acceptor and its linear geometry allows it to engage in specific interactions within the ATP-binding pocket, often mimicking the hydrogen bonding pattern of the native adenine.[4] Furthermore, the thiophene ring, as a bioisostere of a phenyl ring, contributes to the overall lipophilicity of the molecule, which can be fine-tuned to optimize pharmacokinetic properties.[3]

General Workflow for Thieno[2,3-d]pyrimidine Kinase Inhibitor Synthesis

The synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors from this compound generally follows a convergent approach. The core scaffold is first constructed, followed by the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Synthesis_Workflow A 3-Amino-5-methyl- thiophene-2-carbonitrile B Cyclization to form Thieno[2,3-d]pyrimidin-4-one A->B e.g., Formamide C Chlorination to form 4-Chloro-thieno[2,3-d]pyrimidine B->C e.g., POCl3 D Nucleophilic Aromatic Substitution (SNAr) with desired amine C->D R-NH2 E Final Kinase Inhibitor D->E

Caption: General synthetic workflow for kinase inhibitors.

Detailed Synthetic Protocols

The following protocols are representative examples of the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors, derived from established literature procedures.[5][6]

Protocol 1: Synthesis of 6-methyl-thieno[2,3-d]pyrimidin-4(3H)-one

This protocol describes the initial cyclization step to form the core heterocyclic system.

Materials:

  • This compound

  • Formamide (HCONH₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add an excess of formamide (approximately 10-20 equivalents).

  • Heat the reaction mixture to 180 °C with stirring.[5]

  • Maintain the temperature and continue stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6-methyl-thieno[2,3-d]pyrimidin-4(3H)-one.

Causality: The high temperature and excess formamide drive the cyclization reaction, where the amino group of the thiophene attacks the carbon of the formamide, followed by an intramolecular cyclization and elimination of water to form the stable pyrimidinone ring.

Protocol 2: Synthesis of 4-chloro-6-methyl-thieno[2,3-d]pyrimidine

This intermediate is a key electrophile for the introduction of various nucleophilic side chains.

Materials:

  • 6-methyl-thieno[2,3-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • In a well-ventilated fume hood, carefully add 6-methyl-thieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) to a round-bottom flask.

  • Slowly add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) with stirring.[5]

  • Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to afford 4-chloro-6-methyl-thieno[2,3-d]pyrimidine.

Causality: POCl₃ acts as both a reagent and a solvent, converting the hydroxyl group of the pyrimidinone into a chloro group, which is a good leaving group for subsequent nucleophilic aromatic substitution reactions.

Protocol 3: Synthesis of a Final Kinase Inhibitor via Nucleophilic Aromatic Substitution

This protocol illustrates the final step where a specific amine is introduced to generate the target kinase inhibitor.

Materials:

  • 4-chloro-6-methyl-thieno[2,3-d]pyrimidine

  • Desired amine (e.g., 3,4,5-trimethoxyaniline)[5]

  • Isopropanol or another suitable solvent

  • Triethylamine (or another non-nucleophilic base)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • Dissolve 4-chloro-6-methyl-thieno[2,3-d]pyrimidine (1 equivalent) in isopropanol in a round-bottom flask.

  • Add the desired amine (1-1.2 equivalents) and triethylamine (1.5-2 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final kinase inhibitor.

Causality: The electron-withdrawing nature of the pyrimidine ring and the nitrogen atoms activate the 4-position for nucleophilic aromatic substitution. The added base neutralizes the HCl generated during the reaction, driving it to completion.

Structure-Activity Relationship (SAR) Insights

The thieno[2,3-d]pyrimidine scaffold provides a versatile platform for tuning inhibitor activity and selectivity. The following diagram illustrates key modification points and their general impact on activity.

Caption: Key positions for SAR studies on the thienopyrimidine scaffold.

Extensive research has demonstrated that modifications at the 4-position of the thieno[2,3-d]pyrimidine core are critical for potent kinase inhibition.[6][7] For instance, in the development of VEGFR-2 inhibitors, the introduction of substituted anilines at this position has been a successful strategy.[7][8]

Quantitative Data: A Survey of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of several thieno[2,3-d]pyrimidine derivatives against various kinases, showcasing the potential of this scaffold.

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
12j c-Met25[6]
VEGFR-248[6]
12m c-MetPotent (IC₅₀ in nM range)[6]
VEGFR-2Potent (IC₅₀ in nM range)[6]
Compound 17f (Antiproliferative)HCT-116: 2,800[8]
HepG2: 4,100[8]
Compound 5 FLT332,435[9]

Conclusion and Future Perspectives

This compound is a cornerstone reagent for the construction of thieno[2,3-d]pyrimidine-based kinase inhibitors. The synthetic accessibility and the favorable biological properties of the resulting scaffold make it a highly attractive starting point for drug discovery campaigns targeting a wide range of kinases. Future efforts in this area will likely focus on the development of more selective inhibitors through sophisticated structure-based design and the exploration of novel substitution patterns to address acquired drug resistance. The protocols and insights provided herein serve as a robust foundation for researchers aiming to harness the power of the thienopyrimidine scaffold in their quest for next-generation kinase inhibitors.

References

  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24.
  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Jin, C., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 118109. [Link]

  • Gelin, M., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 97, 129567. [Link]

  • Chen, Y., et al. (2016). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 21(11), 1543. [Link]

  • Braconi, L., et al. (2019). Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. Journal of Medicinal Chemistry, 62(3), 1436-1456. [Link]

  • Huang, W., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(24), 6522-6533. [Link]

  • Cushing, T. D., et al. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 19(23), 6670-6674. [Link]

  • Munchhof, M. J., et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 13(4), 705-708. [Link]

  • Cushing, T. D., et al. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 19(23), 6670-6674. [Link]

  • Al-Ostoot, F. H., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6571. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 618-643. [Link]

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Application Notes and Protocols for the N-Functionalization of 3-Amino-5-methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 3-Amino-5-methylthiophene-2-carbonitrile Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and materials science. As a highly functionalized five-membered heterocyclic compound, it serves as a versatile building block for the synthesis of a wide array of more complex molecular architectures. The strategic placement of the amino, cyano, and methyl groups on the thiophene ring offers multiple points for chemical modification, leading to a rich and diverse chemical space. The N-functionalization of the 2-amino group, in particular, is a critical strategy for modulating the physicochemical and pharmacological properties of the resulting derivatives. These modifications can profoundly influence biological activity, making N-functionalized aminothiophenes valuable in the discovery of novel therapeutic agents, including kinase inhibitors, and compounds with antimicrobial and anti-inflammatory properties[1][2]. This application note provides a comprehensive guide to the experimental procedures for the N-functionalization of this compound, covering N-acylation, N-alkylation, N-arylation, and N-sulfonylation.

Strategic Overview of N-Functionalization

The primary amino group at the 2-position of the thiophene ring is a nucleophilic center that readily participates in a variety of bond-forming reactions. The choice of functionalization strategy depends on the desired final compound and the compatibility of the reagents with the other functional groups present in the molecule.

N_Functionalization_Strategies Start This compound Acylation N-Acylation Start->Acylation Acyl Chloride/ Anhydride Alkylation N-Alkylation Start->Alkylation Alkyl Halide Arylation N-Arylation Start->Arylation Aryl Halide Sulfonylation N-Sulfonylation Start->Sulfonylation Sulfonyl Chloride Product_Acyl N-Acyl Derivative Acylation->Product_Acyl Product_Alkyl N-Alkyl Derivative Alkylation->Product_Alkyl Product_Aryl N-Aryl Derivative Arylation->Product_Aryl Product_Sulfonyl N-Sulfonyl Derivative Sulfonylation->Product_Sulfonyl

Figure 1: General strategies for the N-functionalization of this compound.

I. N-Acylation: Synthesis of N-Acyl-3-amino-5-methylthiophene-2-carbonitriles

N-acylation is a fundamental transformation that introduces an acyl group onto the amino function. This is commonly achieved through reaction with an acyl chloride or anhydride in the presence of a base to neutralize the acid byproduct[3]. The resulting N-acyl derivatives are important intermediates for further functionalization and are often evaluated for their own biological activities. For instance, acylation can be a prerequisite for subsequent milder N-alkylation procedures.

Protocol 1: N-Acetylation with Acetyl Chloride

This protocol describes a standard procedure for the N-acetylation of this compound using acetyl chloride and a non-nucleophilic base.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM). To this solution, add pyridine or triethylamine (1.2 eq.).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude N-acetylated product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ReagentMolar RatioRole
This compound1.0Substrate
Acetyl Chloride1.1Acylating Agent
Pyridine/Triethylamine1.2Base
Dichloromethane-Solvent

II. N-Alkylation: Accessing N-Alkyl-3-amino-5-methylthiophene-2-carbonitriles

Direct N-alkylation of 2-aminothiophenes can be challenging and often requires harsh conditions, which may lead to low yields and side products[4][5]. A more facile and milder approach involves a two-step sequence: initial N-acylation or N-carbamoylation followed by alkylation. The electron-withdrawing nature of the acyl or carbamoyl group increases the acidity of the N-H proton, facilitating deprotonation and subsequent alkylation under milder basic conditions.

Protocol 2: Two-Step N-Alkylation via an N-Acyl Intermediate

This protocol details the N-alkylation of this compound following an initial N-acetylation step.

Step A: N-Acetylation (as per Protocol 1)

Step B: N-Alkylation of the N-Acetyl Intermediate

Materials:

  • N-(2-cyano-5-methylthiophen-3-yl)acetamide (from Step A)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrabutylammonium iodide (TBAI) (optional, catalytic)

  • Dimethylformamide (DMF), anhydrous

  • Standard workup and purification reagents.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the N-acetylated aminothiophene (1.0 eq.) in anhydrous DMF.

  • Addition of Reagents: Add cesium carbonate (1.5 eq.) and a catalytic amount of TBAI (0.1 eq.). Stir the suspension for 10-15 minutes at room temperature.

  • Alkylation: Add the alkyl halide (1.2 eq.) to the reaction mixture. Stir at room temperature or gently heat (e.g., 50-60 °C) as needed. The reaction time can vary from a few hours to overnight, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.

  • Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine to remove DMF and inorganic salts.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.

ReagentMolar RatioRole
N-Acetyl Intermediate1.0Substrate
Alkyl Halide1.2Alkylating Agent
Cesium Carbonate1.5Base
TBAI0.1Catalyst
Dimethylformamide-Solvent

III. N-Arylation: Constructing C-N Bonds with Aryl Partners

The formation of a C(aryl)-N bond on the aminothiophene core can be achieved through several methods, most notably through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or via nucleophilic aromatic substitution (SNAr) with highly activated aryl halides.

Protocol 3: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides and amines, catalyzed by a palladium complex[6][7][8]. Careful selection of the palladium precursor, ligand, and base is crucial for a successful transformation.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or Dioxane, anhydrous

  • Standard workup and purification reagents.

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask under an inert atmosphere, combine the palladium precursor (1-5 mol%), the phosphine ligand (1.2-2.4 eq. relative to Pd), and the base (1.4-2.0 eq.).

  • Addition of Substrates: Add the this compound (1.0 eq.) and the aryl halide (1.1-1.2 eq.).

  • Solvent Addition and Reaction: Add anhydrous toluene or dioxane via syringe. Seal the vessel and heat the reaction mixture to 80-110 °C. The reaction progress should be monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite to remove palladium residues.

  • Isolation and Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

ComponentExampleRole & Considerations
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
LigandXantphos, BINAPStabilizes the Pd catalyst and facilitates the catalytic cycle.
BaseNaOtBu, Cs₂CO₃Deprotonates the amine and facilitates reductive elimination.
SolventToluene, DioxaneAnhydrous and deoxygenated conditions are crucial.
Protocol 4: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

SNAr is a viable alternative for N-arylation when the aryl halide is activated with strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions[9][10]. This method avoids the use of a metal catalyst.

Materials:

  • This compound

  • Activated aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • A polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Standard workup and purification reagents.

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) and the base (1.5-2.0 eq.) in the chosen polar aprotic solvent in a round-bottom flask.

  • Addition of Aryl Halide: Add the activated aryl halide (1.0-1.1 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C). The reaction is typically complete within a few hours. Monitor by TLC.

  • Workup: Pour the reaction mixture into ice-water to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

IV. N-Sulfonylation: Introduction of the Sulfonyl Moiety

N-Sulfonylation of aminothiophenes yields sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties[11]. The reaction is typically performed by treating the amine with a sulfonyl chloride in the presence of a base.

Protocol 5: General Procedure for N-Sulfonylation

This protocol provides a general method for the N-sulfonylation of this compound, which can be adapted for various sulfonyl chlorides.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Standard workup and purification reagents.

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere. Add pyridine or triethylamine (1.5 eq.).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC analysis.

  • Workup: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with 1 M HCl (if a basic workup is desired to remove excess sulfonyl chloride, a wash with dilute NaOH can be employed, but care must be taken if other base-sensitive functional groups are present), followed by saturated NaHCO₃ and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude sulfonamide by recrystallization or column chromatography.

N_Functionalization_Workflow Start Desired N-Functionalization? Acyl Acyl Group Start->Acyl Alkyl Alkyl Group Start->Alkyl Aryl Aryl Group Start->Aryl Sulfonyl Sulfonyl Group Start->Sulfonyl Acyl_Protocol Protocol 1: N-Acylation Acyl->Acyl_Protocol Alkyl_Protocol Protocol 2: Two-Step N-Alkylation Alkyl->Alkyl_Protocol Aryl_Decision Aryl Halide Activated? Aryl->Aryl_Decision Sulfonyl_Protocol Protocol 5: N-Sulfonylation Sulfonyl->Sulfonyl_Protocol Aryl_Protocol_BH Protocol 3: Buchwald-Hartwig Aryl_Protocol_SNAr Protocol 4: SNAr Aryl_Decision->Aryl_Protocol_BH No Aryl_Decision->Aryl_Protocol_SNAr Yes

Figure 2: Decision workflow for selecting the appropriate N-functionalization protocol.

Conclusion

The N-functionalization of this compound provides a powerful avenue for the generation of diverse and potentially bioactive molecules. The protocols outlined in this application note offer reliable and adaptable methods for N-acylation, N-alkylation, N-arylation, and N-sulfonylation. The choice of method will depend on the specific target molecule and the nature of the desired substituent. By leveraging these experimental procedures, researchers can efficiently explore the chemical space around this valuable heterocyclic core, accelerating the discovery of new compounds for pharmaceutical and materials science applications.

References

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Application Note & Protocols: Building Diverse Compound Libraries from the 3-Amino-5-methylthiophene-2-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-aminothiophene motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive framework for leveraging 3-Amino-5-methylthiophene-2-carbonitrile, a readily accessible building block, for the creation of diverse and drug-like compound libraries. We will detail robust, field-proven protocols for the derivatization of this scaffold at its key reactive sites—the C2-amino group and the C3-nitrile. The methodologies discussed herein are designed for efficiency, scalability, and high-throughput synthesis, enabling the rapid generation of novel chemical entities for screening and lead optimization in drug discovery programs.

The Strategic Importance of the this compound Core

In the quest for novel therapeutics, the choice of a core scaffold is a critical decision that dictates the accessible chemical space and, ultimately, the potential for biological activity. The this compound scaffold is particularly advantageous for several reasons:

  • Synthetic Accessibility: Its synthesis is most commonly achieved via the Gewald reaction, a robust and scalable multi-component condensation.[3][4] This allows for the cost-effective production of the core starting material.

  • Bioisosteric Properties: The thiophene ring is a well-established bioisostere of a phenyl group, offering similar steric and electronic properties while often improving metabolic stability or solubility.[5]

  • Multiple Diversification Points: The scaffold possesses two primary, orthogonally reactive functional groups: a nucleophilic amino group and an electrophilic nitrile. This allows for selective and sequential modifications, creating multiple vectors for library expansion from a single core.

  • Proven Bioactivity: This core is embedded within numerous compounds exhibiting a wide range of pharmacological activities, including kinase inhibition, and antiviral and anti-inflammatory properties, validating its biological relevance.[2][5][6]

This guide will first briefly cover the synthesis of the core scaffold itself before delving into detailed protocols for its elaboration into diverse compound libraries.

Foundational Synthesis: The Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that efficiently assembles the 2-aminothiophene ring system.[4][7] It typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.[3][4]

Protocol 2.1: Synthesis of this compound

This protocol describes a standard lab-scale synthesis of the title compound from propionaldehyde.

Materials:

  • Propionaldehyde

  • Malononitrile

  • Elemental Sulfur (S₈)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ice/Water bath

  • Methanol (for recrystallization)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add DMF (50 mL).

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add triethylamine (1.1 equivalents).

  • In a separate beaker, prepare a solution of propionaldehyde (2.2 equivalents) and malononitrile (1.0 equivalent) in DMF (25 mL).

  • Add the propionaldehyde/malononitrile solution dropwise to the cooled, stirred DMF/TEA mixture over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, add elemental sulfur (1.0 equivalent) portion-wise over 15 minutes. A mild exotherm may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 100 mL) to remove residual DMF and salts.

  • Air-dry the crude product. For purification, recrystallize from hot methanol to yield this compound as a crystalline solid.[8][9]

Scientist's Note: The Knoevenagel condensation between the aldehyde and malononitrile is the initial step, followed by the addition of sulfur and subsequent cyclization.[4][10] The base is crucial for catalyzing the initial condensation and facilitating the subsequent steps.[10] Using a slight excess of the aldehyde can help drive the reaction to completion.

Gewald_Mechanism Figure 1: Gewald Reaction Workflow cluster_reactants Reactants cluster_product Product A Propionaldehyde + Malononitrile B Knoevenagel Condensation Intermediate A->B Base (TEA) C Sulfur (S8) Addition B->C D Intramolecular Cyclization C->D E Tautomerization & Aromatization D->E F 3-Amino-5-methyl- thiophene-2-carbonitrile E->F

Figure 1: Gewald Reaction Workflow

Library Generation Strategy I: Derivatization of the C2-Amino Group

The nucleophilic amino group at the C2 position is the most common site for initial diversification. N-arylation reactions, such as the Buchwald-Hartwig amination, are particularly powerful for introducing a wide range of aromatic and heteroaromatic substituents.

Protocol 3.1: Parallel N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol is designed for a 24-well plate format for parallel synthesis.

Materials:

  • Array of aryl bromides or iodides (1.1 equivalents each)

  • This compound (1.0 equivalent)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous, degassed 1,4-Dioxane

  • 24-well reaction block with magnetic stirring and reflux condenser attachment

Procedure:

  • Plate Preparation: In a glovebox or under an inert atmosphere, dispense this compound into each well of the reaction block.

  • Reagent Addition: Add the corresponding aryl halide to each well. Follow this with the addition of Cs₂CO₃.

  • Catalyst Slurry: Prepare a stock solution (slurry) of Pd₂(dba)₃ and Xantphos in dioxane. Add the appropriate volume of this catalyst slurry to each well.

  • Solvent Addition: Add anhydrous, degassed dioxane to each well to achieve the desired concentration (typically 0.1-0.2 M).

  • Reaction: Seal the reaction block, remove it from the glovebox, and place it on a heating/stirring plate. Heat the reaction to 100-110 °C for 12-18 hours.

  • Work-up: After cooling to room temperature, quench each reaction by adding water. Extract each well with ethyl acetate or dichloromethane.

  • Analysis and Purification: The individual crude products in each well can be analyzed by LC-MS to confirm product formation and assess purity before proceeding to high-throughput purification. A common reaction is the coupling with 1-fluoro-2-nitrobenzene, which is an intermediate in the synthesis of the drug Olanzapine.[9][11]

Causality and Trustworthiness: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical for promoting the reductive elimination step and preventing β-hydride elimination, leading to higher yields and cleaner reactions. Cesium carbonate is a strong, non-nucleophilic base ideal for this transformation. Running the reaction under an inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring reproducibility.

Building Block (Aryl Halide)Catalyst SystemTemp (°C)Time (h)Expected Yield Range
1-Fluoro-2-nitrobenzenePd₂(dba)₃ / Xantphos1001275-90%
4-BromoanisolePd₂(dba)₃ / Xantphos1101660-85%
3-BromopyridinePd₂(dba)₃ / Xantphos1101855-75%
2-ChlorobenzonitrilePd₂(dba)₃ / Xantphos1101865-80%

Library Generation Strategy II: Annulation to Thieno[2,3-d]pyrimidines

The vicinal amino and nitrile groups are perfectly positioned for cyclization reactions to form fused heterocyclic systems. Thieno[2,3-d]pyrimidines are a prominent class of compounds with significant biological activities, including kinase inhibition.[12]

Library_Strategy Figure 2: Library Diversification Strategy cluster_amino C2-Amino Derivatization cluster_nitrile C3-Nitrile & Annulation Core 3-Amino-5-methyl- thiophene-2-carbonitrile N_Arylation N-Arylation (Buchwald-Hartwig) Core->N_Arylation N_Acylation N-Acylation (Amide Formation) Core->N_Acylation Annulation Thienopyrimidine Formation Core->Annulation Hydrolysis Hydrolysis to Amide/ Carboxylic Acid Core->Hydrolysis Lib_A1 Library A-1 N_Arylation->Lib_A1 Lib_A2 Library A-2 N_Arylation->Lib_A2 Lib_An ... N_Arylation->Lib_An Lib_B1 Library B-1 Annulation->Lib_B1 Lib_B2 Library B-2 Annulation->Lib_B2 Lib_Bn ... Annulation->Lib_Bn

Figure 2: Library Diversification Strategy
Protocol 4.1: Synthesis of 4-Amino-thieno[2,3-d]pyrimidines

This protocol uses formamide to construct the pyrimidine ring, yielding a 4-amino substituted product which can be further derivatized.

Materials:

  • This compound

  • Formamide

  • High-temperature reaction vessel or microwave reactor

Procedure:

  • Place this compound (1.0 equivalent) in a reaction vessel.

  • Add an excess of formamide (e.g., 10-20 equivalents, serving as both reagent and solvent).

  • Conventional Heating: Heat the mixture to 180-200 °C for 4-6 hours.

  • Microwave Heating: Alternatively, heat the mixture in a sealed microwave reactor vessel to 200 °C for 20-30 minutes. Microwave irradiation can significantly reduce reaction times.[4][12]

  • Work-up: After cooling, pour the reaction mixture into water. The product will often precipitate.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Diversification Logic: The versatility of this approach lies in the choice of the cyclizing agent. Using different reagents allows for the introduction of various substituents onto the newly formed pyrimidine ring.

Cyclizing ReagentResulting R-group at C4Conditions
Formamide-NH₂180-200 °C
Triethyl Orthoformate, then NH₃-HReflux, then ammonolysis
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)-HReflux
Isothiocyanates (R-NCS)-SH (Thione)Reflux in pyridine

Library Purification and Quality Control

Generating a library is only half the battle; ensuring its purity and confirming the identity of its members is paramount for reliable screening data.

Protocol 5.1: High-Throughput Purification by Mass-Directed HPLC
  • Solubilization: Dissolve the crude samples from each well of the reaction block in a minimal amount of DMSO or DMF to create stock solutions.

  • Method Development: Develop a generic reversed-phase HPLC gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid or TFA) that provides reasonable separation for a representative subset of the library.

  • Injection and Collection: Inject each sample onto a semi-preparative HPLC column. The eluent is split post-column, with a small fraction going to a mass spectrometer (MS) and the majority to a fraction collector.

  • Mass-Directed Triggering: Program the software to trigger fraction collection only when the MS detects the specific m/z value corresponding to the expected product in that well.

  • Solvent Evaporation: Place the collected fractions in a centrifugal evaporator to remove the HPLC solvents.

  • Final Formatting: The purified, dry compounds are then reconstituted in 100% DMSO to a standard concentration (e.g., 10 mM) in 96- or 384-well plates for biological screening.

Protocol 5.2: Library Quality Control by LC-MS
  • Sample Preparation: Take a small aliquot from each purified library member stock solution and dilute it for analytical LC-MS.

  • Analysis: Inject the samples onto a rapid analytical LC-MS system.

  • Data Review: For each sample, verify:

    • Purity: The peak area of the desired product should be >95% by UV (e.g., at 254 nm) or ELSD.

    • Identity: The mass spectrum associated with the main peak must show the correct [M+H]⁺ or [M-H]⁻ ion for the expected product.

Conclusion

This compound is a powerful and versatile starting material for the construction of diverse compound libraries. By applying robust synthetic methodologies such as Buchwald-Hartwig N-arylation and thienopyrimidine annulation, researchers can rapidly explore a vast chemical space around a biologically relevant core. The integration of parallel synthesis techniques with high-throughput purification and analysis provides a streamlined workflow from scaffold to screening plate, accelerating the pace of modern drug discovery.

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  • Al-Suhaimi, K. S., et al. (2020). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Molecules, 25(24), 6031.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-methyl-3-thiophenecarbonitrile in Advancing Pharmaceutical Synthesis. Retrieved from [Link]

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Application Note: 3-Amino-5-methylthiophene-2-carbonitrile as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functions is perpetual. Heterocyclic compounds, particularly those containing fused ring systems, form the backbone of a vast array of pharmaceuticals and functional materials. Among the many synthons available to chemists, 3-amino-5-methylthiophene-2-carbonitrile stands out as a remarkably versatile and powerful precursor. Its unique arrangement of an amino group and a nitrile group ortho to each other on a thiophene ring provides a reactive template for a multitude of cyclization reactions.

This guide provides an in-depth exploration of this compound as a key building block. We will detail its synthesis via the robust Gewald reaction and present validated protocols for its transformation into medicinally relevant heterocyclic systems, such as thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines. These scaffolds are of significant interest due to their broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1] Thieno[2,3-d]pyrimidines, for instance, are considered bioisosteres of purine bases found in DNA and RNA, making them prime candidates for interacting with biological targets like kinases.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical, step-by-step protocols necessary to leverage this precursor in their synthetic endeavors.

Synthesis of the Precursor: The Gewald Reaction

The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[4] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a base.[5] For our target precursor, this compound, the reactants are acetone, malononitrile, and sulfur.

Mechanism Insight: The reaction proceeds through an initial Knoevenagel condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile.[4][5] The base (e.g., diethylamine, morpholine, or triethylamine) catalyzes this step and also facilitates the subsequent addition of sulfur. The intermediate then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product.[4] Recent advancements have shown that techniques like microwave irradiation or solvent-free ball-milling can significantly reduce reaction times and improve yields, offering a greener alternative to traditional methods.[4][6]

Caption: Workflow for the synthesis of this compound.

Protocol 1.1: Synthesis of this compound

This protocol is adapted from established Gewald reaction procedures.[5][7]

Materials:

  • Acetone (10 mmol, 0.74 mL)

  • Malononitrile (10 mmol, 0.66 g)

  • Elemental Sulfur (10 mmol, 0.32 g)

  • Diethylamine (20 mmol, 2.07 mL)

  • Ethanol (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (10 mmol), malononitrile (10 mmol), elemental sulfur (10 mmol), and ethanol (20 mL).

  • Stir the mixture to form a suspension. Place the flask in an ice bath to control the initial exothermic reaction.

  • Add diethylamine (20 mmol) dropwise to the stirred suspension over 10-15 minutes.

    • Scientist's Note: The addition of the base is exothermic and catalyzes the initial condensation. Slow, cooled addition prevents runaway reactions and improves yield.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.

  • The crude product can be purified by recrystallization from ethanol to afford this compound as a yellow crystalline solid.

Expected Yield: 75-85%.

Applications in the Synthesis of Fused Heterocycles

The synthetic utility of this compound lies in the ortho-positioning of the nucleophilic amino group and the electrophilic nitrile group, which can participate in a variety of cyclocondensation reactions to form fused pyrimidine or pyridine rings.

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of compounds with a wide spectrum of pharmacological activities.[1][8] The synthesis typically involves reacting the aminothiophene precursor with a one-carbon (C1) or three-atom (N-C-N, S-C-N, etc.) electrophilic synthon.

Caption: General synthetic routes to Thieno[2,3-d]pyrimidines.

Protocol 2.1.1: Synthesis of 6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine

Materials:

  • This compound (5 mmol, 0.69 g)

  • Formic acid (98%, 10 mL)

  • Acetic anhydride (5 mL)

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (5 mmol) in formic acid (10 mL).

  • Slowly add acetic anhydride (5 mL) to the suspension while stirring.

    • Scientist's Note: Acetic anhydride acts as a dehydrating agent, facilitating the formation of the formamide intermediate and subsequent cyclization.

  • Heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Protocol 2.1.2: Synthesis of 4-Amino-6-methylthieno[2,3-d]pyrimidine

Materials:

  • This compound (5 mmol, 0.69 g)

  • Formamide (15 mL)

Procedure:

  • Combine this compound (5 mmol) and formamide (15 mL) in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 180-190 °C and maintain this temperature for 4-5 hours.

    • Scientist's Note: Formamide serves as both the reactant (source of the N-C-N fragment) and the solvent at this high temperature.

  • Cool the reaction mixture to room temperature. A solid product should precipitate.

  • Add water (20 mL) to the flask and stir to break up the solid.

  • Collect the product by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the product. Recrystallization from ethanol can be performed if further purification is needed.

Synthesis of Thieno[2,3-b]pyridines

The synthesis of the thieno[2,3-b]pyridine scaffold often utilizes a Friedländer-type annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group. In our case, the o-aminonitrile can react with 1,3-dicarbonyl compounds or their equivalents under acidic or basic conditions. These compounds are of interest as potential adenosine A1 receptor agonists.[9]

Protocol 2.2.1: Synthesis of 3-Cyano-2,5-dimethyl-4-phenylthieno[2,3-b]pyridine (Illustrative)

This protocol illustrates a general approach using a 1,3-dicarbonyl compound.

Materials:

  • This compound (5 mmol, 0.69 g)

  • Benzoylacetone (5 mmol, 0.81 g)

  • Piperidine (0.5 mL)

  • Ethanol (20 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (5 mmol) and benzoylacetone (5 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.5 mL).

    • Scientist's Note: Piperidine acts as a base to catalyze the initial condensation between the amino group of the thiophene and one of the carbonyl groups of the dicarbonyl compound.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure. The product may precipitate.

  • Filter the solid product, wash with cold ethanol, and dry. Purify further by column chromatography or recrystallization as needed.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of various heterocyclic derivatives from this compound.

PrecursorReagent(s)Product ClassTypical ConditionsYield (%)Reference
1 FormamideThieno[2,3-d]pyrimidine180-190 °C, 4h70-85[10]
1 Formic Acid / Ac₂OThieno[2,3-d]pyrimidinoneReflux, 3h65-80[11]
1 Phenyl isothiocyanateThieno[2,3-d]pyrimidinePyridine, Reflux70-90[10]
1 BenzoylacetoneThieno[2,3-b]pyridinePiperidine, EtOH, Reflux60-75[5]

Table 1: Summary of synthetic routes. 1 refers to this compound.

Conclusion

This compound is an exceptionally valuable and cost-effective precursor for constructing diverse and complex heterocyclic systems. The protocols detailed in this guide demonstrate its utility in synthesizing thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines, scaffolds that are central to many drug discovery programs. The straightforward nature of the Gewald synthesis, combined with the predictable reactivity of the aminonitrile functionality, provides a robust platform for both academic research and industrial-scale production of novel chemical entities.

References

  • Gewald reaction - Wikipedia. Available at: [Link]

  • Candeias, N. R., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(9), 737-744. Available at: [Link]

  • Google Patents. (2017). CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.
  • Guo, W., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Al-Taisan, K. M., et al. (2013). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1138-1144. Available at: [Link]

  • Chemical Synthesis. 3-amino-5-methyl-2-thiophenecarbonitrile. Available at: [Link]

  • El-Mekawy, R., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum. Available at: [Link]

  • MDPI Encyclopedia. (2022). Thienopyrimidine. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31696-31707. Available at: [Link]

  • van der Walt, M. M., et al. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLoS One, 15(7), e0235583. Available at: [Link]

  • Hassan, G. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1957-1972. Available at: [Link]

  • Sabat, M., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Seddik, A. A. (2017). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. European Chemical Bulletin, 6(6), 246-257. Available at: [Link]

  • Wang, X., et al. (2014). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry. Available at: [Link]

  • Saddik, L., et al. (2017). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available at: [Link]

  • Kumar, A., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(3), 963-975. Available at: [Link]

  • Candeias, N. R., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. Available at: [Link]

Sources

Laboratory scale synthesis of 3-Amino-5-methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Scale Synthesis of 3-Amino-5-methylthiophene-2-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a pivotal heterocyclic building block in medicinal chemistry and drug development. This compound serves as a key intermediate in the synthesis of various biologically active molecules, most notably the atypical antipsychotic drug, Olanzapine.[1][2] The protocol detailed herein is based on the well-established Gewald aminothiophene synthesis, a robust and efficient multi-component reaction.[3] This guide offers a detailed experimental procedure, mechanistic insights, characterization data, and critical safety protocols, tailored for researchers, chemists, and professionals in the field of drug development.

Introduction and Significance

This compound (C₆H₆N₂S) is a polysubstituted aminothiophene that has garnered significant attention in synthetic and medicinal chemistry.[4][5] Its structural framework, featuring an amino group and a nitrile group on a thiophene ring, makes it a versatile precursor for the construction of more complex heterocyclic systems. The primary application of this compound lies in its role as a crucial intermediate for pharmaceuticals, agrochemicals, and specialized dyes.[4][6] The synthesis method described is the Gewald reaction, a one-pot condensation of an aldehyde, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[3][7] This reaction is prized for its operational simplicity, use of readily available starting materials, and generally good yields.

The Gewald Reaction: Mechanistic Principles

The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes. The reaction proceeds through a sequence of steps, beginning with a base-catalyzed Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization.[3]

The overall reaction is as follows:

Propionaldehyde + Malononitrile + Sulfur → this compound

The mechanism can be broken down into the following key stages:

  • Knoevenagel Condensation: The reaction is initiated by the base (e.g., triethylamine) which deprotonates the active methylene group of malononitrile. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of propionaldehyde. Subsequent dehydration yields a stable α,β-unsaturated dinitrile intermediate.

  • Michael Addition of Sulfur: Elemental sulfur, in the presence of the base, is believed to form a polysulfide species which then adds to the β-carbon of the unsaturated intermediate.

  • Cyclization and Tautomerization: The sulfur adduct then undergoes intramolecular cyclization by the attack of the adjacent nitrile group. A subsequent tautomerization of the imine to the more stable enamine form yields the final aromatic 2-aminothiophene product.[3]

Below is a diagram illustrating the proposed reaction mechanism.

Gewald_Mechanism Proposed Mechanism of the Gewald Reaction Propionaldehyde Propionaldehyde Knoevenagel_Adduct Knoevenagel Adduct (α,β-unsaturated dinitrile) Propionaldehyde->Knoevenagel_Adduct Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Knoevenagel Condensation Base Base (Et3N) Base->Knoevenagel_Adduct Knoevenagel Condensation Sulfur Sulfur (S8) Sulfur_Adduct Sulfur Adduct Sulfur->Sulfur_Adduct Michael Addition Knoevenagel_Adduct->Sulfur_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate (Thiophene Imine) Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 3-Amino-5-methyl- thiophene-2-carbonitrile Cyclized_Intermediate->Product Tautomerization

Caption: Proposed mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a reliable method for synthesizing this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaRequired PurityTypical Amount
Propionaldehyde123-38-6C₃H₆O≥97%26.3 g (0.45 mol)
Malononitrile109-77-3CH₂(CN)₂≥99%25.0 g (0.38 mol)
Elemental Sulfur7704-34-9SPowder12.1 g (0.38 mol)
Triethylamine121-44-8(C₂H₅)₃N≥99%23.0 g (0.23 mol)
N,N-Dimethylformamide (DMF)68-12-3C₃H₇NOAnhydrous150 mL
Deionized Water7732-18-5H₂O-~1.5 L
IceN/AH₂O (solid)-As needed
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel (100 mL)

  • Thermometer

  • Ice bath

  • Heating mantle or oil bath

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, reflux condenser, dropping funnel, and thermometer. The entire setup should be placed in a well-ventilated chemical fume hood.

  • Initial Charge: To the flask, add elemental sulfur (12.1 g), propionaldehyde (26.3 g), and N,N-dimethylformamide (100 mL).

  • Base Addition: Begin stirring the mixture and cool it to approximately -5°C to 0°C using an ice bath. Slowly add triethylamine (23.0 g) dropwise from the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5°C.[4]

  • First Stirring Period: After the addition of triethylamine is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 18-20°C). Continue stirring at this temperature for about 2 hours.[4]

  • Malononitrile Addition: Prepare a solution of malononitrile (25.0 g) in N,N-dimethylformamide (50 mL). Add this solution dropwise to the reaction mixture over 20-30 minutes. An exothermic reaction may be observed; use an ice bath if necessary to maintain the temperature around 18-25°C.[4]

  • Final Reaction Period: After the malononitrile solution has been added, continue to stir the mixture at room temperature for an additional 45-60 minutes.[4]

  • Precipitation: Pour the reaction mixture slowly into a large beaker containing approximately 1.2 L of an ice/water slurry while stirring vigorously. A solid precipitate should form.[4]

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual DMF and salts.

    • Dry the collected solid overnight in a vacuum oven at 45-50°C.

  • Final Product: The resulting product is this compound, typically obtained as a cream or off-white solid. The reported yield is approximately 48-62%.[4] Further purification can be achieved by recrystallization from ethanol if required.

Workflow Experimental Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification A 1. Assemble glassware in fume hood B 2. Charge flask with Sulfur, Propionaldehyde, DMF A->B C 3. Cool to 0°C, add Triethylamine dropwise B->C D 4. Stir at room temp for 2 hours C->D E 5. Add Malononitrile solution dropwise D->E F 6. Stir at room temp for 1 hour E->F G 7. Pour mixture into ice/water to precipitate F->G H 8. Filter the solid product G->H I 9. Wash with cold water H->I J 10. Dry under vacuum I->J

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization of the Final Product

Confirming the identity and purity of the synthesized this compound is essential. The following data are typical for the compound.

Property / TechniqueExpected Result
Appearance White to off-white or cream-colored solid[4]
Melting Point 93-95 °C[4]
¹H NMR (CDCl₃, 400 MHz)δ ~4.5 (br s, 2H, NH₂), δ ~6.5 (s, 1H, thiophene-H), δ ~2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~145 (C-S), δ ~130 (C-CH₃), δ ~120 (CH), δ ~118 (C≡N), δ ~90 (C-NH₂), δ ~15 (CH₃)
IR Spectroscopy (KBr, cm⁻¹)3450-3300 (NH₂ stretch), 2210 (C≡N stretch), 1620 (NH₂ scissoring), 1580 (C=C stretch)
Mass Spec. (EI) m/z 138 (M⁺)

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration. IR peak positions are also approximate.

Critical Safety Precautions and Waste Disposal

Researcher safety is paramount. A thorough risk assessment must be conducted before beginning this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.[8][9]

  • Chemical Fume Hood: This entire procedure must be performed in a properly functioning chemical fume hood to avoid inhalation of toxic vapors and dust.[10][11]

  • Reagent Handling:

    • Malononitrile: This substance is highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[10][12] It is classified as UN 2647, Hazard Class 6.1.[9] Avoid creating dust.[8][11] In case of exposure, seek immediate medical attention.[8][10][12]

    • Propionaldehyde & Triethylamine: These are flammable liquids and vapors. Keep away from ignition sources. They are also corrosive and can cause skin and eye irritation.

    • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin.

  • Accidental Spills: In case of a spill, evacuate the area. For malononitrile, collect the spilled material without creating dust and place it in a sealed container for disposal.[11] Do not allow chemicals to enter drains or waterways.[9][10]

  • Waste Disposal: All chemical waste, including residual reaction mixture and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[9] Label waste containers clearly.

Conclusion

The Gewald reaction provides an accessible and efficient pathway for the laboratory-scale synthesis of this compound. By following the detailed protocol and adhering strictly to the safety precautions outlined, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The one-pot nature of the synthesis makes it an attractive method for generating libraries of related compounds for further investigation.

References

  • Fisher Scientific. (2025, May 1).
  • Thermo Fisher Scientific. (2009, September 26).
  • Sigma-Aldrich. (2012, September 17).
  • MilliporeSigma. (2025, January 2).
  • Guidechem. 2-Amino-5-methyl-3-thiophenecarbonitrile 138564-58-6 wiki.
  • TCI Chemicals.
  • Wikipedia. Gewald reaction.
  • Putri, R. D., et al. (2025, August 9). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. SpringerLink.
  • ChemicalBook. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis.
  • Organic Chemistry Portal. Gewald Reaction.
  • Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction.
  • Sabnis, R. W. (2016, February). The Gewald reaction in dye chemistry.
  • MedChemExpress. 2-Amino-5-methylthiophene-3-carbonitrile.
  • Google Patents.
  • Benchchem. 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile.
  • Alfa Chemistry. 3-Amino-5-methyl-thiophene-2-carbonitrile.
  • Dyachenko, V. D., et al. (2021, November 19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
  • PubChem. 2-Amino-5-methyl-3-thiophenecarbonitrile.

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Troubleshooting & Optimization

Improving the yield of 3-Amino-5-methylthiophene-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Improving the Yield of 3-Amino-5-methylthiophene-2-carbonitrile Synthesis

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis, which is commonly achieved via the Gewald reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your laboratory work.

The synthesis of 2-aminothiophenes, particularly this compound, is a cornerstone reaction in heterocyclic chemistry, providing a vital building block for numerous pharmaceutical compounds, including the antipsychotic drug Olanzapine.[1][2] The most common and efficient route is the Gewald reaction, a one-pot, multi-component condensation of an aldehyde or ketone, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[3][4]

This guide will address the most common issues encountered during this synthesis, from low yields to purification challenges, in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is very low, or I have failed to isolate any product. What are the most common reasons for this?

This is the most frequent issue and can stem from several factors throughout the reaction sequence. A systematic approach is the best way to diagnose the problem. The Gewald reaction for this specific target proceeds in two main stages: the initial Knoevenagel condensation followed by sulfur addition and cyclization.[3][5]

First, let's visualize the troubleshooting process.

Troubleshooting_Workflow start Low or No Yield check_reagents Verify Reagent & Solvent Purity start->check_reagents check_condensation Assess Knoevenagel Condensation start->check_condensation check_cyclization Examine Sulfur Addition & Cyclization start->check_cyclization solution_reagents Purify/replace reagents. Use dry solvents. check_reagents->solution_reagents Impurities found solution_condensation Optimize base (type/amount). Remove water if necessary. Adjust temperature. check_condensation->solution_condensation Inefficient solution_cyclization Control temperature strictly. Ensure slow reagent addition. Check sulfur quality. check_cyclization->solution_cyclization Failure/Tarry mixture

Caption: A logical workflow for troubleshooting low-yield syntheses.

Sub-Question: How can I determine if the initial Knoevenagel condensation is the weak link?

The Knoevenagel condensation between propionaldehyde and malononitrile forms the α,β-unsaturated nitrile intermediate.[3] If this step is inefficient, the entire reaction will fail.

  • Base Selection is Critical: The choice of base catalyst is paramount. For this reaction, tertiary amines like triethylamine or cyclic amines like morpholine or piperidine are commonly used.[6][7] If you are using a weak base and getting low conversion, consider screening a stronger base.

  • Monitor the Intermediate: You can monitor the reaction's progress by Thin Layer Chromatography (TLC) to see if the starting materials are being consumed and if the intermediate (benzylidenemalononitrile in related syntheses) is forming.[8] If the starting materials remain largely unreacted after a reasonable time, the condensation is likely the issue.

  • Water Removal: The condensation produces water, which can inhibit the reaction.[6] While many Gewald protocols are robust enough to not require explicit water removal, if you suspect an issue, performing the reaction in a flask equipped with a Dean-Stark trap could improve the yield of the condensation step.

Sub-Question: What factors are most important for the sulfur addition and cyclization step?

This is where the thiophene ring is formed. Failure at this stage often results in a complex mixture or a dark, tarry substance.

  • Temperature Control: This is arguably the most critical parameter. Excessively high temperatures can lead to the polymerization of sulfur, malononitrile, or the intermediate, resulting in a tarry, unworkable mixture.[6] The reaction is typically exothermic, so maintaining a controlled temperature, often between 50-80 °C, is essential.[7] A systematic temperature screen can help identify the optimal range for your setup.[6]

  • Rate of Addition: Slow, controlled addition of the base or other reagents can favor the desired intramolecular cyclization over competing intermolecular side reactions, such as dimerization.[6]

  • Sulfur Quality: Use high-purity elemental sulfur. While generally stable, impurities can catalyze side reactions.[7][9]

Sub-Question: Could my reagents or solvent be the problem?

Absolutely. Reagent and solvent quality are foundational to success.

  • Malononitrile Purity: Malononitrile is a highly reactive compound.[10] Aged samples can appear yellow or brown and may contain self-condensation products (dimers or trimers) from the Thorpe-Ziegler reaction, especially if exposed to basic impurities during storage.[10][11][12] Using fresh, pure malononitrile is highly recommended.

  • Solvent Purity: The use of dry solvents is crucial. Common solvents include ethanol, methanol, and N,N-Dimethylformamide (DMF).[7][13] Water in the solvent can interfere with the base catalyst and the condensation step. Old or improperly stored solvents can also contain peroxide or acidic impurities that hinder the reaction.[7]

Q2: My reaction mixture turned into a dark brown or black tar. What happened and is it salvageable?

A dark, tarry mixture is a common sign of polymerization or the formation of complex polysulfides.[6] This is almost always caused by:

  • Excessive Heat: The reaction temperature was too high, causing uncontrolled polymerization of sulfur (which turns dark red and viscous at higher temperatures) and the organic reagents.[6][14]

  • Base-Induced Polymerization: Malononitrile can polymerize violently in the presence of strong bases or at elevated temperatures.[15]

Unfortunately, a tarry reaction mixture is rarely salvageable. The focus should be on preventing it in the next attempt by implementing strict temperature control and ensuring a slower, more controlled addition of reagents.[6][16]

Q3: I have a solid crude product, but I'm struggling with purification. What are the best practices?

Purification is key to obtaining a high-quality final product. The most common method is recrystallization.

  • Recrystallization: This is the most effective method for purifying the crude product, which is typically isolated by precipitating the reaction mixture in ice-cold water.[7][13] Ethanol or a mixture of ethanol and water is often a suitable solvent system.[8]

  • Column Chromatography: If recrystallization fails to remove stubborn impurities, silica gel column chromatography is a viable alternative. A common eluent system is a mixture of ethyl acetate and hexane.[17]

  • Identifying Impurities: Common impurities include unreacted starting materials, the Knoevenagel intermediate, and dimers or other side-products.[6] Running a TLC of your crude product against the starting materials can help you identify what you are trying to remove.

Q4: Can you provide a reliable starting protocol for this synthesis?

Certainly. The following is a generalized protocol based on common literature procedures. It should be optimized for your specific laboratory conditions.

Experimental Protocol: Gewald Synthesis of this compound [7][13]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add propionaldehyde (1.0 eq.), malononitrile (1.0 eq.), and a suitable solvent (e.g., ethanol or DMF).

  • Sulfur Addition: Add elemental sulfur (1.1 eq.) to the mixture.

  • Catalyst Addition: With vigorous stirring, add a basic catalyst, such as triethylamine or morpholine (0.2-0.5 eq.), dropwise to the suspension. The dropwise addition helps to control the initial exotherm.

  • Reaction: Gently heat the reaction mixture to 50-60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete (as judged by the consumption of starting materials on TLC), cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude product can then be purified by recrystallization from ethanol.[8]

Understanding the Mechanism

Q5: Can you illustrate the reaction mechanism?

Understanding the mechanism is key to rational troubleshooting. The process involves a Knoevenagel condensation, a Michael-type addition of sulfur, and a ring-closing cyclization.[3][5]

Gewald_Mechanism Gewald Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization cluster_2 Final Product Propionaldehyde Propionaldehyde Intermediate1 α,β-Unsaturated Nitrile Propionaldehyde->Intermediate1 + Malononitrile (Base cat.) Malononitrile Malononitrile Malononitrile->Intermediate1 Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 + S8 Sulfur Elemental Sulfur (S8) Sulfur->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 3-Amino-5-methyl- thiophene-2-carbonitrile Intermediate3->Product Tautomerization

Caption: The multi-step mechanism of the Gewald reaction.

  • Knoevenagel Condensation: A base removes a proton from the active methylene group of malononitrile, creating a carbanion. This carbanion then attacks the carbonyl carbon of propionaldehyde, and subsequent dehydration yields the α,β-unsaturated nitrile intermediate.[3][5]

  • Michael Addition of Sulfur: A sulfur nucleophile (derived from elemental sulfur and the base) attacks the β-carbon of the unsaturated intermediate.[5]

  • Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where a carbanion attacks a cyano group, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring system.[3]

Optimization & Data

Q6: How can I optimize my reaction for the best possible yield?

Systematic optimization is crucial. Vary one parameter at a time while keeping others constant.

ParameterVariableRange/OptionsExpected Impact on YieldReference
Catalyst (Base) TypeMorpholine, Piperidine, TriethylamineStronger bases can accelerate condensation but may increase side reactions.[6]
Loading0.1 - 0.5 equivalentsHigher loading can speed up the reaction but may promote polymerization.[7]
Solvent TypeEthanol, Methanol, DMFPolarity can influence reaction rates and solubility of intermediates.[6]
Temperature Reaction Temp.40°C - 80°CHigher temperatures increase rate but risk polymerization and side reactions.[6]
Reaction Time Duration1 - 8 hoursMonitor by TLC to avoid decomposition of the product upon prolonged heating.[8][16]
Method TechniqueConventional Heating, Microwave, Ball-MillingMicrowave and ball-milling can dramatically reduce reaction times and improve yields.[3][18]

References

  • Benchchem. (n.d.). An In-depth Technical Guide to Side Reactions and Byproducts in Malononitrile Synthesis.
  • Benchchem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
  • Scribd. (n.d.). Chemistry of Malononitrile Review.
  • Benchchem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis.
  • Chursin, A. Y., Zavarzin, I. V., & Volkova, Y. A. (2025). Elemental Sulfur in the Synthesis of Organic Compounds (An Update 2019–2025).
  • ICSN. (n.d.). Our Research.
  • National Center for Biotechnology Information. (n.d.). Malononitrile. PubChem Compound Database.
  • Al-Warhi, T., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central.
  • Wikipedia. (n.d.). Malononitrile.
  • Organic Chemistry Portal. (n.d.). Sulfur.
  • ChemicalBook. (n.d.). 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis.
  • Wikipedia. (n.d.). Sulfur.
  • Benchchem. (n.d.). Optimization of reaction conditions for 3-Amino-2-pyridinecarbonitrile synthesis.
  • Wikipedia. (n.d.). Gewald reaction.
  • Benchchem. (n.d.). 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile.
  • Guidechem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile 138564-58-6 wiki.
  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966).
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Tarasova, N. P., Zanin, A. A., Krivoborodov, E. G., & Mezhuev, Y. O. (2021). Elemental sulphur in the synthesis of sulphur-containing polymers: reaction mechanisms and green prospects. RSC Publishing.
  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile.
  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. PubChem Compound Database.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield.
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

Sources

Technical Support Center: Purification of Crude 3-Amino-5-methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 3-Amino-5-methylthiophene-2-carbonitrile. As a pivotal building block in medicinal chemistry, particularly for synthesizing olanzapine precursors, its purity is paramount for successful downstream applications.[1][2] The common route to this compound is the Gewald multicomponent reaction, which, while efficient, often yields a crude product containing unreacted starting materials, side products, and colored impurities.[3][4]

This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges encountered during purification.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental properties, common contaminants, and safety protocols.

Q1: What are the essential physical and chemical properties of pure this compound?

Understanding the properties of the target compound is the first step in designing a purification strategy. Pure this compound is a white to off-white or pale yellow crystalline solid.[5][6] Significant deviation from this appearance, such as a dark brown color or an oily consistency, indicates substantial impurities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 138564-58-6[5][7]
Molecular Formula C₆H₆N₂S[7][8]
Molecular Weight 138.19 g/mol [7]
Appearance White to off-white/pale yellow crystalline solid[5][6]
Solubility Limited in water; soluble in polar organic solvents (e.g., ethanol, DMF, ethyl acetate).[5]

Q2: What are the likely impurities in a crude product from a Gewald synthesis?

The Gewald reaction for this compound typically involves propionaldehyde, malononitrile, and elemental sulfur, often with a base catalyst like triethylamine in a solvent such as DMF or ethanol.[1][9] Consequently, the crude product may contain:

  • Elemental Sulfur: Unreacted sulfur is a very common impurity.

  • Starting Materials: Residual propionaldehyde, malononitrile, or the base catalyst.

  • Knoevenagel Adduct: The intermediate formed from the condensation of propionaldehyde and malononitrile.[4]

  • Polymeric Byproducts: Amorphous, often colored, materials that can form under the reaction conditions.

  • Side-Reaction Products: Dimerization or other unintended reaction pathways can lead to various thiophene-related impurities.[3]

Q3: What are the primary safety precautions for handling this compound?

This compound is classified as hazardous. Always consult the latest Safety Data Sheet (SDS) from your supplier. Key precautions include:

  • Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin. It causes serious skin and eye irritation.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[6][10] Avoid creating dust.[6]

  • Spills: In case of a spill, clean it up immediately using dry procedures to avoid generating dust.[6]

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is the most common and cost-effective method for purifying this compound on a lab scale.

Q: How do I select an appropriate solvent for recrystallization? An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or sub-ambient temperatures. For this compound, polar organic solvents are a good starting point.[5]

Table 2: Suggested Solvents for Recrystallization Screening

SolventRationale & Observations
Ethanol Often a good choice. Dissolves the compound when hot and allows for good crystal formation upon cooling.
Isopropanol Similar to ethanol but may offer different solubility characteristics that can be advantageous for separating specific impurities.
Ethyl Acetate A moderately polar solvent. Useful for removing both non-polar and some polar impurities. A patent for a related intermediate uses ethyl acetate for recrystallization.[11]
Toluene A non-polar solvent. Less likely to be a primary choice but can be effective as a co-solvent with a more polar solvent (e.g., ethanol/toluene) to fine-tune solubility.
Water The compound has limited solubility in water, making it an excellent anti-solvent.[5] An ethanol/water mixture is a common and effective system.

Q: My compound "oiled out" instead of crystallizing. What should I do? Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.

  • Causality: The compound is coming out of solution as a liquid instead of a solid. This is common with impure samples, as impurities can depress the melting point.

  • Solutions:

    • Add More Solvent: Immediately add more hot solvent to redissolve the oil.

    • Lower the Cooling Rate: Allow the solution to cool much more slowly. A Dewar flask or insulated bath can promote gradual cooling, which favors crystal lattice formation.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. This creates nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled, supersaturated solution to induce crystallization.

    • Change the Solvent System: The current solvent may be too good. Switch to a less effective solvent or use a co-solvent system.

Q: The recrystallized product is still colored. How can I decolorize it? A persistent yellow or brown color is typically due to highly conjugated or polymeric impurities.

  • Causality: These impurities are often present in small quantities but are highly chromophoric. They may co-crystallize with your product.

  • Solution: Activated Carbon Treatment

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Add a small amount of activated carbon (charcoal) – typically 1-2% of the solute weight. Caution: Adding too much will adsorb your product and drastically reduce the yield.

    • Keep the solution hot and swirl for 2-5 minutes.

    • Perform a hot gravity filtration through a fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.

    • Allow the clear, filtered solution to cool and crystallize as usual.

Q: My recovery yield from recrystallization is very low. How can I improve it?

  • Causality: This usually means either too much solvent was used, the compound is too soluble in the cold solvent, or the product was lost during transfers.

  • Solutions:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

    • Cool Thoroughly: Cool the flask in an ice bath for at least 30 minutes after it has reached room temperature to maximize precipitation.

    • Recover from Mother Liquor: Concentrate the mother liquor (the filtrate) by about 50% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Use an Anti-Solvent: If your compound is very soluble in a solvent like ethanol, after cooling, you can slowly add an anti-solvent in which it is insoluble (like cold water) dropwise until the solution becomes cloudy, then allow it to crystallize.

Section 3: Troubleshooting Purification by Flash Column Chromatography

When recrystallization is ineffective, flash column chromatography on silica gel is the preferred alternative.

Q: What is a good starting solvent system (eluent) for purifying this compound on a silica gel column? The goal is to find a solvent system where the product has an Rf value of ~0.3 on a TLC plate.

  • Starting Point: Based on the compound's polarity (amino and nitrile groups) and literature on similar compounds, an ethyl acetate/hexanes mixture is the best starting point.[12][13]

  • Recommended Screening:

    • Start with 20% Ethyl Acetate in Hexanes.

    • If the Rf is too low, increase polarity (e.g., 30% or 40% EtOAc).

    • If the Rf is too high, decrease polarity (e.g., 10% EtOAc). A gradient elution, starting with low polarity and gradually increasing, is often most effective for separating multiple impurities.

Q: My compound is streaking or tailing on the TLC plate. How do I fix this?

  • Causality: Tailing is common for basic compounds like amines on acidic silica gel. The free silanol groups (Si-OH) on the silica surface strongly interact with the basic amino group, causing poor chromatographic behavior.

  • Solution: Add a Basic Modifier

    • Add a small amount of triethylamine (Et₃N) to your eluent system, typically 0.5-1%. This neutralizes the acidic sites on the silica, preventing strong adsorption of the amine.

    • Example Modified Eluent: 30% Ethyl Acetate / 69.5% Hexanes / 0.5% Triethylamine.

    • Always run a new TLC with the modified eluent to confirm the Rf and improved spot shape before running the column.

Q: I'm not getting good separation between my product and an impurity. What are my options?

  • Causality: The impurity has a polarity very similar to your product in the chosen solvent system.

  • Solutions:

    • Optimize the Solvent System: Change the solvent components while trying to maintain a similar eluting strength. For example, switch from ethyl acetate/hexanes to diethyl ether/hexanes or dichloromethane/hexanes. Different solvents offer different selectivities.

    • Use a Slower Gradient: If using a gradient elution, make the increase in polarity more gradual around the point where the two compounds elute.

    • Improve Column Packing: Ensure the column is packed perfectly without any air bubbles or cracks, which can cause band broadening and poor separation.

    • Check Loading: Do not overload the column. As a rule of thumb, use a silica-to-crude-product weight ratio of at least 50:1.

Section 4: Step-by-Step Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol/Water System

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (95%) with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is darkly colored, add 50-100 mg of activated carbon, swirl for 2-3 minutes at the boiling point, and perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise with swirling until the solution shows a persistent faint cloudiness (turbidity).

  • Cooling: Add one or two more drops of hot ethanol to redissolve the turbidity, then cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 50:50 ethanol/water, followed by a wash with a small amount of ice-cold water to remove residual ethanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system (e.g., 30% EtOAc/Hexanes + 0.5% Et₃N) that gives your product an Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the packed bed is level and free of air.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column and apply positive pressure (flash). Begin collecting fractions.

  • Monitoring: Monitor the eluting fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 5: Storage and Stability

Q: How should I store the purified compound to prevent degradation? While moderately stable at room temperature, aminothiophenes can be sensitive to oxidation and light over long periods.[5][14]

  • Long-Term Storage (Months to Years): For optimal stability, store the solid compound in an amber vial at -20°C under an inert atmosphere of argon or nitrogen.[14][15]

  • Short-Term Storage (Weeks): Storage at 4°C in a sealed, airtight container protected from light is sufficient.

  • Avoid: Frequent freeze-thaw cycles, exposure to air and humidity, and direct sunlight.[14][16]

Section 6: Visual Workflow Guides

The following diagrams provide a visual summary of the decision-making process for purification.

PurificationStrategy cluster_start Initial Assessment cluster_methods Purification Method Selection cluster_end Final Product start Crude Product (from Gewald reaction) assess Assess Crude Product (Color, TLC, NMR) start->assess recrystallize Recrystallization assess->recrystallize Mostly solid, one major spot chromatography Column Chromatography assess->chromatography Oily, multiple spots, or impurities close on TLC finish Pure Product (Verify Purity & Store) recrystallize->finish chromatography->finish

Caption: General purification strategy for this compound.

RecrystallizationTroubleshooting start Dissolve Crude in Min. Hot Solvent issue What is the issue? start->issue oiled_out Product Oiled Out issue->oiled_out Liquid separation colored Crystals are Colored issue->colored Impure appearance low_yield Yield is Too Low issue->low_yield Poor recovery success Good Crystals Formed issue->success No issue sol1 1. Add more solvent 2. Cool slowly 3. Scratch / Seed oiled_out->sol1 sol2 Redissolve & Treat with Activated Carbon, then Hot Filter colored->sol2 sol3 1. Use less solvent 2. Cool in ice bath 3. Concentrate mother liquor low_yield->sol3 sol1->start Retry sol2->start Retry

Caption: Troubleshooting common issues during recrystallization.

Section 7: References

  • PubChem. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-5-methyl-3-thiophenecarbonitrile. National Center for Biotechnology Information. [Link]

  • Wikipedia. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. [Link]

  • Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. [Link]

  • MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

  • ResearchGate. The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. [Link]

  • ACS Omega. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • Google Patents. CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • SIELC Technologies. Separation of 3-Methylthiophene-2-carbaldehyde on Newcrom R1 HPLC column. [Link]

  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

Sources

Gewald Synthesis Optimization: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile multicomponent reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The Gewald reaction, a cornerstone in heterocyclic chemistry, provides a direct route to highly functionalized 2-aminothiophenes, which are crucial scaffolds in medicinal chemistry and materials science.[1][2] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester or a similar active methylene compound in the presence of elemental sulfur and a base.[1][3] While robust, its success is highly dependent on the careful orchestration of several experimental parameters.

This guide is structured to address the most common challenges encountered in the lab, providing both quick-reference FAQs and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gewald reaction?

A1: The Gewald reaction proceeds through a sequence of three key steps:

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile to form a stable α,β-unsaturated intermediate.[1][4][5][6][7]

  • Sulfur Addition: The elemental sulfur (S₈) is then added to the reaction mixture. The exact mechanism of sulfur addition is complex and still a subject of study, but it is believed to involve the formation of polysulfide intermediates.[1][4][5][6][7]

  • Cyclization and Aromatization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization and elimination of a sulfur fragment to yield the final 2-aminothiophene product.[1][4][5][6][7] The aromatization to the stable thiophene ring is the primary driving force for the reaction.[4][5][6]

Q2: Which starting materials are suitable for the Gewald synthesis?

A2: The Gewald reaction is known for its broad substrate scope.

  • Carbonyl Compounds: A wide range of aldehydes and ketones can be used, including aliphatic, cyclic, and aryl ketones.[8][9][10] However, sterically hindered ketones may require modified protocols or longer reaction times.[11]

  • Active Methylene Compounds: The most common active methylene compounds are α-cyanoesters (e.g., ethyl cyanoacetate) and malononitrile.[1][2] Other compounds with electron-withdrawing groups that activate the adjacent methylene group can also be employed.

  • Sulfur: Elemental sulfur (S₈) is the standard sulfur source.[1][3] It is recommended to use finely powdered sulfur for better dispersion in the reaction mixture.[12]

Q3: What are the most common solvents and catalysts used?

A3:

  • Solvents: Polar solvents are generally preferred as they enhance the solubility and reactivity of sulfur.[11] Commonly used solvents include ethanol, methanol, isopropanol, dimethylformamide (DMF), and tetrahydrofuran (THF).[8][11][12] In recent years, greener alternatives like water and eutectic solvents have also been successfully employed.[13]

  • Catalysts: The base is a crucial component, catalyzing the initial Knoevenagel-Cope condensation.[11] Secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine are frequently used.[11] The choice of base can significantly impact the reaction rate and yield.[11] More recently, solid-supported and reusable catalysts like KF-alumina, nano-structured Na₂CaP₂O₇, and NaAlO₂ have been developed to facilitate easier workup and promote green chemistry principles.[2][14]

Q4: Can microwave irradiation be beneficial for the Gewald reaction?

A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve product yields, particularly for challenging substrates.[1][11][15][16] This is often attributed to the rapid and uniform heating provided by microwaves.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a low or non-existent yield of the desired product. The following table outlines potential causes and corresponding troubleshooting steps.

Possible Cause Troubleshooting Steps & Explanation
Inefficient Knoevenagel-Cope Condensation Base Selection: The choice of base is critical. For less reactive ketones, a stronger base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[11] The pKa of the base should be appropriate to deprotonate the active methylene compound without causing unwanted side reactions. Water Removal: This condensation step produces water, which can inhibit the reaction equilibrium. While not always necessary, for sluggish reactions, consider using a Dean-Stark apparatus or adding a dehydrating agent.[11]
Poor Sulfur Solubility or Reactivity Solvent Choice: Ensure you are using a polar solvent like ethanol, methanol, or DMF to improve the solubility and reactivity of elemental sulfur.[11] Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity.[11] However, be cautious as excessive heat can promote side reactions.
Steric Hindrance Modified Protocols: For sterically hindered ketones, a one-pot reaction may be inefficient. A two-step procedure, where the α,β-unsaturated nitrile is first synthesized and isolated before reacting it with sulfur and base, can be more effective.[11] Microwave Irradiation: As mentioned in the FAQs, microwave-assisted synthesis can often overcome the activation energy barrier for sterically demanding substrates.[11]
Incorrect Stoichiometry Reagent Purity & Measurement: Ensure all starting materials are pure and dry. Accurately measure your reagents, as an imbalance can lead to incomplete conversion or the formation of byproducts.[11]
Issue 2: Formation of Multiple Byproducts and Purification Challenges

The appearance of multiple spots on your TLC plate can be disheartening. Understanding the potential side reactions is key to mitigating them.

Potential Byproduct Cause & Troubleshooting
Unreacted Starting Materials Indication: Presence of carbonyl and active methylene compounds in the crude product. Solution: Increase reaction time, optimize the temperature, or consider a more effective catalyst to drive the reaction to completion.[11]
Knoevenagel-Cope Intermediate Indication: The α,β-unsaturated nitrile is observed. Solution: This suggests that the sulfur addition and/or cyclization steps are the rate-limiting. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization to occur.[11]
Dimerization or Polymerization Indication: Formation of high molecular weight, often insoluble, materials. Solution: This can be a result of high reactant concentrations or excessive heat. Try adjusting the concentration of your reactants, modifying the rate of reagent addition, or changing the solvent to one that better solvates the intermediates.[11]

Purification Strategy:

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[11] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[11][13]

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a reliable purification technique.

Experimental Protocols

Here are two representative protocols for the Gewald synthesis.

Protocol 1: Conventional Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is a standard procedure for the synthesis of a common 2-aminothiophene derivative.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or Triethylamine)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq.), malononitrile (1.0 eq.), and ethanol.

  • Add elemental sulfur (1.1 eq.) to the mixture.

  • With stirring, add the basic catalyst, such as morpholine (0.2-0.5 eq.), dropwise to the suspension.[15]

  • Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[2]

Protocol 2: Microwave-Assisted Synthesis using a Solid Catalyst

This protocol demonstrates a more modern and "green" approach to the Gewald synthesis.

Materials:

  • Ketone/Aldehyde (e.g., Cyclohexanone)

  • Malononitrile

  • Elemental Sulfur

  • KF-alumina (or another suitable solid catalyst)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, place the ketone (10 mmol), malononitrile (10 mmol), elemental sulfur (12 mmol), and KF-alumina (0.5 g).[2]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes). The optimal time and temperature should be determined for each specific substrate.

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with a suitable solvent like ethyl acetate.[2]

  • Filter the mixture to remove the solid catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.[2]

Visualizing the Process

To better understand the reaction and troubleshooting logic, the following diagrams are provided.

Gewald_Mechanism cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product Ketone/Aldehyde Ketone/Aldehyde Knoevenagel Knoevenagel-Cope Condensation Ketone/Aldehyde->Knoevenagel Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile->Knoevenagel Sulfur (S8) Sulfur (S8) Sulfur_Addition Sulfur Addition Sulfur (S8)->Sulfur_Addition Base Base Base->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Unsaturated_Nitrile->Sulfur_Addition Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Aromatization Aromatization Cyclization->Aromatization Thiophene 2-Aminothiophene Aromatization->Thiophene

Caption: The general workflow of the Gewald synthesis.

Troubleshooting_Workflow Start Low or No Yield Check_Condensation Inefficient Knoevenagel Condensation? Start->Check_Condensation Check_Sulfur Poor Sulfur Reactivity? Check_Condensation->Check_Sulfur No Solution_Base Optimize Base & Water Removal Check_Condensation->Solution_Base Yes Check_Sterics Steric Hindrance? Check_Sulfur->Check_Sterics No Solution_Sulfur Optimize Solvent & Temperature Check_Sulfur->Solution_Sulfur Yes Check_Stoichiometry Incorrect Stoichiometry? Check_Sterics->Check_Stoichiometry No Solution_Sterics Two-Step Protocol or Microwave Check_Sterics->Solution_Sterics Yes Solution_Stoichiometry Verify Purity & Measurements Check_Stoichiometry->Solution_Stoichiometry Yes

Caption: A decision tree for troubleshooting low yields.

This technical guide provides a comprehensive overview of the Gewald synthesis, focusing on practical aspects of reaction optimization and troubleshooting. By understanding the interplay of reactants, catalysts, and conditions, researchers can more effectively harness this powerful reaction for the synthesis of novel thiophene derivatives.

References

Sources

Navigating Solubility Challenges with 3-Amino-5-methylthiophene-2-carbonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and practical advice for overcoming solubility issues encountered with 3-Amino-5-methylthiophene-2-carbonitrile in various chemical reactions. Our goal is to equip you with the knowledge to optimize your experimental outcomes, drawing from established scientific principles and field-proven techniques.

Understanding the Solubility Profile of this compound

This compound is a crucial building block in synthetic organic chemistry, most notably as a precursor in the Gewald reaction for the synthesis of highly substituted 2-aminothiophenes. These products, in turn, are pivotal intermediates for a range of biologically active molecules, including pharmaceuticals and agrochemicals.[1]

The solubility of this compound is a critical factor for successful reaction outcomes. Generally, it exhibits limited solubility in water but is more soluble in polar organic solvents. This characteristic is attributed to its molecular structure, which includes a polar amino group and a cyano group, as well as a less polar thiophene ring and a methyl group. The interplay of these functionalities dictates its interaction with different solvent environments.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is this compound most soluble?

Based on empirical evidence from synthetic procedures, this compound demonstrates good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) . It also shows moderate solubility in polar protic solvents like ethanol and methanol .

Q2: My this compound is not dissolving completely in ethanol for a Gewald reaction. What should I do?

Incomplete dissolution in ethanol is a common challenge. Here are a few troubleshooting steps:

  • Gentle Heating: Carefully warm the mixture to 40-50°C. This often improves the dissolution rate without promoting side reactions.

  • Co-solvent System: Consider adding a small amount of a stronger polar aprotic solvent like DMF to the ethanol to enhance solubility.

  • Particle Size Reduction: Ensure your starting material is a fine powder to maximize the surface area for dissolution.

Q3: Can I use a non-polar solvent for reactions with this compound?

It is generally not recommended to use non-polar solvents like hexane or toluene as the primary solvent, as the solubility of this compound is very low in these. This poor solubility will likely lead to a sluggish or incomplete reaction.

Q4: I'm observing low yields in my Gewald reaction, and I suspect it's due to the poor solubility of my starting materials. What are my options?

Low yields due to insolubility are a frequent issue. Here's a decision-making workflow:

G start Low Yield Observed (Suspected Solubility Issue) option1 Optimize Current Solvent System start->option1 option2 Alternative Reaction Conditions start->option2 option3 Modify Starting Material (if possible) start->option3 sub_option1a Increase Temperature (e.g., to 50-60°C) option1->sub_option1a sub_option1b Use a Co-solvent (e.g., Ethanol/DMF mixture) option1->sub_option1b sub_option1c Screen Other Polar Solvents (e.g., Methanol, Isopropanol) option1->sub_option1c sub_option2a Microwave-Assisted Synthesis option2->sub_option2a sub_option2b Solvent-Free Ball Milling option2->sub_option2b sub_option3a Use a more soluble derivative option3->sub_option3a

Caption: Decision workflow for troubleshooting low yields.

In-Depth Troubleshooting Guides

Issue 1: Incomplete Dissolution in Protic Solvents (e.g., Ethanol, Methanol)

Causality: While polar, protic solvents can hydrogen bond with the amino group of this compound, the overall solvation may be insufficient, especially at room temperature, due to the influence of the non-polar methyl and thiophene moieties.

Troubleshooting Protocol:

  • Initial Dissolution Attempt:

    • To a flask containing this compound, add the calculated volume of ethanol or methanol.

    • Stir vigorously at room temperature for 10-15 minutes.

  • If Incomplete Dissolution Occurs:

    • Controlled Heating: Gently warm the mixture to 40-50°C with continuous stirring. Monitor closely to avoid solvent loss and potential side reactions. A reflux condenser is recommended if heating for an extended period.

    • Sonication: Place the flask in an ultrasonic bath for 15-20 minutes. The high-frequency sound waves can help break down agglomerates and enhance dissolution.

    • Co-solvent Addition: If heating or sonication is insufficient, add a small volume (e.g., 5-10% of the total solvent volume) of a stronger polar aprotic solvent like DMF or THF dropwise until the solid dissolves. Be mindful that this will alter the overall polarity of your reaction medium.

Issue 2: Low Reaction Conversion in a Gewald Synthesis

Causality: A low reaction rate or incomplete conversion in a Gewald reaction can often be traced back to the poor solubility of one or more starting materials, including this compound and elemental sulfur. For the reaction to proceed efficiently, all reactants must be in the solution phase to interact.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Ethanol as a Starting Point: Ethanol is often a good choice as it aids in the solubility of sulfur.[2]

    • DMF for Enhanced Solubility: If starting material solubility remains an issue in ethanol, consider switching to DMF. L-proline catalyzed Gewald reactions have shown high yields in DMF at 60°C.[3]

  • Temperature Optimization:

    • A systematic increase in temperature (e.g., from room temperature to 60°C) can significantly improve reaction rates by increasing both solubility and the kinetic energy of the molecules. However, be cautious of temperatures exceeding 80°C, which may lead to the formation of tarry byproducts.[4]

  • Alternative Energy Sources:

    • Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields, often by rapidly heating the reaction mixture and overcoming solubility barriers.[1]

    • Solvent-Free Ball Milling: For a green chemistry approach that completely avoids solvent-related issues, high-speed ball milling can be employed. This mechanochemical method has been shown to be effective for the Gewald reaction.[5]

Data Summary: Solvent Selection and Recrystallization

For successful reaction outcomes and purification, a careful selection of solvents is paramount.

Solvent Polarity (Dielectric Constant) Typical Use in Reactions Suitability for Recrystallization
N,N-Dimethylformamide (DMF) 36.7High solubility for starting materialsGenerally not ideal due to high boiling point
Ethanol 24.5Good balance of solubility for reactantsExcellent choice for product purification
Methanol 32.7Similar to ethanol, good for polar reactantsGood choice for product purification
Tetrahydrofuran (THF) 7.6Good for dissolving the aminothiopheneCan be used, often in a co-solvent system
Isopropanol 19.9Alternative to ethanolGood choice for product purification
Ethyl Acetate/Hexane 6.0 / 1.9Not primary reaction solventsCommon co-solvent system for recrystallization

Experimental Protocols

Protocol 1: Optimized Gewald Reaction with a Co-Solvent System
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the desired ketone or aldehyde (1.0 eq.), and elemental sulfur (1.1 eq.).

  • Solvent Addition: Add ethanol to the flask (e.g., 5 mL per gram of aminothiophene). Begin stirring.

  • Co-solvent for Dissolution: If the starting materials are not fully dissolved, add DMF dropwise while stirring until a clear solution is obtained.

  • Catalyst Addition: Add a basic catalyst, such as morpholine or triethylamine (0.2-0.5 eq.), dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 50-60°C and monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under vacuum and induce crystallization.

  • Purification: Recrystallize the crude product from hot ethanol.

Protocol 2: Purification by Recrystallization from Ethanol
  • Dissolution: Place the crude 2-aminothiophene product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

Visualization of Key Processes

Caption: Overview of the reaction and purification workflow.

References

  • ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction. [Link]

  • Shearouse, W. C., Shumba, M. Z., & Mack, J. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Applied Sciences, 4(2), 171-179. [Link]

  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]

Sources

Preventing dimerization of 3-Amino-5-methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Amino-5-methylthiophene-2-carbonitrile (CAS: 138564-58-6). This guide is designed for researchers, chemists, and drug development professionals to address the primary challenge associated with this valuable building block: its propensity for dimerization and degradation. By understanding the underlying mechanisms and implementing the protocols within, you can ensure the stability and reactivity of your material, leading to more reliable and reproducible experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, or use of this compound.

Q1: My freshly isolated white or off-white solid has started turning yellow or brown upon standing in the lab. What is causing this discoloration?

A: This discoloration is a classic indicator of compound degradation, primarily through oxidation. The 2-amino group makes the thiophene ring electron-rich and highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and ambient temperatures.[1] The colored species are often precursors to, or byproducts of, dimerization and polymerization, which can significantly impact the purity and reactivity of the material.[2] It is critical to immediately store the compound under the recommended conditions upon receipt or synthesis.

Q2: I'm observing a significant byproduct in my reaction with a molecular weight that appears to be double that of my starting material. Is this a dimer?

A: Yes, this is highly likely a dimer. Dimerization is the most common degradation pathway for this compound. The formation often occurs via oxidative coupling between two molecules of the aminothiophene. To confirm its identity, you should perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The dimer will have a mass corresponding to (M-H)- of the monomer x 2. This byproduct will typically be less polar than the monomer and will have a higher retention time on a reverse-phase HPLC column.

Q3: My yield for the Gewald synthesis of this compound is consistently low, and I observe a tarry, dark brown reaction mixture. How can I troubleshoot this?

A: Low yields and tarry mixtures in the Gewald synthesis are common and can stem from several factors, including side reactions like dimerization or polymerization.[2] The Gewald reaction involves a delicate balance of condensation, sulfur addition, and cyclization.[3][4]

Here are key parameters to optimize:

  • Temperature Control: Excessively high temperatures can promote the formation of complex polysulfides and encourage polymerization.[2] A systematic temperature screen is recommended to find the optimal balance for your specific substrates.

  • Rate of Reagent Addition: Slow, controlled addition of reagents can favor the desired intramolecular cyclization over competing intermolecular side reactions.[2]

  • Base Selection: The choice and stoichiometry of the base are critical. For less reactive starting materials, a stronger base might be needed, but this can also accelerate side reactions.[2] Consider screening bases like morpholine or piperidine.

Below is a troubleshooting flowchart to guide your optimization process.

Caption: Troubleshooting flowchart for Gewald synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dimerization for this compound?

A: The primary mechanism is oxidative dimerization . The electron-donating amino group activates the thiophene ring, making it susceptible to single-electron oxidation by atmospheric oxygen, trace metal impurities, or light. This oxidation generates a radical cation intermediate. Two of these radical cations can then couple to form a stable dimeric structure, often linked by a C-C or N-N bond, leading to a loss of the desired monomer.

Dimerization_Pathway cluster_coupling Coupling Step Monomer Monomer (this compound) Radical Radical Cation Intermediate Monomer->Radical - e⁻ Oxidant Oxidant (O₂, Light, Metal Traces) Oxidant->Radical Dimer Stable Dimer Radical->Dimer + Radical Cation

Sources

Troubleshooting unexpected NMR peaks in 3-Amino-5-methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-5-methylthiophene-2-carbonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the NMR analysis of this compound. Here, we delve into the potential causes of unexpected peaks in your NMR spectra and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected peaks in the ¹H NMR spectrum of my this compound sample. What are the most common culprits?

A1: Unexpected peaks in the NMR spectrum of this compound can arise from several sources. The most frequent offenders are residual solvents from your reaction or purification, unreacted starting materials from the synthesis, and common byproducts of the Gewald reaction used to prepare the thiophene ring.[1][2]

Q2: Could the unexpected peaks be from the degradation of my compound?

A2: While this compound is generally stable, degradation can occur under harsh conditions such as strong acid or base, or prolonged exposure to heat or light. Degradation products would likely present as a complex mixture of new signals in the NMR. If you suspect degradation, it is advisable to acquire fresh material or re-purify your existing stock.

Q3: Is it possible that I'm observing isomers of my compound?

A3: While less common for this specific molecule under standard NMR conditions, the presence of rotamers (conformational isomers) can sometimes lead to peak broadening or even distinct sets of peaks, especially at low temperatures.[3] Additionally, photoisomerization can occur in some thiophene derivatives upon exposure to light, leading to a mixture of Z/E isomers.[4]

Q4: How can I confirm if a peak is from an acidic proton, like the amine (NH₂) group?

A4: A simple and effective method is a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. Protons on heteroatoms that are exchangeable, such as those on the amine group, will be replaced by deuterium, causing their corresponding peak to disappear or significantly diminish in intensity.[3]

Troubleshooting Guide: A Deeper Dive

Issue 1: Identification and Removal of Residual Solvents

Residual solvents are a primary source of extraneous peaks in NMR spectra. Even after extensive drying under high vacuum, solvents can remain trapped within the crystal lattice of your compound.[3]

Causality: The chemical shift of a solvent peak is constant for a given deuterated solvent and can often overlap with signals from your compound of interest, leading to confusion in spectral interpretation.

Troubleshooting Protocol:

  • Identify the Solvent: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvent impurities.[5][6][7][8][9] The table below lists the ¹H NMR chemical shifts for several common laboratory solvents in CDCl₃ and DMSO-d₆.

Solvent¹H Chemical Shift (ppm) in CDCl₃¹H Chemical Shift (ppm) in DMSO-d₆
Acetone2.172.09
Acetonitrile1.942.07
Dichloromethane5.305.76
Diethyl Ether3.48 (q), 1.21 (t)3.39 (q), 1.11 (t)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)
Hexane1.25, 0.881.24, 0.86
Methanol3.493.16
Toluene7.27-7.17 (m), 2.36 (s)7.24-7.15 (m), 2.30 (s)
  • Solvent Removal:

    • High Vacuum: Place the sample under high vacuum for several hours. For less volatile solvents, gentle heating can be applied, provided the compound is thermally stable.

    • Solvent Displacement: Dissolve the sample in a small amount of a more volatile solvent, such as dichloromethane, and then remove the solvent under reduced pressure. Repeat this process 2-3 times to effectively "chase" out the less volatile impurity.[3]

    • Recrystallization: If the solvent is stubbornly retained, recrystallization from an appropriate solvent system is often the most effective purification method.[1]

Issue 2: Unreacted Starting Materials and Synthesis Byproducts

This compound is commonly synthesized via the Gewald reaction.[10][11] This multi-component reaction can sometimes be incomplete or yield side products.

Causality: The Gewald synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur.[11] Incomplete reaction can leave starting materials, while side reactions can produce dimers or polymers.[1][2]

Expected NMR Data for this compound:

ProtonExpected ¹H Chemical Shift (ppm)CarbonExpected ¹³C Chemical Shift (ppm)
CH₃~2.4C2 (C-NH₂)~160
H4~6.6C3 (C-CN)~90
NH₂Broad, ~4.5-6.5C4~115
C5~140
CH₃~15
CN~117

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Troubleshooting Workflow:

Troubleshooting_Byproducts start Unexpected Peaks Observed check_sm Compare with NMR of Starting Materials (e.g., Propionaldehyde, Malononitrile) start->check_sm check_gewald Consider Gewald Byproducts (e.g., Knoevenagel intermediate, dimers) start->check_gewald purify Purification Required check_sm->purify check_gewald->purify re_recrystallize Recrystallization purify->re_recrystallize If solid column Column Chromatography purify->column If oil or difficult to recrystallize end Pure Compound re_recrystallize->end column->end

Caption: Troubleshooting workflow for synthesis-related impurities.

Purification Protocols:

  • Recrystallization: This is a highly effective method for purifying solid this compound.

    • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes).

    • Allow the solution to cool slowly to room temperature.

    • Cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.[1]

  • Column Chromatography: For oily products or solids that are difficult to recrystallize.

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes.[1]

    • Collect fractions and combine those containing the pure product, as determined by TLC.

    • Remove the solvent under reduced pressure.

Issue 3: Peak Broadening and Other Spectral Artifacts

Broad peaks in an NMR spectrum can be indicative of several issues, from sample preparation to instrument settings.[3][12]

Causality: Poor shimming of the NMR magnet, sample inhomogeneity (due to poor solubility or suspended solids), or the presence of paramagnetic impurities can all lead to broadened spectral lines.[12]

Troubleshooting Diagram:

Peak_Broadening start Broad Peaks Observed check_solubility Check Sample Solubility (Is the solution clear?) start->check_solubility check_concentration Check Concentration (Is the sample too concentrated?) start->check_concentration check_shims Re-shim the Magnet start->check_shims paramagnetic Consider Paramagnetic Impurities (e.g., dissolved O₂) start->paramagnetic resolve Resolution check_solubility->resolve check_concentration->resolve good_spectrum Sharp Peaks check_shims->good_spectrum paramagnetic->resolve filter Filter Sample resolve->filter If solids present dilute Dilute Sample resolve->dilute If too concentrated degas Degas Sample (e.g., freeze-pump-thaw) resolve->degas If paramagnetics suspected filter->good_spectrum dilute->good_spectrum degas->good_spectrum

Caption: Troubleshooting guide for broad NMR peaks.

Experimental Protocols:

  • Sample Filtration: If your sample solution is not perfectly clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any suspended solids.

  • Sample Degassing: To remove dissolved paramagnetic oxygen, which can cause peak broadening, use the freeze-pump-thaw method.

    • Freeze the sample in the NMR tube using liquid nitrogen.

    • Apply a vacuum to the tube.

    • Close the tube to the vacuum and thaw the sample. You should see bubbles of gas being released.

    • Repeat this cycle three times.

By systematically addressing these potential issues, you can effectively troubleshoot unexpected peaks in the NMR spectrum of this compound and obtain high-quality, interpretable data.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - OSU Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

  • Kühbeck, D., U. R. Asch, and R. K. Brehm. "NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry." Organic Process Research & Development 20.10 (2016): 1787-1793. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - ACS Publications. (2010). Retrieved January 16, 2026, from [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 16, 2026, from [Link]

  • Trouble Shooting Page - UCSD NMR Facility. (n.d.). Retrieved January 16, 2026, from [Link]

  • Torres, A. M., & Price, W. S. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 47(1), e21470. [Link]

  • Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • Gewald reaction - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Castellano, R. K., et al. (2020). Photoisomerization of dicyanorhodanine-functionalized thiophenes. Chemical Science, 11(38), 10474–10482. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Amino-5-methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-methylthiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important heterocyclic compound. Our goal is to empower you with the knowledge to not only execute the synthesis but to understand the underlying principles for successful and scalable production.

Introduction: The Gewald Reaction as the Cornerstone

The synthesis of this compound is most effectively achieved through the Gewald multicomponent reaction.[1][2][3] This one-pot synthesis is highly valued for its efficiency, allowing for the formation of multiple chemical bonds in a single operation without the need to isolate intermediates.[4] This approach significantly reduces synthetic steps, minimizes waste, and improves overall yield and atom economy, aligning with the principles of green chemistry.[3][4]

The reaction involves the condensation of a ketone (in this case, acetone, which tautomerizes to prop-2-en-2-ol to provide the 5-methyl substituent), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.[2]

Reaction Workflow and Mechanism

A comprehensive understanding of the reaction mechanism is crucial for effective troubleshooting and optimization. The Gewald reaction for this compound proceeds through several key stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between acetone and malononitrile to form an intermediate.[2][5]

  • Sulfur Addition: Elemental sulfur (typically in its S8 crown form) is then added to this intermediate. The exact mechanism of this step is complex and still a subject of research, but it is postulated to involve the formation of a polysulfide chain.[2][5]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.[2][5]

Gewald_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Acetone Acetone Knoevenagel Condensation Knoevenagel Condensation Acetone->Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Condensation Sulfur (S8) Sulfur (S8) Sulfur Addition Sulfur Addition Sulfur (S8)->Sulfur Addition Base Base Base->Knoevenagel Condensation Knoevenagel Condensation->Sulfur Addition Cyclization & Tautomerization Cyclization & Tautomerization Sulfur Addition->Cyclization & Tautomerization This compound This compound Cyclization & Tautomerization->this compound

Caption: A simplified workflow of the Gewald reaction for synthesizing this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Reactants: Impure starting materials are a primary culprit.[4] Ensure your acetone and malononitrile are of high purity and dry. Malononitrile, in particular, can be sensitive and should be handled with care.[6]

  • Stoichiometry: Incorrect stoichiometry can lead to the formation of byproducts.[4] Carefully measure all reactants. While a 1:1:1 molar ratio of ketone, nitrile, and sulfur is the theoretical starting point, slight excesses of sulfur (e.g., 1.1 equivalents) are often used to drive the reaction to completion.[4]

  • Reaction Temperature: The reaction temperature is a critical parameter.[4] While the Gewald reaction can proceed at room temperature, gentle heating (e.g., to 40-60 °C) can often improve the reaction rate and yield. However, excessive temperatures can lead to decomposition and byproduct formation.

  • Choice of Base and Solvent: The choice of base and solvent significantly impacts the reaction. Morpholine or triethylamine are commonly used bases in solvents like ethanol or dimethylformamide (DMF).[7] The basicity and nucleophilicity of the base can influence the rate of the initial Knoevenagel condensation.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the degradation of the product.

  • Alternative Methodologies: Consider alternative energy sources to improve yield and reduce reaction time.

    • Microwave Irradiation: This has been shown to significantly reduce reaction times and, in some cases, improve product yields.[2][3]

    • Ball-Milling: This solvent-free and often catalyst-free method can provide excellent yields in a short amount of time.[8]

Q2: I am observing significant impurity formation. How can I identify and minimize these byproducts?

A2: Impurity formation is a common issue in multicomponent reactions. Here's how to address it:

  • Common Impurities:

    • Unreacted Starting Materials: Easily identified by TLC.

    • Knoevenagel Condensation Product: The intermediate formed from acetone and malononitrile may persist if the sulfur addition and cyclization are slow.

    • Thiourea Derivatives: If ammonia or primary/secondary amines are present as impurities or used as catalysts, they can react with sulfur and malononitrile derivatives.

    • Polysulfides: These can form and may be difficult to remove.

  • Minimization Strategies:

    • Control of Reaction Conditions: As with low yield, precise control of temperature, stoichiometry, and reaction time is crucial.

    • Order of Addition: Adding the sulfur portionwise can sometimes help to control the exotherm and reduce byproduct formation.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.

    • Purification:

      • Recrystallization: This is a highly effective method for purifying the final product. Ethanol or ethyl acetate are often suitable solvents.[8]

      • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed.[9][10] A common eluent system is a mixture of hexane and ethyl acetate.[9]

Q3: The reaction seems to stall and does not go to completion. What should I investigate?

A3: A stalled reaction can be frustrating. Here are some troubleshooting steps:

  • Catalyst/Base Deactivation: The base can be consumed by acidic impurities in the starting materials or solvent. Ensure all reagents are of appropriate quality. Consider adding the base in portions if the reaction is slow.

  • Insufficient Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration. Ensure your stirring is vigorous enough for the reaction volume.

  • Insolubility of Intermediates: An intermediate may precipitate out of the solution, effectively halting the reaction. If this is observed, a change in solvent to one with higher solvating power (e.g., DMF) may be necessary.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions I should take when running this reaction?

A: Safety is paramount. The key hazards are associated with the starting materials:

  • Malononitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11]

  • Elemental Sulfur: While generally considered low toxicity, sulfur dust can be flammable and can cause irritation.[12] Avoid creating dust clouds and keep it away from ignition sources.[12] When handling molten sulfur, be aware of the risk of thermal burns.[12]

  • Solvents and Bases: Standard precautions for handling flammable organic solvents and corrosive/toxic bases should be followed.

Q: Can I use a different ketone for this reaction?

A: Yes, the Gewald reaction is versatile and can be performed with a variety of ketones and aldehydes.[3] The choice of the carbonyl compound will determine the substituents on the resulting thiophene ring. For example, using cyclohexanone would result in a tetrahydro-benzo[b]thiophene derivative.[3]

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[8] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediates, and the final product. The product, being more polar than the starting materials but less polar than some potential byproducts, should have a distinct Rf value.

Q: What are the typical work-up procedures for this reaction?

A: A typical work-up involves:

  • Quenching: The reaction mixture is often poured into ice-water to precipitate the crude product.[7]

  • Filtration: The solid product is collected by filtration.

  • Washing: The filter cake is washed with water to remove any water-soluble impurities and then with a cold, non-polar solvent like hexane to remove non-polar byproducts.

  • Drying: The crude product is dried under vacuum.

  • Purification: As mentioned earlier, recrystallization or column chromatography is then used to obtain the pure this compound.

Experimental Protocol: A Representative Procedure

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Experimental_Protocol Start Start Charge_Reactants Charge flask with acetone, malononitrile, and ethanol. Start->Charge_Reactants Add_Base Add triethylamine dropwise at room temperature. Charge_Reactants->Add_Base Add_Sulfur Add elemental sulfur in portions. Add_Base->Add_Sulfur Heat_Reaction Heat the mixture to 50°C and stir for 2-4 hours. Add_Sulfur->Heat_Reaction Monitor_TLC Monitor reaction progress by TLC. Heat_Reaction->Monitor_TLC Reaction_Complete Reaction Complete? Monitor_TLC->Reaction_Complete Reaction_Complete->Heat_Reaction No Work_up Pour into ice-water and stir. Reaction_Complete->Work_up Yes Filter_Solid Filter the precipitate. Work_up->Filter_Solid Wash_Solid Wash with cold water and then cold ethanol. Filter_Solid->Wash_Solid Dry_Product Dry the product under vacuum. Wash_Solid->Dry_Product Purify Recrystallize from ethanol. Dry_Product->Purify End End Purify->End

Caption: A step-by-step experimental workflow for the synthesis of this compound.

Reagents and Equipment:
  • Acetone

  • Malononitrile

  • Elemental Sulfur

  • Triethylamine (or Morpholine)

  • Ethanol (or DMF)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • TLC plates and developing chamber

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (1.0 eq.), malononitrile (1.0 eq.), and ethanol.[4]

  • With stirring, add triethylamine (0.5 eq.) dropwise at room temperature.

  • Add elemental sulfur (1.1 eq.) to the mixture in portions.[4]

  • Heat the reaction mixture to 50°C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water, followed by a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a crystalline solid.

Quantitative Data Summary

ParameterRecommended Range/ValueRationaleReference
Stoichiometry (Ketone:Nitrile:Sulfur) 1 : 1 : 1.1A slight excess of sulfur can help drive the reaction to completion.[4]
Base (e.g., Triethylamine) 0.5 equivalentsCatalytic amount is sufficient; excess can lead to side reactions.-
Temperature 40 - 60 °CBalances reaction rate and prevention of byproduct formation.[7]
Reaction Time 2 - 4 hoursTypically sufficient for completion; should be monitored by TLC.[7]
Solvent Ethanol or DMFGood solubility for reactants and intermediates.[7]

References

  • BenchChem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis.
  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Wikipedia. (n.d.). Gewald reaction.
  • ChemicalBook. (n.d.). 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - Malononitrile.
  • ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
  • Guidechem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile 138564-58-6 wiki.
  • ResearchGate. (2025, October 16). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.
  • ResearchGate. (2025, August 9). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Organic Syntheses. (n.d.). malononitrile.
  • Organic Syntheses. (n.d.). malononitrile.
  • SAFETY DATA SHEET. (2022, December 15). SULPHUR.
  • SAFETY DATA SHEET. (2025, January 2). Malononitrile.
  • Benchchem. (n.d.). 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile.
  • Chembase. (2025, May 20). 3-amino-5-methyl-2-thiophenecarbonitrile.
  • ACS Omega. (2021, November 19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • Google Patents. (n.d.). CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.
  • Apollo Scientific. (n.d.). 2-Amino-5-methylthiophene-3-carbonitrile.
  • CPHI Online. (n.d.). 2-Amino-5-Methyl Thiophene-3-Carbonitrile.
  • PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile.

Sources

Alternative catalysts for the synthesis of 3-Amino-5-methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-methylthiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding alternative catalysts for this important synthetic transformation.

Introduction to the Gewald Reaction and the Need for Alternatives

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, is traditionally accomplished via the Gewald three-component reaction. This reaction involves the condensation of acetone, malononitrile, and elemental sulfur, typically catalyzed by a liquid organic base such as morpholine or triethylamine. While effective, these traditional methods often present challenges including the use of hazardous and volatile bases, difficult catalyst removal, and the generation of significant waste streams.

In response to the growing demand for greener and more efficient chemical processes, a range of alternative catalysts and techniques have been developed. These modern approaches aim to improve reaction yields, simplify work-up procedures, reduce environmental impact, and in some cases, offer novel reaction pathways. This guide will explore several of these alternative catalysts, providing detailed protocols, troubleshooting advice, and a comparative analysis to aid in your experimental design.

Core Concepts: The Gewald Reaction Mechanism

The Gewald reaction proceeds through a series of steps, initiated by a Knoevenagel condensation between the ketone (acetone) and the active methylene compound (malononitrile), catalyzed by a base. The resulting α,β-unsaturated nitrile then reacts with elemental sulfur. The final step involves an intramolecular cyclization and tautomerization to yield the 2-aminothiophene product. While the exact mechanism of sulfur addition is still a subject of some debate, the initial condensation is a critical, well-understood step.[1]

A general representation of the Gewald reaction is depicted below:

Gewald Reaction cluster_reactants Reactants Acetone Acetone Knoevenagel Knoevenagel Condensation Acetone->Knoevenagel + Malononitrile Malononitrile Malononitrile Malononitrile->Knoevenagel Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Product 3-Amino-5-methyl- thiophene-2-carbonitrile Catalyst Base Catalyst Catalyst->Knoevenagel Knoevenagel->Sulfur_Addition α,β-Unsaturated Nitrile Cyclization Intramolecular Cyclization & Tautomerization Sulfur_Addition->Cyclization Thiolate Intermediate Cyclization->Product

Caption: Generalized workflow of the Gewald reaction for the synthesis of this compound.

Alternative Catalytic Systems: A Comparative Overview

Several innovative catalytic systems have emerged as viable alternatives to traditional liquid organic bases. The following table provides a comparative summary of these methods for the synthesis of this compound.

Catalyst/MethodTypical LoadingSolventTemperature (°C)Reaction TimeReported Yield (%)Key Advantages
Piperidinium Borate 10-20 mol%Ethanol/Water10015 min - 6 hExcellentRecyclable, eco-friendly solvent system.[2][3]
NaAlO₂ 5 mol%Ethanol606 hup to 91Cost-effective, recyclable heterogeneous catalyst.[4]
L-Proline 10 mol%DMF60Not Specifiedup to 84Green, cost-effective organocatalyst.[5]
Microwave-Assisted VariesDMF50-10030 minup to 95Rapid reaction times, improved yields.[6]
Ball-Milling Catalyst-freeSolvent-freeRoom Temp.30 minup to 97Environmentally benign, rapid, solvent-free.[1]

In-Depth Guide to Alternative Catalysts

Piperidinium Borate: A Recyclable Conjugate Acid-Base Catalyst

Piperidinium borate has been identified as a highly effective and recyclable catalyst for the Gewald reaction.[2][3] This salt acts as a conjugate acid-base pair, where the piperidinium cation activates the carbonyl group of acetone, and the borate anion facilitates the deprotonation of malononitrile.[2]

Experimental Protocol:

  • To a solution of acetone (1.0 mmol) and malononitrile (1.0 mmol) in a 9:1 mixture of ethanol and water (5 mL), add elemental sulfur (1.1 mmol).

  • Add piperidinium borate (0.1-0.2 mmol, 10-20 mol%).

  • Heat the reaction mixture to 100°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The aqueous filtrate containing the catalyst can be concentrated and reused.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive catalyst or insufficient temperature.Ensure the piperidinium borate is dry and of good quality. Confirm the reaction temperature is maintained at 100°C.
Formation of Dark Tarry Byproducts Prolonged reaction time or localized overheating.Monitor the reaction closely by TLC and stop when the starting materials are consumed. Ensure uniform heating.
Product Contaminated with Sulfur Excess elemental sulfur used.Wash the crude product with a minimal amount of cold carbon disulfide. Use with extreme caution in a well-ventilated fume hood.
Heterogeneous Catalysts: NaAlO₂ and Na₂CaP₂O₇

Sodium aluminate (NaAlO₂) and sodium calcium pyrophosphate (Na₂CaP₂O₇) are cost-effective and recyclable solid base catalysts that offer significant advantages in terms of ease of separation and reduced environmental impact.[4]

Experimental Protocol (General for NaAlO₂):

  • In a round-bottom flask, combine acetone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.1 mmol), and NaAlO₂ (0.05 mmol, 5 mol%).

  • Add ethanol (3 mL) as the solvent.

  • Reflux the mixture at 60°C for 6 hours, with vigorous stirring.

  • After cooling, the catalyst can be separated by centrifugation or filtration.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization from ethanol.

  • The recovered catalyst can be washed with ethanol, dried, and reused.[4]

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low Yield Inefficient stirring or catalyst deactivation.Ensure vigorous stirring to maintain good contact between the reactants and the solid catalyst. If reusing the catalyst, ensure it is thoroughly washed and dried between runs.
Difficult Catalyst Separation Fine particle size of the catalyst.Use centrifugation for a more efficient separation of the catalyst from the reaction mixture.
L-Proline: An Eco-Friendly Organocatalyst

L-proline, a naturally occurring amino acid, has been successfully employed as a green and cost-effective organocatalyst for the Gewald reaction.[5] It is believed to facilitate both the initial Knoevenagel condensation and the subsequent sulfur addition.

Experimental Protocol:

  • To a mixture of acetone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in dimethylformamide (DMF, 3 mL), add L-proline (0.1 mmol, 10 mol%).

  • Heat the reaction mixture to 60°C and monitor by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Reaction Stalls Water content in the DMF.Use anhydrous DMF to prevent potential inhibition of the catalyst.
Side Product Formation Potential for Michael addition side reactions.Optimize the reaction temperature and time to favor the desired product. Lowering the temperature may reduce the rate of side reactions.
Green Chemistry Techniques: Microwave-Assisted Synthesis and Ball-Milling

Microwave irradiation and ball-milling represent significant advancements in green chemistry, offering rapid, efficient, and often solvent-free routes to this compound.

Microwave-Assisted Protocol:

  • In a microwave-safe reaction vial, combine acetone (1.0 mmol), malononitrile (1.1 mmol), elemental sulfur (1.1 mmol), and a suitable base (e.g., pyrrolidine, 1.0 mmol) in DMF (3 mL).[6]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 50°C for 30 minutes.[6]

  • After cooling, transfer the mixture to a separatory funnel with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash chromatography.

Ball-Milling Protocol (Catalyst and Solvent-Free):

  • Place acetone (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol) in a stainless-steel milling vial with stainless steel balls.[1]

  • Mill the mixture at a high speed (e.g., 750 rpm) for 30 minutes.

  • Monitor the reaction progress by taking small aliquots and analyzing by TLC.

  • After completion, the crude product is purified by recrystallization from ethyl acetate.[1]

Troubleshooting Guide for Green Techniques:

IssuePossible CauseSuggested Solution
Microwave: Inconsistent Results Non-uniform heating or pressure build-up.Ensure the use of a dedicated microwave reactor with proper temperature and pressure controls. Reduce the reaction scale if necessary.
Ball-Milling: Incomplete Reaction Insufficient milling energy or time.Optimize the milling frequency, time, and the ball-to-reagent mass ratio. Ensure the milling vessel is appropriate for the scale of the reaction.

Purification and Characterization

The final product, this compound, is typically a solid that can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.[1][7] Purity can be assessed by melting point determination, TLC, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Common Impurities and Their Removal:

  • Unreacted Sulfur: Can often be removed by washing the crude product with a small amount of cold ethanol or by recrystallization.[7]

  • Polymeric Byproducts: These are often insoluble in the recrystallization solvent and can be removed by hot filtration.

  • Knoevenagel Condensation Intermediate: Can be removed by column chromatography if recrystallization is not sufficient.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned into a dark, tarry mess. What should I do?

A dark, tarry mixture is often indicative of polymerization or the formation of complex polysulfides, usually due to excessive heat or prolonged reaction times. It is recommended to restart the reaction with stricter temperature control and careful monitoring by TLC to avoid over-running the reaction.

Q2: Can I use a different ketone or active methylene compound with these alternative catalysts?

Yes, many of these alternative catalytic systems have been shown to be effective for a range of ketones and active methylene compounds. However, reaction conditions such as temperature, time, and catalyst loading may need to be re-optimized for different substrates.

Q3: How many times can the heterogeneous catalysts like NaAlO₂ be recycled?

Studies have shown that catalysts like NaAlO₂ can be recycled multiple times (at least four runs) without a significant loss of activity.[8] Proper washing and drying of the catalyst between cycles is crucial for maintaining its efficacy.

Q4: Is it possible to perform the Gewald reaction without a catalyst?

While the reaction can proceed without a catalyst, it is generally very slow and results in low yields.[2] The catalysts described in this guide significantly accelerate the reaction and improve its efficiency. Ball-milling is a notable exception where the mechanical energy input can drive the reaction without the need for a chemical catalyst.[1]

Q5: What are the safety precautions I should take when working with elemental sulfur?

Elemental sulfur is a flammable solid and can cause skin and eye irritation. It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Avoid creating dust, as it can form explosive mixtures with air.

Visualizing the Troubleshooting Workflow

The following diagram outlines a general troubleshooting workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Low or No Product Formation Check_Reagents Verify Purity and Stoichiometry of Starting Materials Start->Check_Reagents Check_Catalyst Check Catalyst Activity and Loading Check_Reagents->Check_Catalyst Reagents OK Rerun Re-run Experiment with Verified Parameters Check_Reagents->Rerun Impure Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Catalyst->Check_Conditions Catalyst OK Check_Catalyst->Rerun Inactive Catalyst Check_Conditions->Rerun Conditions OK Check_Conditions->Rerun Incorrect Conditions Impure_Product Product is Impure Recrystallize Recrystallize from Appropriate Solvent Impure_Product->Recrystallize Chromatography Perform Column Chromatography Recrystallize->Chromatography Still Impure Characterize Characterize Purified Product (NMR, MS, etc.) Recrystallize->Characterize Pure by TLC Chromatography->Characterize Success Successful Synthesis Characterize->Success Rerun->Impure_Product Product Formed

Sources

Technical Support Center: Characterization of 3-Amino-5-methylthiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 3-amino-5-methylthiophene-2-carbonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile class of heterocyclic compounds. These molecules, while valuable as synthetic building blocks, present unique analytical challenges due to their electronic properties and reactivity.[1][2][3]

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may encounter during purification and structural elucidation.

Section 1: Chromatographic Purification & Purity Analysis

The inherent basicity of the amino group and the overall polarity of the aminothiophene carbonitrile scaffold often lead to purification difficulties using standard silica gel chromatography.

Frequently Asked Questions (Chromatography)

Question: Why are my compound spots streaking or tailing significantly on a silica gel TLC plate?

Answer: This is the most common issue encountered. The primary cause is the strong interaction between the basic amino group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4][5] This strong, sometimes irreversible, binding leads to poor elution, resulting in elongated or "streaky" spots.

Solution Workflow:

  • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system. It will compete with your compound for binding to the acidic sites on the silica, allowing your product to travel up the plate or through the column more cleanly.[4]

    • Ammonia in Methanol: A few drops of a saturated solution of ammonia in methanol can also be effective, particularly for highly polar solvent systems.

  • Consider an Alternative Stationary Phase: If basic modifiers do not resolve the issue or are incompatible with your compound's stability, switch to a different stationary phase.

    • Neutral or Basic Alumina: These are excellent alternatives for purifying basic compounds.[4]

    • Reversed-Phase (C18) Silica: For highly polar derivatives, reversed-phase chromatography, where the stationary phase is non-polar, can provide superior separation.[4][6]

Question: My compound won't elute from the silica column, even with a very polar solvent system like 100% ethyl acetate or methanol.

Answer: This indicates either extremely strong, irreversible adsorption to the silica gel or on-column decomposition.[7] The combination of the amino group, nitrile, and thiophene ring can make the molecule highly polar and prone to strong interactions.[4]

Troubleshooting Protocol: Assessing On-Column Stability

Before committing your entire batch to a column, it's crucial to test for stability.

Methodology:

  • Prepare a TLC Plate: Spot your crude material onto a standard silica gel TLC plate.

  • Spot and Wait: Let the spotted plate sit on the benchtop, exposed to air, for approximately one hour.

  • Elute and Analyze: Develop the TLC plate in your intended solvent system.

  • Interpretation: If you observe new spots that were not in the initial crude material, or if the original spot has diminished significantly, your compound is likely decomposing on the silica.[7] In this case, avoid silica gel and opt for an alternative stationary phase.

Question: I'm struggling to separate my desired product from a closely related impurity with a very similar Rf value.

Answer: This is a selectivity issue. The chosen solvent system is not differentiating enough between the two compounds.

Solutions:

  • Change Solvent Selectivity: If you are using a standard system like ethyl acetate/hexanes, switch to a system with different solvent properties, such as dichloromethane/methanol or acetone/hexanes.[4] This alters the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds and the mobile phase, which can often enhance separation.

  • Employ Gradient Elution (HPLC/Flash): In High-Performance Liquid Chromatography (HPLC) or automated flash chromatography, using a solvent gradient (gradually increasing the polarity of the mobile phase over time) is highly effective for separating compounds with close retention times.[8]

Chromatography Troubleshooting Workflow

G start Start Purification check_tlc Run TLC with standard (e.g., EtOAc/Hexane) start->check_tlc streaking Observe Streaking or Tailing? check_tlc->streaking add_base Add 0.5% Et3N to mobile phase streaking->add_base Yes no_elution Compound not moving or decomposing? streaking->no_elution No re_run_tlc Re-run TLC add_base->re_run_tlc resolved Issue Resolved? re_run_tlc->resolved column Proceed with Column Chromatography resolved->column Yes resolved->no_elution No end Purification Complete column->end switch_phase Switch to Alumina or Reversed-Phase (C18) no_elution->switch_phase Yes switch_phase->column

Caption: Troubleshooting workflow for chromatographic purification.

Section 2: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is the primary tool for structural confirmation. However, the unique electronic environment of this compound derivatives can lead to interpretation challenges.

Typical NMR Data Summary

The following table provides expected chemical shift ranges for the parent compound, this compound, in CDCl₃. These values serve as a baseline for interpreting spectra of more complex derivatives.

Proton/CarbonTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
CH₃ (at C5)~2.4 ppm (singlet)~15 ppmAliphatic methyl group on an aromatic ring.
NH₂ (at C3)4.0 - 5.0 ppm (broad singlet)N/AHighly variable, exchangeable proton.[9]
H4 (Thiophene)~6.4 ppm (singlet)~118 ppmThe sole aromatic proton on the thiophene ring.
C2 (Thiophene)N/A~90 ppmShielded by the nitrile and amino groups.
C3 (Thiophene)N/A~155 ppmDeshielded carbon attached to the amino group.[9]
C4 (Thiophene)See H4See H4
C5 (Thiophene)N/A~140 ppmDeshielded carbon attached to the methyl group.
CN (Nitrile)N/A~117 ppmCharacteristic chemical shift for a nitrile carbon.
Frequently Asked Questions (NMR)

Question: The -NH₂ proton signal is very broad and doesn't integrate correctly. How can I confirm its identity?

Answer: This is expected. The broadness is due to a combination of rapid chemical exchange with trace water in the NMR solvent and quadrupolar broadening from the adjacent ¹⁴N nucleus.[10]

Confirmation Protocol: D₂O Exchange

  • Acquire Standard Spectrum: Run your standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube, add one drop of deuterium oxide (D₂O), cap, and shake gently to mix.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again.

  • Analyze: The broad -NH₂ signal will disappear (or be significantly reduced) because the amine protons (-NH₂) have exchanged with deuterium (-ND₂), which is not observed in ¹H NMR. This unequivocally confirms the signal as the amine protons.

Question: My signals are broad and poorly resolved, even for the CH₃ and thiophene protons. What could be the cause?

Answer: Poor resolution not related to exchange phenomena can stem from two main sources:

  • Compound Aggregation: Thiophene-based conjugated systems can form π-stacked aggregates in solution, leading to line broadening.[11]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts (like Ni, Pd) or other sources can cause significant broadening of all NMR signals.

Solutions:

  • Change Solvent/Temperature: Re-run the NMR in a different solvent (e.g., DMSO-d₆) or at an elevated temperature (e.g., 50 °C) to disrupt aggregation.[11]

  • Filter the Sample: To remove paramagnetic impurities, dissolve your sample in your chosen NMR solvent and filter it through a small pipette packed with a plug of Celite or silica gel directly into the NMR tube.

Question: I have multiple substituents on the thiophene ring and cannot definitively assign the proton signals.

Answer: When the simple singlet for H4 is replaced by more complex splitting patterns, 1D ¹H NMR may be insufficient.

Advanced NMR Strategy:

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) will show correlations between coupled protons (protons within 2-3 bonds of each other), while HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton directly to its attached carbon. These experiments are invaluable for unambiguous structural assignment.

Section 3: Mass Spectrometric Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and providing structural information through fragmentation patterns.

Frequently Asked Questions (MS)

Question: I don't see the molecular ion peak (M⁺) in my Electron Impact (EI) mass spectrum. Did my experiment fail?

Answer: Not necessarily. 3-aminothiophene derivatives can be somewhat fragile under the high-energy conditions of EI-MS.[12] The molecular ion may fragment so completely that its abundance is too low to be observed.

Solution: Use a Soft Ionization Technique

  • Electrospray Ionization (ESI): This is the preferred method. ESI is a "soft" technique that transfers ions from solution to the gas phase with minimal energy, preserving the parent molecule.[13] Because of the basic amino group, your compound will readily protonate, and you should look for the [M+H]⁺ ion .

  • Chemical Ionization (CI): Another soft ionization method that can be used if ESI is not available.

ESI-MS Workflow and Expected Fragmentation

G compound Analyte in Solution (e.g., MeOH/H₂O) esi_source Electrospray Ionization compound->esi_source protonation Protonation at Amino Group [M+H]⁺ mass_analyzer Mass Analyzer (Detects [M+H]⁺) protonation->mass_analyzer esi_source->protonation cid_cell Collision-Induced Dissociation (CID) (MS/MS) mass_analyzer->cid_cell fragments Fragment Ions Detected cid_cell->fragments

Caption: Simplified workflow for ESI-MS analysis of aminothiophene derivatives.

Question: How do I interpret the fragmentation pattern from my MS/MS experiment?

Answer: The fragmentation of the protonated molecule ([M+H]⁺) in a tandem MS (MS/MS) experiment provides structural clues. The weakest bonds are typically cleaved first.[14][15][16]

Table of Common Neutral Losses and Fragments:

For the parent compound, this compound (MW = 138.19, [M+H]⁺ = 139.03), common fragmentation pathways include:

Neutral LossMass of Loss (Da)Resulting FragmentPlausible Origin
Ammonia 17.03[M+H - NH₃]⁺Loss of the amino group.
Hydrogen Cyanide 27.01[M+H - HCN]⁺Expulsion of the nitrile group.
Methyl Radical 15.02[M+H - •CH₃]⁺Cleavage of the C5-methyl bond.
Thioformaldehyde 46.01[M+H - CH₂S]⁺Ring cleavage fragment.

Section 4: General Stability and Impurity FAQs

Question: My purified, pale yellow compound turned dark brown after a few days on the shelf. Is it still pure?

Answer: Unlikely. Aminothiophenes, like many electron-rich aromatic amines, are susceptible to air oxidation, which often results in the formation of highly colored polymeric impurities.[17] For long-term storage, it is best to keep the compound under an inert atmosphere (Nitrogen or Argon), protected from light, and refrigerated.

Question: What are the most likely impurities from a Gewald synthesis?

Answer: The Gewald reaction, a common route to these compounds, involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur with a base. Potential impurities include:

  • Unreacted starting materials.

  • Elemental sulfur (often removable by filtration or specific workup procedures).

  • Side products from self-condensation of the ketone or nitrile.

Thorough characterization by NMR and MS is essential to confirm the absence of these potential contaminants.

References

  • BenchChem.
  • Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry.
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  • ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjug
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  • University of Johannesburg. (2021). Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeUsbupKBIg6HUqyoeJzHWARXnE6LRQtqhJJ3e7eg0g_09LuPPF6Sx2Kh0kCdN26s-FdQjvT8Rx25iJivptW2fNTBbsfbGaHA7pecMcTm0T5gABKhfAujsiq6QxyleQvFtQutoJ2N1050cKEUGzDEq_KxtsQQNjtlDotnmcQ6elb_LdaidNatuDu4PbVS7FF28cevBRfA0G-IGlpIYFABXwlsC]([Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of 3-Amino-5-methylthiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the biological potential harbored within the 3-amino-5-methylthiophene-2-carbonitrile scaffold. This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of its derivatives. Our objective is to not only present experimental data but also to delve into the causality behind experimental choices and the structure-activity relationships that govern the therapeutic promise of these compounds.

Introduction: The Versatile Thiophene Core

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The specific substitution pattern of this compound, featuring an amino group at position 3 and a nitrile group at position 2, provides a unique electronic and structural framework. This arrangement allows for diverse chemical modifications, leading to a wide array of derivatives with distinct biological profiles. The methyl group at position 5 further influences the lipophilicity and steric interactions of these molecules, impacting their target engagement. This guide will dissect the biological activities of various derivatives, providing a comparative framework to inform future drug discovery efforts.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry. Derivatives of the this compound core have been investigated for their potential to inhibit cancer cell growth, with some demonstrating promising activity. A particularly interesting class of derivatives are the 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, which are synthesized from the parent aminothiophene.

Comparative Analysis of Anticancer Potency

A study by Zareef et al. (2022) explored the antiproliferative activity of several ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylate derivatives against human breast cancer cell lines, MCF-7 and MDA-MB-231.[1] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth by 50%, were determined and are presented in Table 1.

Table 1: In Vitro Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate Derivatives [1]

CompoundR Group (at position 2)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
2 Phenyl0.0130.056
3 4-Chlorophenyl0.0230.25
4 3,4,5-Trimethoxyphenyl> 100> 100
5 4-Methylphenyl0.260.26
Cisplatin (Control) -2.36 (against MCF-10A)-

Data extracted from Zareef, M., et al. (2022).

From this data, a clear structure-activity relationship (SAR) emerges. The unsubstituted phenyl derivative 2 exhibited the most potent activity against both cell lines, with a remarkable IC50 of 0.013 µM against MCF-7 cells.[1] The introduction of a chloro substituent at the para position of the phenyl ring (compound 3 ) slightly decreased the activity. Interestingly, the presence of three methoxy groups on the phenyl ring (compound 4 ) led to a significant loss of activity, suggesting that bulky, electron-donating groups at this position are detrimental to the anticancer effect. A methyl group at the para position (compound 5 ) resulted in moderate activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of these compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting cell viability against compound concentration.

Proposed Mechanism of Action: Kinase Inhibition

While the exact mechanism for these specific thienopyrimidine derivatives is still under investigation, many pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. The PI3K/AKT/mTOR pathway is a key signaling cascade that is often dysregulated in cancer.[2] It is plausible that these thienopyrimidine derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases within this pathway and thereby blocking downstream signaling.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative 3-Amino-5-methylthiophene -2-carbonitrile Derivative Derivative->PI3K Inhibits antimicrobial_workflow Start Start: Bacterial Culture Inoculum Prepare Standardized Inoculum Start->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation SerialDilution Serially Dilute Thiophene Derivatives SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC Result End: Antimicrobial Potency MIC->Result

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing area of research. Thiophene-containing compounds have shown promise as anti-inflammatory agents.

Comparative Analysis of Anti-inflammatory Effects

Research on 3-aminothiophene-2-acylhydrazone derivatives, which are closely related to the core structure of interest, has demonstrated their anti-inflammatory potential. [3]The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced rat paw edema model.

Table 3: Anti-inflammatory Activity of 3-Aminothiophene-2-Acylhydrazone Derivatives [3]

Compound Dose (µmol/kg) Edema Inhibition (%)
Derivative 5a 30 45.2
Derivative 5d 30 58.7

| Indomethacin (Control) | 30 | 62.5 |

Data extracted from de Melo, T. R., et al. (2015).

The results indicate that these derivatives can significantly reduce inflammation. Derivative 5d showed a notable inhibition of edema, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. The nature of the substituent on the acylhydrazone moiety plays a critical role in modulating the anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for screening acute anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds, a vehicle control, and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group.

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory action of many thiophene derivatives is attributed to their ability to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. This is often achieved through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). [3]By blocking these enzymes, the synthesis of inflammatory mediators is reduced, leading to a decrease in the signs of inflammation.

anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Derivative 3-Amino-5-methylthiophene -2-carbonitrile Derivative Derivative->COX Inhibits Derivative->LOX Inhibits

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data, particularly for its thienopyrimidine derivatives, demonstrates potent anticancer activity. While direct comparative data for antimicrobial and anti-inflammatory activities of this specific core structure is less abundant, the broader class of aminothiophenes shows significant potential in these areas as well.

Future research should focus on synthesizing and screening a wider range of derivatives of this compound to establish more comprehensive structure-activity relationships for each biological activity. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for the development of new and effective therapies.

References

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A Comparative Guide to the Definitive Structural Validation of 3-Amino-5-methylthiophene-2-carbonitrile by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of intellectual property, regulatory submission, and the rational design of next-generation therapeutics. The seemingly simple molecule, 3-amino-5-methylthiophene-2-carbonitrile, and its derivatives are crucial building blocks in medicinal chemistry, notably as precursors to important pharmaceutical agents.[1][2] An error in structural assignment can lead to the costly and time-consuming invalidation of subsequent research and development efforts.

This guide provides an in-depth technical comparison of analytical techniques for the structural validation of this compound, with a primary focus on the unparalleled power of single-crystal X-ray crystallography. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a multi-faceted analytical approach, championed by X-ray crystallography, constitutes a self-validating system for ensuring scientific integrity.

The Gold Standard: Unambiguous 3D Structure by Single-Crystal X-ray Diffraction

While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to deliver a definitive, high-resolution, three-dimensional map of atomic positions in the solid state.[3][4] It is the ultimate arbiter in structural chemistry, capable of resolving ambiguities that other methods cannot.

Fundamental Principles of SC-XRD

The technique is founded on the discovery by Max von Laue in 1912 that crystalline substances act as three-dimensional diffraction gratings for X-rays.[5] When a focused beam of monochromatic X-rays strikes a single crystal, the X-rays are scattered by the electron clouds of the atoms within the crystal lattice.[6] Due to the highly ordered, repeating arrangement of molecules in the crystal, the scattered X-rays interfere with one another. Constructive interference occurs only at specific angles, governed by Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern of spots or "reflections".[5][7]

By precisely measuring the geometric positions and intensities of these thousands of reflections as the crystal is rotated, we can computationally reconstruct a three-dimensional electron density map of the molecule.[8] Fitting the known atoms (carbon, nitrogen, sulfur, hydrogen) into this map reveals the exact spatial arrangement of the molecule, including precise bond lengths, bond angles, and stereochemistry.[5][9]

Experimental Workflow: From Powder to Proof

The journey from a synthesized compound to a validated crystal structure is a meticulous process. Each step is designed to ensure the final model is an accurate representation of the molecule.

SC_XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Solution & Validation Synthesis Synthesis of Precursor (e.g., Gewald Reaction) Purification Chromatography & Recrystallization Synthesis->Purification Crystal_Growth Slow Evaporation or Vapor Diffusion Purification->Crystal_Growth Mounting Crystal Mounting on Diffractometer Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Space Group Determination Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation Deposition Deposition to CSD/PDB Validation->Deposition Spectro_Workflow cluster_techniques Spectroscopic & Spectrometric Analysis cluster_info Derived Structural Information Compound Purified 3-Amino-5-methyl- thiophene-2-carbonitrile NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR IR Spectroscopy (FTIR) Compound->IR Connectivity Atomic Connectivity (H & C Framework) NMR->Connectivity MolWeight Molecular Weight & Elemental Formula MS->MolWeight FuncGroups Functional Groups (-NH₂, -C≡N, Thiophene) IR->FuncGroups

Sources

A Senior Application Scientist's Guide to Purity Analysis of 3-Amino-5-methylthiophene-2-carbonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Thiophene-Based Pharmaceutical Intermediates

3-Amino-5-methylthiophene-2-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry. As a substituted 2-aminothiophene, it serves as a key intermediate in the synthesis of various pharmaceutically active compounds, including antipsychotic drugs like Olanzapine.[1][2] The synthesis of this class of compounds is most commonly achieved through the Gewald reaction, a one-pot multicomponent reaction that assembles the thiophene ring from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[3][4][5] While efficient, this reaction can introduce a range of impurities, including unreacted starting materials, intermediates, and by-products from side reactions.

For researchers and drug development professionals, ensuring the purity of this intermediate is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API).[6] Even trace impurities can lead to downstream reaction failures, introduce potentially genotoxic substances, or alter the pharmacological profile of the end product.[7]

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized this compound. We will delve into the causality behind methodological choices, present detailed protocols, and provide a framework for interpreting the resulting data, ensuring a robust and reliable purity analysis.

The Synthetic Context: Anticipating Impurities from the Gewald Reaction

Understanding the synthesis is paramount to developing a specific and effective analytical method. The Gewald reaction for this compound likely involves the condensation of acetone (or a related ketone), malononitrile, and elemental sulfur, catalyzed by a base.[8]

G cluster_reactants Starting Materials cluster_synthesis Gewald Reaction Acetone Acetone Knoevenagel Knoevenagel Condensation Acetone->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Sulfur Elemental Sulfur (S8) Sulfur_Addition Sulfur Addition & Cyclization Knoevenagel->Sulfur_Addition + Sulfur Impurities Potential Impurities: - Unreacted Starting Materials - Knoevenagel Intermediate - Dimeric By-products - Oxidized Species Knoevenagel->Impurities Product 3-Amino-5-methyl- thiophene-2-carbonitrile Sulfur_Addition->Product Sulfur_Addition->Impurities

Caption: Simplified Gewald reaction pathway for synthesizing the target compound and the origin of potential impurities.

This pathway informs our analytical strategy. A robust purity method must be able to separate the polar main compound from potentially non-polar starting materials (like elemental sulfur), highly polar intermediates, and other structurally related thiophenes.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For non-volatile, polar heterocyclic compounds like this compound, RP-HPLC is the gold standard for purity analysis. Its high resolving power, sensitivity, and reproducibility make it ideal for separating the target analyte from closely related impurities in a pharmaceutical setting.[9][10]

Rationale for Method Parameters
  • Column: A C18 stationary phase is chosen for its versatility and effectiveness in retaining compounds of moderate polarity. The hydrophobic C18 chains interact with the thiophene ring and methyl group, while the polar amino and nitrile groups ensure it does not retain too strongly, allowing for reasonable elution times.

  • Mobile Phase: A gradient elution using water (often with a pH modifier like formic acid or a buffer) and acetonitrile is employed. This is a critical choice. A gradient, which changes the mobile phase composition over time, is necessary to elute both early-running polar impurities and late-running non-polar impurities within a single analytical run, providing a comprehensive purity profile.[11] An isocratic method (constant mobile phase composition) would risk either poor retention of polar impurities or excessively long retention times for non-polar ones.

  • Detector: A UV-Vis detector is selected due to the presence of strong chromophores (the substituted thiophene ring system) in the analyte and its expected impurities. Analysis of the UV spectrum would reveal a lambda max (λmax) suitable for sensitive detection; a wavelength around 240-260 nm is a logical starting point.

Detailed Experimental Protocol: HPLC

This protocol is designed as a self-validating system, adhering to principles outlined in ICH guidelines for analytical method validation.[12][13]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 35°C.

  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.

    • Standard Preparation: Accurately weigh ~5 mg of this compound reference standard and dissolve in 50.0 mL of diluent to obtain a concentration of approximately 0.1 mg/mL.

    • Sample Preparation: Prepare the synthesized sample in the same manner as the standard to achieve a similar final concentration. Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulates.

Hypothetical Data and Interpretation

The purity is typically calculated using the area normalization method, assuming all components have a similar response factor at the chosen wavelength.

Table 1: Hypothetical Chromatographic Results for Purity Analysis

Peak IDCompound IdentityRetention Time (min)Peak Area (mAU*s)Area %
1Malononitrile (Impurity)2.151500.04
2Unknown Impurity6.894500.12
3This compound 8.52 375,000 99.63
4Knoevenagel Intermediate (Impurity)10.333200.09
5Elemental Sulfur (Impurity)16.215100.14
Total 376,430 100.00

Based on this data, the purity of the synthesized batch is calculated to be 99.63%. This high-resolution separation allows for the quantification of both process-related impurities and potential degradation products.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can offer complementary information or may be suitable for specific, limited applications.[14]

G cluster_workflow Overall Purity Validation Workflow cluster_analysis Analytical Techniques Sample Synthesized Sample Prep Sample Preparation Sample->Prep HPLC HPLC (Primary) Prep->HPLC GC GC (Orthogonal) Prep->GC TLC TLC (Screening) Prep->TLC Data Data Analysis (Purity Calculation, Impurity Profiling) HPLC->Data GC->Data TLC->Data Report Final Purity Report Data->Report

Sources

A Senior Application Scientist's Guide to In Vitro Comparative Analysis of Novel 3-Amino-5-methylthiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiophene Scaffold in Modern Drug Discovery

The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3] Its bioisosteric similarity to a benzene ring allows it to modulate molecular interactions favorably, often enhancing potency, selectivity, and pharmacokinetic profiles.[2] Compounds incorporating the thiophene nucleus have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The starting scaffold, 3-Amino-5-methylthiophene-2-carbonitrile, represents a versatile building block for generating diverse chemical libraries. This guide provides a strategic framework and detailed protocols for the in vitro evaluation and comparison of novel derivatives synthesized from this core, ensuring a robust and logical progression from initial screening to mechanism-of-action studies.

A Multi-Tiered Strategy for In Vitro Evaluation

A systematic, tiered approach is essential for efficiently identifying and characterizing promising lead compounds. This strategy minimizes resource expenditure by progressively narrowing the field of candidates based on predefined criteria at each stage.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Target Engagement cluster_2 Tier 3: Selectivity & MoA P1 Compound Library (Thiophene Derivatives) P2 High-Throughput Cytotoxicity Assay (e.g., MTT/MTS on Cancer & Normal Cell Lines) P1->P2 Broad Concentration (e.g., 10-50 µM) P3 Dose-Response Analysis (IC50 Determination) P2->P3 Identify Hits with Preferential Activity P4 Primary Target-Based Assay (e.g., In Vitro Kinase Inhibition) P3->P4 P5 Kinase Selectivity Profiling (Kinome Panel Screen) P4->P5 Confirm On-Target Activity (Ki/Kd) P6 Cell-Based Mechanistic Assays (e.g., Apoptosis, Cell Cycle) P5->P6 P7 Lead Candidate P6->P7 Select Lead Candidate(s)

Caption: A tiered workflow for in vitro screening of novel compounds.

Tier 1: Primary Screening for Cytotoxicity and Antiproliferative Activity

The initial goal is to rapidly assess the general bioactivity of the synthesized library and triage compounds for further study. A cell-based cytotoxicity assay is the workhorse of this tier.

Protocol 1: MTT Assay for General Cytotoxicity

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[6]

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) and a normal cell line (e.g., WI-38 human fibroblasts) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the thiophene derivatives in DMSO. Serially dilute the compounds in a complete culture medium to the desired final concentrations. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]

Data Interpretation and Comparison: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant, dose-dependent cytotoxicity against cancer cell lines but lower activity against the normal cell line are prioritized.

Compound IDStructure ModificationIC₅₀ on MCF-7 (µM)IC₅₀ on HT-29 (µM)[10]IC₅₀ on WI-38 (µM)[8]Selectivity Index (SI)¹
TH-001 -R = Phenyl5.58.2> 50> 9.1
TH-002 -R = 4-Chlorophenyl2.13.545.321.6
TH-003 -R = 4-Methoxyphenyl15.822.1> 50> 3.2
TH-004 -R = Pyridin-4-yl45.251.7> 50> 1.1
Control Doxorubicin0.81.11.51.9

¹Selectivity Index (SI) = IC₅₀ on normal cells / IC₅₀ on cancer cells (using MCF-7 data). A higher SI is desirable.

Tier 2: Target Engagement and Potency Determination

For compounds identified as "hits" in Tier 1, the next step is to confirm their activity against the intended molecular target and accurately quantify their potency. Assuming the derivatives were designed as protein kinase inhibitors—a common application for thiophene scaffolds—an in vitro kinase assay is appropriate.[4][11]

Protocol 2: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

Principle of the Assay: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12][13] After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal directly proportional to the initial kinase activity.[13] Inhibition of the kinase results in less ADP production and a lower luminescent signal.

Experimental Protocol:

  • Compound Preparation: Perform serial dilutions of the hit compounds in the appropriate assay buffer. A typical concentration range would span from 1 nM to 10 µM.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase of interest (e.g., EGFR, VEGFR-2) and the specific substrate peptide/protein.[8][12]

  • Inhibitor Pre-incubation: Add the diluted compounds to the wells containing the kinase. Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding ATP at a concentration near its Km value for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.[14] Incubate for 30-60 minutes at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.[12]

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes.[12]

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis and Comparison: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response model to determine the IC₅₀ value for each compound.

Compound IDTarget KinaseIC₅₀ (nM)
TH-001 VEGFR-2250
TH-002 VEGFR-215
Control Sorafenib20

Tier 3: Selectivity and Mechanism of Action (MoA)

Promising leads must be profiled for selectivity to anticipate potential off-target effects.[15] It is crucial to understand if the inhibitor is specific to the target kinase or if it inhibits a broad range of kinases.[14][16]

G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR-2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF Inhibitor Thiophene Derivative (e.g., TH-002) Inhibitor->RTK Inhibition

Caption: Hypothetical MoA: TH-002 inhibits an upstream RTK.

Strategy 3: Kinase Selectivity Profiling

Rationale: Assessing inhibitor activity against a large panel of kinases (kinome) provides a selectivity profile.[14][17] This is critical for predicting potential toxicities and understanding the polypharmacology of a compound. Highly selective inhibitors are often desired, but multi-kinase inhibitors can also be therapeutically valuable.[18]

Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The lead compounds (e.g., TH-002) are screened at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases. The percentage of inhibition for each kinase is reported. Follow-up IC₅₀ determinations are performed for any off-target kinases that show significant inhibition (>50%).

Data Presentation and Comparison: The data is often visualized as a "kinome map" or a dendrogram, which graphically represents the selectivity profile. A selectivity score can be calculated to quantify and compare the specificity of different compounds.

Compound IDTarget Kinase% Inhibition at 1µM (VEGFR-2)Off-Targets with >50% Inhibition
TH-002 VEGFR-298%PDGFRβ (85%), c-Kit (60%)
Control Sorafenib95%PDGFRβ (90%), c-Kit (88%), BRAF (75%)

This comparative data shows that while both compounds inhibit the primary target, TH-002 has a slightly more selective profile than Sorafenib in this hypothetical panel.

Alternative Application: Antimicrobial Activity

Thiophene derivatives are also potent antimicrobial agents.[1][4] If this is the therapeutic goal, the screening cascade would be different.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle of the Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20][21] This is a fundamental measure of an agent's efficacy.[22]

Experimental Protocol:

  • Compound Preparation: Perform two-fold serial dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[22][23]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5x10⁵ CFU/mL.[21]

  • Inoculation: Add the bacterial suspension to each well of the 96-well plate containing the diluted compounds.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound in which there is no visible turbidity (growth).[20][22] This can also be read spectrophotometrically.

Data Comparison Table:

Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
TH-005 432
TH-006 864
Control Ciprofloxacin0.5

Conclusion

This guide outlines a systematic, multi-tiered approach for the comprehensive in vitro evaluation of novel compounds derived from this compound. By employing a logical progression from broad primary screens to specific target-based and selectivity assays, researchers can efficiently identify and characterize promising lead candidates. The protocols and comparative data structures provided herein serve as a robust framework for making data-driven decisions in the early stages of the drug discovery pipeline.

References

  • Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. The thiophene moiety has been ranked 4th in the US FDA drug approval of small drug molecules, with around 7 drug approvals over the last decade. (Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH)
  • Cohen et al. have pioneered screening for kinase inhibitor selectivity using panels of enzymes, often using incorporation of [33P] into substrates in 96-well plate format. (Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH)
  • The minimum inhibitory concentration, or MIC, is used to determine the lowest concentration of an antibiotic that will inhibit bacterial growth. (Minimum Inhibitory Concentration | Overview & Determining Methods - Study.com)
  • As new drugs rapidly advance into clinical trials, comprehensive identification of their intracellular targets becomes fundamental for the full understanding of the molecular basis of their efficacy and toxicity.
  • Serial dilutions have been widely adopted as a method used to determine MICs. In this approach, a series of decreasing concentrations of antimicrobial agents is tested for its ability to inhibit the growth of a microorganism.
  • Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent such as an antibiotic, disinfectant, or antiseptic that visibly inhibits the growth of a microorganism after a standardized incubation period. (Minimum Inhibitory Concentration (MIC)
  • An accurate method for comprehensive off-target profiling of kinase drug candidates is essential for kinase inhibitor design and assessment of drug safety and efficacy.
  • In microbiology, minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial (like an antifungal, antibiotic or bacteriostatic) drug that will inhibit the visible growth of a microorganism after overnight incubation. (13.
  • The structural similarity of thiophene to the benzene ring, a concept known as bioisosterism, allows it to mimic and modulate the function of phenyl-containing molecules, often leading to improved potency, selectivity, and pharmacokinetic profiles. (Discovery and history of thiophene compounds in medicinal chemistry - Benchchem)
  • MIC is the lowest concentration of an antibacterial agent expressed in mg/L (μg/mL) which, under strictly controlled in vitro conditions, completely prevents visible growth of the test strain of an organism.
  • Herein, we report the development of a novel series of compounds derived from this initial hit, preserving the five-membered heterocyclic scaffold while modifying different substituents in order to optimize biological potency and drug-like properties.
  • Thiophene derivatives are particularly attractive for application in drug development for their versatile pharmacological properties. We synthesized a series of four compounds with thiophene carboxamide as a scaffold.
  • Reaction Biology offers a variety of kinase assay panels to determine the selectivity of new kinase inhibitors including broad kinome panels as well as smaller panels focussing on a kinase family such as CDKs or mutants such as the EGFR mutant panel. (Kinase Selectivity Panels - Reaction Biology)
  • Kinome-wide profiling of kinase inhibitors has revealed that selectivity patterns are complex, and while type II compounds do seem to be more selective on average, there are numerous examples of highly selective type I inhibitors and relatively nonselective type II inhibitors.
  • The cytotoxicity of the newly synthesized thiophenes was evaluated using the HepG2, A2780, and A2780CP cell lines. ((PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents)
  • Thiophene, a thiogenic heterocyclic scaffold, is one of the well-investigated chemical scaffolds for the innovation of novel compounds, with potential antiproliferative properties.
  • This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. (Application Notes and Protocols for Kinase Activity Assays - Benchchem)
  • Thiophene and its synthetic derivatives are a prominent heterocyclic compound class with intriguing uses in medical chemistry. It has been manifesting to be an effective drug in current respective diseases scenario. (Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed)
  • A novel series of newly synthesized thiophene derivatives...were prepared and tested for their antiproliferative activity.
  • Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. (Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing)
  • The MTT assay utilizes the yellow tetrazolium salt MTT, which is reduced by mitochondrial enzymes in live cells to form insoluble purple formazan crystals. (MTT assay protocol | Abcam)
  • Cytotoxicity MTT Assay is a colorimetric assay which measures cell viability, proliferation and cytotoxicity. It involves the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.
  • The MTT assay is a colorimetric assay for assessing cell metabolic activity. It relies on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a yellow tetrazolium salt, into purple formazan crystals.
  • The MTT assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation and cytotoxicity. This colorimetric assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. (Protocol for Cell Viability Assays - BroadPharm)
  • The quantity of formazan (presumably directly proportional to the number of viable cells) is measured by recording changes in absorbance at 570 nm using a plate reading spectrophotometer. (Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH)
  • Thiophene derivatives exist broad activities in the field of pharmaceutical researches especially in anti-microbial, anti-tumour, anti-oxidation, and anti-inflammatory activity.
  • This protocol describes in vitro kinase assay. (In vitro kinase assay - Protocols.io)
  • ADP-Glo measures the amount of ADP generated by first adding a reagent that stops kinase activity and depletes residual ATP.
  • This short video outlines the features of our InhibiScreen Kinase Inhibitor Assay which was specifically designed and developed to evaluate the efficacy of lipid kinase inhibitors during lead discovery, lead optimization, and pre-clinical development. (InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube)
  • The Kinase Assay Kit provides a simple and rapid method for assaying kinase activity and for high-throughput screening of kinase inhibitors. (Kinase Assay Kit - Sigma-Aldrich)
  • The target derivatives were assessed for their in vitro anti-proliferative activities of against two overexpressed VEGFR-2 cells; colon cancer (HCT-116), and breast cancer (MCF-7) cell lines via MTT assay method. (Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH)

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-Amino-5-methylthiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the 3-amino-5-methylthiophene-2-carbonitrile scaffold has emerged as a privileged structure, serving as a versatile building block for a diverse range of biologically active molecules. These derivatives have shown promise in oncology, neuroscience, and anti-inflammatory research. However, a critical aspect of preclinical drug development is understanding a compound's selectivity – its propensity to interact with unintended biological targets. This off-target activity, or cross-reactivity, can lead to unforeseen side effects or, in some cases, present opportunities for drug repurposing.

This guide provides a comprehensive comparison of the cross-reactivity profiles of this compound derivatives, offering insights into their potential off-target liabilities and how they stack up against alternative compounds. We will delve into the experimental methodologies for assessing cross-reactivity and present supporting data to inform rational drug design and lead optimization.

The Rationale for Cross-Reactivity Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant number of failures attributed to safety issues arising from off-target effects. Proactive and comprehensive cross-reactivity profiling during early-stage discovery is not merely a regulatory hurdle but a crucial step in de-risking a program. By identifying potential off-target interactions early, researchers can:

  • Mitigate potential adverse drug reactions (ADRs): Understanding a compound's promiscuity allows for the early identification of potential safety liabilities.

  • Enhance on-target potency and selectivity: Structure-activity relationship (SAR) studies can be guided to minimize off-target binding while maximizing affinity for the desired target.

  • Uncover novel therapeutic opportunities: Off-target interactions are not always detrimental. In some instances, they can contribute to a drug's overall efficacy or reveal new indications.

Comparative Cross-Reactivity Analysis: Thienobenzodiazepines vs. Alternatives

A prominent class of drugs derived from the this compound core is the thienobenzodiazepines, exemplified by the atypical antipsychotic olanzapine . A detailed examination of olanzapine's cross-reactivity profile provides valuable insights into the potential off-target interactions of this chemical class.

Olanzapine: A Case Study in Thienobenzodiazepine Cross-Reactivity

Olanzapine's therapeutic efficacy in treating schizophrenia is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. However, it also exhibits high affinity for a range of other receptors, which contributes to its side-effect profile.[1]

Target ReceptorOlanzapine Kᵢ (nM)[1]Associated Potential Off-Target Effects
Dopamine D₁ 31Potential for extrapyramidal symptoms (EPS) at high doses
Dopamine D₂ 11Therapeutic Target ; EPS, hyperprolactinemia
Dopamine D₄ 27Cognitive effects
Serotonin 5-HT₂A 4Therapeutic Target ; weight gain, metabolic effects
Serotonin 5-HT₂C 11Weight gain, metabolic effects
Serotonin 5-HT₃ 120Antiemetic effects
Histamine H₁ 7Sedation, weight gain, metabolic effects
Muscarinic M₁ 2.5Anticholinergic effects (dry mouth, constipation, blurred vision)
Adrenergic α₁ 19Orthostatic hypotension, dizziness

This broad receptor-binding profile highlights the importance of screening for cross-reactivity against a panel of CNS-related targets when developing novel compounds based on the this compound scaffold for neurological indications.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach to evaluating the cross-reactivity of novel this compound derivatives involves a tiered screening strategy.

Figure 1: A tiered experimental workflow for assessing the cross-reactivity of novel compounds. This approach starts with a broad, single-concentration screen, followed by more detailed characterization of any identified "hits."

Tier 1: Broad Panel Screening

The initial step involves screening the compound of interest at a single, high concentration (typically 1-10 µM) against a broad panel of targets. Several contract research organizations (CROs) offer standardized safety pharmacology panels, such as the Eurofins Discovery SafetyScreen44™ or the Reaction Biology InVEST44™ panel. These panels typically include a diverse range of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.

Experimental Protocol: Radioligand Binding Assay for GPCRs

Radioligand binding assays are a common method for determining the affinity of a test compound for a receptor.

Objective: To determine the percent inhibition of a radiolabeled ligand binding to a specific GPCR by a test compound.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-spiperone for dopamine D₂ receptors)

  • Test compound (this compound derivative)

  • Non-specific binding control (e.g., unlabeled haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, vehicle control, or non-specific binding control.

  • Add the radiolabeled ligand to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent inhibition of radioligand binding by the test compound.

Tier 2: Confirmatory and Functional Assays

Compounds that show significant activity (typically >50% inhibition) in the primary screen are then subjected to secondary assays to confirm the interaction and determine its functional consequence (i.e., agonist, antagonist, or inverse agonist activity).

Experimental Protocol: Kinase Activity Assay

For compounds that may target kinases, an in vitro kinase activity assay is performed.

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Recombinant active kinase

  • Kinase substrate (peptide or protein)

  • ATP (often at the Kₘ concentration)

  • Test compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the kinase, its substrate, and either the test compound or a vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescent signal is proportional to the amount of ADP, which reflects the kinase activity.

  • Plot the kinase activity against the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Comparative Analysis in an Oncology Context: Thiophene Derivatives vs. Non-Thiophene Kinase Inhibitors

Certain this compound derivatives have been investigated as potential anticancer agents, with some showing activity against kinases such as VEGFR-2 and AKT. To put their cross-reactivity into perspective, it is useful to compare their profiles with established kinase inhibitors that have different chemical scaffolds.

CompoundScaffoldPrimary TargetsKey Off-Targets and Associated Liabilities
Aminothiophene Derivative (Hypothetical) This compoundVEGFR-2, AKTPotential for off-target activity at GPCRs (e.g., H₁, 5-HT₂C) leading to metabolic side effects, based on related structures.
Sorafenib Bi-aryl ureaVEGFR, PDGFR, RAF kinasesInhibition of c-KIT and FLT3 can lead to hematological toxicities.
Axitinib IndazoleVEGFR1, VEGFR2, VEGFR3Off-target activity against c-KIT and PDGFR.

This comparison highlights that while the hypothetical aminothiophene derivative may have a desirable kinase profile, its potential for GPCR-mediated side effects, extrapolated from the olanzapine data, warrants careful investigation. In contrast, established kinase inhibitors like sorafenib and axitinib have their own distinct off-target profiles that are primarily kinase-focused.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of novel therapeutics. However, as with any chemical series, a thorough understanding of its cross-reactivity is paramount. The data on olanzapine suggests that derivatives of this scaffold may have a propensity to interact with a range of CNS receptors, a critical consideration for compounds intended for neurological targets. For derivatives being explored in other therapeutic areas, such as oncology, this potential for GPCR interaction should not be overlooked.

A systematic, tiered approach to cross-reactivity profiling, employing broad panels followed by confirmatory and functional assays, is essential for making informed decisions during lead optimization. By carefully characterizing the selectivity of these derivatives and comparing them to alternative compounds, researchers can better predict their safety profiles and ultimately increase the likelihood of developing successful new medicines.

References

  • Bymaster, F. P., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87-96. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Amino-5-methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 3-Amino-5-methylthiophene-2-carbonitrile. As a valued professional in research and drug development, your safety, and the integrity of our shared environment, are paramount. This document is designed to provide you with essential, immediate safety and logistical information, moving beyond a simple product sheet to become a trusted resource for your laboratory's chemical handling and disposal protocols.

The following procedures are grounded in established safety protocols for hazardous chemical waste and are informed by the known hazards of structurally similar compounds. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[1][2]

Part 1: Hazard Assessment and Risk Mitigation

Known Hazards of Structurally Similar Compounds: [3][4][6][7]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][5][7]

  • Skin Irritation: Causes skin irritation.[3][6][8]

  • Eye Irritation: Causes serious eye irritation.[3][6][8]

  • Respiratory Irritation: May cause respiratory irritation.[6][7][8]

Due to these hazards, all waste containing this compound must be treated as hazardous chemical waste.[9][10][11] This includes the pure compound, solutions, contaminated labware, and personal protective equipment (PPE).

Quantitative Hazard Summary
Hazard ClassificationCategoryStatementSource
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[3][4]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin[3][4]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled[3][7]
Skin IrritationCategory 2H315: Causes skin irritation[3][8]
Eye IrritationCategory 2H319: Causes serious eye irritation[3][8]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[6][8]

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe segregation, storage, and disposal of waste generated from the use of this compound.

Step 1: Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensure you are wearing appropriate PPE.

  • Hand Protection: Wear double-layered nitrile gloves.[12] Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Safety goggles that meet European standard EN 166 or equivalent are required.[8]

  • Body Protection: A lab coat must be worn. For larger quantities or in the event of a spill, consider a chemically resistant apron or suit.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3][13] If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator may be necessary.[8]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[1][9][10]

  • Solid Waste:

    • Collect unadulterated this compound and any contaminated solid materials (e.g., weigh boats, spatulas, contaminated paper towels) in a dedicated, puncture-proof, and clearly labeled hazardous waste container.[11][12]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Line the container with a clear plastic bag for ease of disposal.[11]

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled liquid hazardous waste container.[9][11]

    • Ensure the container has a secure screw-top cap and is made of a chemically compatible material.[10]

    • Crucially, do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents. [2][9][10] Thiophene compounds can react violently with strong oxidizers.[2]

  • Contaminated Sharps:

    • Dispose of any chemically contaminated needles, pipette tips, or broken glassware in a designated, puncture-proof sharps container that is clearly labeled as "Hazardous Waste."[11]

  • Contaminated PPE:

    • Place all contaminated gloves, disposable lab coats, and other PPE into a designated hazardous waste bag within your solid waste container.[12] In some institutions, a separate container for contaminated PPE may be required.

Step 3: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.[9][10][14]

  • As soon as you begin accumulating waste, affix a hazardous waste label provided by your institution's EHS department to the container.[14]

  • The label must include:

    • The words "Hazardous Waste."[12]

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[10]

    • An accurate estimation of the concentration of all chemical constituents in the container.[10]

    • The date of waste generation.[12]

  • Store sealed hazardous waste containers in a designated and secure waste accumulation area.[12] This area should be well-ventilated.

  • Ensure secondary containment is used for all liquid waste containers to mitigate spills.[9][14]

  • Keep waste containers closed at all times, except when adding waste.[9][14]

Step 4: Final Disposal

Under no circumstances should this chemical be disposed of down the sink or in the regular trash. [9][10] Evaporation in a fume hood is also not an acceptable method of disposal.[10][14]

  • Once the waste container is full (do not exceed 80% capacity for liquids[10]) or has been in storage for the maximum time allowed by your institution (e.g., 150 days[11]), arrange for a pickup.

  • Contact your institution's EHS office or licensed hazardous waste disposal contractor to schedule a collection.[12]

Disposal of Empty Containers

Even "empty" containers can retain hazardous residues.

  • For containers that held this compound, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[9]

  • Given the acute toxicity of the related isomer, it is best practice to triple rinse the container with a suitable solvent (e.g., acetone or ethanol), collecting all three rinsates as hazardous waste.[1][9][14]

  • After triple rinsing and allowing the container to air-dry in a fume hood, deface or remove the original label.[1][9][14]

  • The clean, de-labeled container can then typically be disposed of as regular solid waste or recycled, according to your institution's policies.[1]

Part 3: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[12][15] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.[12]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.[12] Collect all cleaning materials as hazardous waste.[12]

  • Notification: Report the spill to your institution's EHS office.[9]

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the decision-making process and key steps for proper disposal.

DisposalWorkflow Figure 1: Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SolidWaste Solid Waste (Pure compound, contaminated labware) PPE->SolidWaste Begin Work LiquidWaste Liquid Waste (Solutions) PPE->LiquidWaste Begin Work Sharps Contaminated Sharps (Needles, glass) PPE->Sharps Begin Work PPE_Waste Contaminated PPE (Gloves, etc.) PPE->PPE_Waste Begin Work SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container (in Secondary Containment) LiquidWaste->LiquidContainer SharpsContainer Labeled Sharps Hazardous Waste Container Sharps->SharpsContainer PPE_Waste->SolidContainer EHS_Pickup Arrange Pickup by EHS or Licensed Contractor SolidContainer->EHS_Pickup Container Full or Storage Time Limit Reached LiquidContainer->EHS_Pickup Container Full or Storage Time Limit Reached SharpsContainer->EHS_Pickup Container Full or Storage Time Limit Reached

Caption: Workflow for waste segregation and disposal.

SpillResponse Figure 2: Spill Response Protocol Spill Spill Occurs Alert Alert Others & Secure Area Spill->Alert DonPPE Don Appropriate PPE (incl. Respiratory Protection if needed) Alert->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Absorbed Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report to EHS Decontaminate->Report

Sources

A Senior Application Scientist's Guide to Handling 3-Amino-5-methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 3-Amino-5-methylthiophene-2-carbonitrile (CAS No. 138564-58-6). As a key intermediate in pharmaceutical synthesis, including for drugs like Olanzapine, its safe handling is paramount.[1][2] This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Profile: Understanding the Risks

This compound is a solid, typically a light yellow to brown powder, that presents multiple health hazards.[1] A thorough risk assessment is the foundation of safe handling. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

The compound is classified under the Globally Harmonized System (GHS) with the following critical hazards:

Hazard ClassGHS Hazard StatementRationale for Precaution
Acute Toxicity, Oral H302: Harmful if swallowed[3][4][5]Ingestion can lead to moderate toxic effects.
Acute Toxicity, Dermal H312: Harmful in contact with skin[3][4][5]The compound can be absorbed through the skin, causing systemic harm.
Acute Toxicity, Inhalation H332: Harmful if inhaled[3][4][5]Inhaling dust can cause moderate toxicity and respiratory irritation.
Skin Irritation H315: Causes skin irritation[3][4][5][6]Direct contact can cause inflammation, redness, and discomfort.
Eye Irritation H319: Causes serious eye irritation[3][4][5][6]Contact with eyes can result in significant damage.
Specific Target Organ Toxicity H335: May cause respiratory irritation[5][6][7]Inhaled particles can irritate the respiratory system.

Engineering Controls: Your First and Most Critical Line of Defense

Personal protective equipment is essential, but it should never be the sole line of defense. Engineering controls are designed to remove the hazard at its source.

  • Chemical Fume Hood: All weighing, transferring, and handling of this compound must be conducted within a certified chemical fume hood. This is the most effective way to control the inhalation of hazardous dust.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used to capture dust at the point of generation.[3]

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible and located near the workstation.[8]

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE.

Protection TypeSpecific PPEStandardPurpose & Rationale
Eye and Face Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN166[8][9]Goggles are mandatory to protect against dust and splashes that cause serious eye irritation (H319).[8] A face shield worn over goggles is required when handling larger quantities or when there is a significant splash risk.[9]
Hand Protection Chemical-Resistant Gloves (Nitrile)EN 374Required to prevent skin contact, which can cause irritation (H315) and systemic harm (H312).[3] Nitrile gloves are a common and effective choice, but for prolonged work or when using solvents, glove compatibility must be verified. Double gloving is recommended.[9]
Body Protection Fully-Buttoned Laboratory CoatN/AProtects skin and street clothing from contamination.[10] For larger-scale operations, a chemical-resistant apron or suit should be considered.
Respiratory NIOSH-approved RespiratorNIOSH / EN 149To be used if handling the powder outside of a fume hood is unavoidable, or if aerosol generation is possible.[8] An N95 dust mask or higher is the minimum requirement to prevent inhalation of harmful dust (H332, H335).[9][11]
Foot Protection Closed-toe ShoesN/APrevents injury from spills and dropped equipment.[9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_final 4. Final Steps prep1 Verify Fume Hood Certification & Airflow prep2 Don Full PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Gather All Equipment (Spatulas, Weigh Boats, Containers) prep2->prep3 handle1 Carefully Transfer Solid to Weigh Boat prep3->handle1 handle2 Record Weight handle1->handle2 handle3 Transfer to Reaction Vessel or Solvent handle2->handle3 clean1 Decontaminate Spatulas & Work Surfaces handle3->clean1 clean2 Place Contaminated Weigh Boats & Wipes into Sealed Waste Bag clean1->clean2 clean3 Tightly Seal Primary Chemical Container clean2->clean3 final1 Properly Remove PPE (Gloves First) clean3->final1 final2 Dispose of Single-Use PPE in Designated Waste final1->final2 final3 Wash Hands Thoroughly with Soap and Water final2->final3

Caption: Workflow for the safe handling of this compound.

Emergency Response Plan

Immediate and correct action is crucial in the event of an exposure or spill.

Exposure First Aid:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[3][8]

  • Skin Contact: Take off all contaminated clothing immediately.[3] Wash the affected skin gently and thoroughly with plenty of soap and running water for at least 15 minutes.[8] If skin irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[6][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Call a poison control center or doctor immediately for treatment advice.[3][6]

Spill Response Protocol:

  • Alert Personnel: Immediately alert others in the area of the spill.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the immediate vicinity.

  • Control: Ensure the spill does not enter drains or waterways.[3][5]

  • Cleanup (Small, Contained Spill):

    • Wear all required PPE, including respiratory protection.

    • Gently sweep or vacuum up the solid material, avoiding dust generation.[6][8]

    • Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[6]

    • Decontaminate the area with an appropriate solvent and wash the area down.

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[5][8][10]

  • Keep containers tightly closed to prevent contamination and exposure.[3][8]

  • For long-term stability, storage at refrigerated temperatures (2-8°C) under an inert gas like argon is recommended.[1][6]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

Disposal:

  • All waste, including contaminated PPE, weigh boats, and the chemical itself, must be considered hazardous.

  • Dispose of contents and containers at an approved waste disposal facility in strict accordance with all local, state, and federal regulations.[6][8] Do not dispose of via standard laboratory drains.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling Anthra[2,3-b]thiophene.
  • TCI Chemicals. (2024, December 13). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile.
  • Fisher Scientific. (2024, March 13). Safety Data Sheet: Methyl 3-amino-5-methylthiophene-2-carboxylate.
  • PubChem. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Apollo Scientific. (2022, May 17). Safety Data Sheet: 2-Amino-5-methylthiophene-3-carbonitrile.
  • MedChemExpress. (n.d.). 2-Amino-5-methylthiophene-3-carbonitrile.
  • BLD Pharm. (n.d.). This compound.
  • TCI Chemicals. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile.
  • CPHI Online. (n.d.). 2-Amino-5-Methyl Thiophene-3-Carbonitrile.
  • Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile.
  • Sigma-Aldrich. (n.d.). 2-Aminothiophene-3-carbonitrile 97.
  • TCI Chemicals. (n.d.). 5-Methyl-2-(2-nitroanilino)-3-thiophenecarbonitrile.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.